1-[4-(Bromomethyl)phenyl]-1H-pyrrole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-[4-(bromomethyl)phenyl]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN/c12-9-10-3-5-11(6-4-10)13-7-1-2-8-13/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVNJHFDDUGRHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383678 | |
| Record name | 1-[4-(Bromomethyl)phenyl]-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184698-65-5 | |
| Record name | 1-[4-(Bromomethyl)phenyl]-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 184698-65-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of 1-[4-(Bromomethyl)phenyl]-1H-pyrrole
Introduction: A Versatile Intermediate in Modern Chemistry
1-[4-(Bromomethyl)phenyl]-1H-pyrrole is a bifunctional organic molecule that serves as a highly valuable building block for researchers in medicinal chemistry, drug development, and materials science. Its structure marries the privileged N-phenylpyrrole scaffold, a core motif in numerous biologically active compounds, with a reactive benzylic bromide handle.[1] This combination allows for its facile incorporation into more complex molecular architectures, making it an attractive starting point for the synthesis of novel therapeutic agents and functional materials. The pyrrole ring system is a cornerstone of many pharmaceuticals, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2]
This technical guide provides a comprehensive, field-proven overview of the synthesis and characterization of this compound. Moving beyond a simple recitation of steps, this document elucidates the causal chemistry behind the chosen synthetic strategy, offers detailed, self-validating experimental protocols, and presents a thorough guide to the structural characterization of the target molecule, grounded in authoritative spectroscopic principles.
Strategic Synthesis: A Two-Step Approach
The most reliable and frequently employed route to this compound involves a robust two-step sequence. This strategy prioritizes the stable construction of the N-arylpyrrole core, followed by a selective functionalization of the benzylic position. This approach avoids potential complications of handling the reactive bromomethyl group during the initial ring formation.
Caption: Overall synthetic workflow for the target compound.
Step 1: Paal-Knorr Synthesis of 1-(4-methylphenyl)-1H-pyrrole
Causality and Mechanistic Insight: The Paal-Knorr synthesis is a classic and highly efficient method for constructing pyrrole rings.[3] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[] In this protocol, 2,5-dimethoxytetrahydrofuran serves as a stable and easily handled precursor to succinaldehyde (the 1,4-dicarbonyl component), which is generated in situ under acidic conditions. The reaction with p-toluidine proceeds via the formation of a hemiaminal, followed by a second attack of the amine on the other carbonyl group to form a dihydroxytetrahydropyrrole intermediate. Subsequent dehydration yields the aromatic pyrrole ring. The use of a mild acid catalyst, such as acetic acid, is crucial as it facilitates both the hydrolysis of the acetal and the dehydration steps without promoting polymerization of the electron-rich pyrrole product.[]
Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.
Step 2: Benzylic Bromination of 1-(4-methylphenyl)-1H-pyrrole
Causality and Mechanistic Insight: The conversion of the methyl group to a bromomethyl group is selectively achieved through a free-radical halogenation reaction.[5] N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, constant concentration of bromine radicals, which minimizes competitive electrophilic aromatic substitution on the electron-rich phenyl and pyrrole rings.[6] The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), which upon thermal decomposition generates radicals that abstract a bromine atom from NBS. The resulting bromine radical then selectively abstracts a hydrogen atom from the benzylic position of the toluene moiety. This selectivity is driven by the stability of the resulting benzylic radical, which is resonance-stabilized by the adjacent phenyl ring.[5] This benzylic radical then reacts with a molecule of NBS to form the desired product and a succinimidyl radical, which continues the chain reaction.
Caption: Free-radical mechanism for benzylic bromination with NBS.
Experimental Protocols
Protocol 1: Synthesis of 1-(4-methylphenyl)-1H-pyrrole
-
Reagent Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-toluidine (1.0 eq) and glacial acetic acid (approx. 5-10 mL per gram of amine).
-
Addition of Dicarbonyl: While stirring, add 2,5-dimethoxytetrahydrofuran (1.05 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing ice-water. Neutralize the mixture carefully with a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volumes). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
Protocol 2: Synthesis of this compound
-
Reagent Setup: In a round-bottom flask protected from light (e.g., wrapped in aluminum foil), dissolve 1-(4-methylphenyl)-1H-pyrrole (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile.
-
Addition of Reagents: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN) (approx. 0.02-0.05 eq).
-
Reaction: Heat the mixture to reflux (approx. 75-80 °C) under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours. The reaction should be monitored by TLC for the disappearance of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct.
-
Extraction: Wash the filtrate with water and then with a saturated solution of sodium thiosulfate to remove any remaining bromine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The resulting crude product is often purified by recrystallization from a suitable solvent system (e.g., ethanol or hexane/ethyl acetate) to afford the final product as a solid.
Characterization and Data Analysis
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following data are predicted based on established spectroscopic principles for N-arylpyrroles and benzyl bromides.
Spectroscopic Data Summary
| Technique | Characteristic Feature | Predicted Value/Observation |
| ¹H NMR | Chemical Shift (δ) | ~7.4-7.5 ppm (d, 2H, Ar-H ortho to CH₂Br)~7.2-7.3 ppm (d, 2H, Ar-H ortho to Pyrrole)~7.0-7.1 ppm (t, 2H, Pyrrole α-H)~6.3-6.4 ppm (t, 2H, Pyrrole β-H)~4.6 ppm (s, 2H, -CH₂Br) |
| ¹³C NMR | Chemical Shift (δ) | ~140 ppm (Ar C-N)~138 ppm (Ar C-CH₂Br)~130 ppm (Ar CH)~122 ppm (Pyrrole α-C)~121 ppm (Ar CH)~110 ppm (Pyrrole β-C)~33 ppm (-CH₂Br) |
| Mass Spec. | Molecular Ion (M⁺) | m/z = 235 & 237 (approx. 1:1 ratio) |
| Key Fragment | m/z = 156 ([M-Br]⁺) | |
| IR Spec. | Vibrational Frequency (cm⁻¹) | ~3100-3000 (Aromatic C-H stretch)~2950-2850 (Aliphatic C-H stretch)~1600, ~1510 (C=C Aromatic stretch)~1220 (C-N stretch)~600-700 (C-Br stretch) |
Interpretation of Spectroscopic Data
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative. The two sets of doublets in the aromatic region (7.2-7.5 ppm) correspond to the para-substituted phenyl ring. The two triplets at approximately 7.0 and 6.3 ppm are characteristic of the symmetrically substituted pyrrole ring protons. A key diagnostic signal is the sharp singlet around 4.6 ppm, integrating to two protons, which is indicative of the benzylic methylene protons adjacent to the electronegative bromine atom.
-
¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the aromatic carbons of the phenyl and pyrrole rings. The signal for the benzylic carbon (-CH₂Br) is expected to appear significantly downfield around 33 ppm due to the deshielding effect of the attached bromine.
-
Mass Spectrometry (MS): The mass spectrum will provide definitive confirmation of the molecular weight and elemental composition. A crucial feature will be the presence of two molecular ion peaks of nearly equal intensity at m/z 235 and 237, corresponding to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br).[1] The loss of a bromine radical is a common fragmentation pathway, which would lead to a prominent peak at m/z 156.
-
Infrared (IR) Spectroscopy: The IR spectrum helps confirm the presence of key functional groups. Expected absorptions include stretches for aromatic C-H bonds above 3000 cm⁻¹, aliphatic C-H stretches for the methylene group below 3000 cm⁻¹, and characteristic aromatic C=C stretching vibrations around 1600-1500 cm⁻¹. A strong band in the lower frequency region (600-700 cm⁻¹) can be attributed to the C-Br stretching vibration.
Protocol 3: NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the purified product for ¹H NMR (20-50 mg for ¹³C NMR).
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Analysis: Acquire the spectrum on a suitable NMR spectrometer (e.g., 400 MHz or higher). Process the data, including Fourier transformation, phase correction, and baseline correction. Use the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H NMR) for chemical shift calibration.
Applications in Drug Discovery and Beyond
The title compound, this compound, is a strategic intermediate for creating libraries of novel compounds for biological screening. The reactive benzylic bromide allows for facile nucleophilic substitution reactions with a wide range of nucleophiles (e.g., amines, alcohols, thiols), enabling the attachment of the N-phenylpyrrole moiety to diverse pharmacophores or polymer backbones.
-
Medicinal Chemistry: The N-arylpyrrole core is a key feature in many compounds targeting a range of diseases. By using this intermediate, researchers can synthesize derivatives for evaluation as potential anticancer, antiviral, or antimicrobial agents.[7]
-
Materials Science: The ability to functionalize this molecule makes it a candidate for developing new organic materials with tailored electronic or photophysical properties.
Conclusion
This guide has detailed a logical and robust synthetic pathway for this compound, centered on the well-established Paal-Knorr synthesis and selective benzylic bromination. The causality behind each synthetic step and the principles for unambiguous spectroscopic characterization have been thoroughly explained. The protocols provided are designed to be self-validating and reproducible for researchers in the field. As a versatile and readily accessible intermediate, this compound holds significant potential for advancing research in drug discovery and the development of novel organic materials.
References
Sources
- 1. This compound | C11H10BrN | CID 2795456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. AU2002342909A1 - Pyrrole synthesis - Google Patents [patents.google.com]
- 7. EP2323966A1 - Process for the preparation of 4-bromophenyl derivatives - Google Patents [patents.google.com]
An In-Depth Technical Guide to 1-[4-(Bromomethyl)phenyl]-1H-pyrrole: Properties, Synthesis, and Applications
Abstract: This technical guide provides a comprehensive analysis of 1-[4-(Bromomethyl)phenyl]-1H-pyrrole (CAS No. 184698-65-5), a bifunctional organic compound of significant interest to researchers in medicinal chemistry and materials science. The molecule's unique architecture, combining a nucleophilic N-phenylpyrrole core with a highly reactive benzylic bromide electrophile, makes it a versatile building block for complex molecular synthesis. This document details its physicochemical properties, outlines a robust synthetic and purification protocol, explores its chemical reactivity, and discusses its established and potential applications, particularly its role as a key intermediate in the development of novel therapeutics such as Mixed Lineage Kinase Domain-Like protein (MLKL) inhibitors. All protocols and claims are substantiated with scientific rationale and references to authoritative sources.
Section 1: Molecular Identity and Core Physicochemical Properties
This compound is a substituted aromatic heterocycle. Its structure is characterized by a pyrrole ring N-substituted with a phenyl group, which in turn is para-substituted with a bromomethyl (-CH₂Br) group. This arrangement confers two distinct reactive sites, making it a valuable linker and scaffold in synthetic chemistry. The N-phenylpyrrole moiety provides a rigid, planar core with specific electronic properties, while the benzylic bromide provides a potent electrophilic handle for nucleophilic substitution reactions.
Quantitative experimental data for this specific compound is not widely published. Therefore, the properties listed below are primarily derived from high-quality computational models, which provide reliable estimates for molecular design and reaction planning.
Table 1: Compound Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 184698-65-5 | PubChem[1] |
| IUPAC Name | 1-[4-(bromomethyl)phenyl]pyrrole | PubChem[1] |
| Molecular Formula | C₁₁H₁₀BrN | PubChem[1] |
| SMILES | C1=CN(C=C1)C2=CC=C(C=C2)CBr | PubChem[1] |
| InChI | InChI=1S/C11H10BrN/c12-9-10-3-5-11(6-4-10)13-7-1-2-8-13/h1-8H,9H2 | PubChem[1] |
| InChIKey | ADVNJHFDDUGRHL-UHFFFAOYSA-N | PubChem[1] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 236.11 g/mol | PubChem[1] |
| Exact Mass | 234.99966 Da | PubChem[1] |
| Topological Polar Surface Area | 4.9 Ų | PubChem[1] |
| Hydrogen Bond Donors | 0 | PubChem[1] |
| Hydrogen Bond Acceptors | 1 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| LogP (Predicted) | 3.6 | PubChem[1] |
Section 2: Synthesis and Purification
The synthesis of this compound is most logically achieved via a two-step process that first establishes the stable N-aryl bond and subsequently introduces the reactive benzylic bromide. This strategy is superior to alternatives, such as coupling pyrrole with a pre-functionalized bromomethylphenyl bromide, because it avoids potential side reactions involving the highly electrophilic bromomethyl group during the C-N bond formation step. The chosen method involves the N-arylation of pyrrole with a p-tolyl precursor, followed by a selective free-radical bromination of the benzylic methyl group.
Experimental Protocol: Synthesis and Purification
Part A: Synthesis of 1-(p-tolyl)-1H-pyrrole (Intermediate)
-
Rationale: The Clauson-Kaas reaction provides a classical and effective method for synthesizing N-substituted pyrroles from primary amines and 2,5-dimethoxytetrahydrofuran. It is chosen for its reliability and operational simplicity.
-
Procedure:
-
To a round-bottom flask, add p-toluidine (1.0 eq) and glacial acetic acid (5-10 volumes).
-
Stir the mixture at room temperature until the p-toluidine is fully dissolved.
-
Add 2,5-dimethoxytetrahydrofuran (1.05 eq) dropwise to the solution.
-
Heat the reaction mixture to reflux (approx. 118 °C) and monitor by TLC (e.g., 9:1 Hexanes:Ethyl Acetate) until the starting amine is consumed (typically 2-4 hours).
-
Cool the mixture to room temperature and pour it into a beaker of ice water.
-
Neutralize the solution by slowly adding aqueous sodium hydroxide (2M) until the pH is ~7-8.
-
Extract the aqueous layer with dichloromethane (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, 1-(p-tolyl)-1H-pyrrole.
-
Part B: Bromination of 1-(p-tolyl)-1H-pyrrole
-
Rationale: Free-radical bromination using N-Bromosuccinimide (NBS) and a radical initiator like Azobisisobutyronitrile (AIBN) is the standard method for selectively halogenating a benzylic position without affecting the aromatic rings.[2][3] Carbon tetrachloride is a traditional solvent, but safer alternatives like acetonitrile or cyclohexane can also be used.
-
Procedure:
-
In a flask equipped with a reflux condenser and protected from light, dissolve the crude 1-(p-tolyl)-1H-pyrrole (1.0 eq) in carbon tetrachloride (10-15 volumes).
-
Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of AIBN (0.05 eq).
-
Heat the mixture to reflux (approx. 77 °C) or irradiate with a UV lamp. The reaction is often initiated by the orange color of bromine appearing and then fading.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.
-
Filter off the succinimide byproduct and wash the solid with a small amount of cold carbon tetrachloride.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Part C: Purification
-
Rationale: Flash column chromatography is the preferred method for purifying the final product from unreacted starting material and any over-brominated byproducts. The choice of a non-polar eluent system is based on the predicted high LogP of the compound.
-
Procedure:
-
Prepare a silica gel column.
-
Adsorb the crude product onto a small amount of silica gel.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5% ethyl acetate).
-
Collect fractions and analyze by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound, typically as a white to off-white solid.
-
Section 3: Spectroscopic and Analytical Characterization
Confirmation of the molecular structure is paramount. While a definitive experimental spectrum is not publicly available, the expected NMR and MS data can be reliably predicted based on established principles and data from analogous structures.
Table 3: Predicted Analytical Data
| Analysis | Expected Result |
|---|---|
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.4-7.5 (d, 2H, Ar-H ortho to CH₂Br), δ ~7.2-7.3 (d, 2H, Ar-H ortho to Pyrrole), δ ~7.1 (t, 2H, Pyrrole α-H), δ ~6.3 (t, 2H, Pyrrole β-H), δ ~4.5 (s, 2H, -CH₂Br). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~138-140 (Ar-C), δ ~136-138 (Ar-C), δ ~129-130 (Ar-CH), δ ~120-122 (Ar-CH & Pyrrole α-CH), δ ~110-112 (Pyrrole β-CH), δ ~32-34 (-CH₂Br). |
| Mass Spec (EI) | M⁺ peaks at m/z 235 and 237 (approx. 1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes). |
| Mass Spec (ESI) | [M+H]⁺ peaks at m/z 236 and 238. A common fragment would be the loss of Br, resulting in a carbocation at m/z 156. |
Section 4: Chemical Reactivity and Stability
The utility of this compound stems from its dual reactivity. The benzylic bromide is a potent electrophile, while the electron-rich pyrrole ring can act as a nucleophile in electrophilic substitution reactions.
Reactivity at the Benzylic Position
The C-Br bond is polarized and weakened by the adjacent phenyl ring, which can stabilize the resulting carbocation (SN1 pathway) or the transition state (SN2 pathway). This makes the benzylic carbon highly susceptible to attack by a wide range of nucleophiles (e.g., amines, alcohols, thiols, carboxylates, carbanions). This reaction is the primary means by which this molecule is used as a building block to introduce the N-phenylpyrrole moiety into a larger structure.
Reactivity of the N-Phenylpyrrole Core
The pyrrole ring is an electron-rich aromatic system, significantly more reactive than benzene towards electrophilic aromatic substitution (EAS).[4] Reactions such as halogenation, nitration, or acylation are expected to occur preferentially at the C2 and C5 positions, which are most activated by the nitrogen atom. The N-phenyl group is generally a deactivating group, but substitution on the pyrrole ring remains feasible under controlled conditions.
Stability and Storage
Due to the reactive benzylic bromide, the compound is sensitive to moisture and nucleophiles. Like many pyrrole derivatives, it may darken upon exposure to air and light.[5] For long-term stability, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place.
Section 5: Applications in Research and Drug Discovery
The primary application of this compound is as a synthetic intermediate or building block in drug discovery and materials science.[6] The pyrrole heterocycle is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and bioactive natural products.[7][8]
Case Study: Synthesis of MLKL Inhibitors for Necroptosis
A key documented application is its use in the preparation of substituted purinediones that function as inhibitors of the Mixed Lineage Kinase Domain-Like (MLKL) protein.[9] MLKL is the terminal executioner protein in necroptosis, a form of programmed inflammatory cell death implicated in various diseases. By inhibiting MLKL, necroptosis can be halted, offering a therapeutic strategy for conditions like ischemia-reperfusion injury, neurodegeneration, and certain inflammatory disorders.
In this context, this compound serves as the electrophilic component that alkylates a nucleophilic purinedione core, thereby installing the N-phenylpyrrole group, which is critical for binding to the target protein.
Section 6: Safety and Handling
This compound must be handled with extreme care due to its corrosive nature. All operations should be conducted inside a certified chemical fume hood by trained personnel.
Table 4: GHS Hazard Classification
| Hazard Class | Code | Statement | Source |
|---|
| Skin Corrosion/Irritation | Skin Corr. 1B | H314 | Causes severe skin burns and eye damage. | PubChem[1] |
Protocol: Safe Handling Procedures
-
Engineering Controls: Always use in a well-ventilated chemical fume hood to prevent inhalation of any dust or vapors.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical splash goggles and a face shield.
-
Skin Protection: Wear a flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves before use.
-
Respiratory Protection: Not typically required when used in a fume hood. If handling large quantities or if dust is generated, a NIOSH-approved respirator with an organic vapor/acid gas cartridge is recommended.
-
-
Handling: Avoid creating dust. Avoid all contact with skin, eyes, and clothing. Keep away from incompatible materials such as strong bases, oxidizing agents, and nucleophiles.
-
Spill Response: In case of a spill, evacuate the area. For small spills, cover with a non-combustible absorbent material (e.g., sand or vermiculite), collect into a sealed container for disposal. Do not use combustible materials like paper towels to clean up.
-
Disposal: Dispose of waste in accordance with all local, state, and federal regulations for halogenated organic compounds.
Section 7: References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2795456, this compound. Available from: [Link]
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LookChem (Date not available). Cas 5044-39-3,1-(4-BROMO-PHENYL)-1H-PYRROLE. Available from: [Link]
-
Semantic Scholar (Date not available). A synthetic route to 1-(4-boronobenzyl)- 1H-pyrrole. Available from: [Link]
-
ResearchGate (2006). A synthetic route to 1-(4-boronobenzyl)- 1H -pyrrole. Available from: [Link]
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Wikipedia (2023). Pyrrole. Available from: [Link]
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RSC Advances (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Available from: [Link]
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SciTechnol (2022). Therapeutic Significance of Pyrrole in Drug Delivery. Available from: [Link]
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European Journal of Medicinal Chemistry (2020). Bioactive pyrrole-based compounds with target selectivity. Available from: [Link]
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Molecules (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Available from: [Link]
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- 1. This compound | C11H10BrN | CID 2795456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrole - Wikipedia [en.wikipedia.org]
- 5. fishersci.com [fishersci.com]
- 6. lookchem.com [lookchem.com]
- 7. scispace.com [scispace.com]
- 8. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | 184698-65-5 [chemicalbook.com]
A Comprehensive Technical Guide to 1-[4-(Bromomethyl)phenyl]-1H-pyrrole (CAS: 184698-65-5)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unlocking the Potential of a Versatile Pyrrole Building Block
In the landscape of modern medicinal chemistry and materials science, the strategic design and synthesis of novel molecular entities are paramount. Heterocyclic compounds, particularly those containing the pyrrole scaffold, form the backbone of a vast array of pharmaceuticals and functional materials.[1][2] 1-[4-(Bromomethyl)phenyl]-1H-pyrrole, a bifunctional building block, has emerged as a compound of significant interest. Its unique architecture, featuring a nucleophilic N-phenylpyrrole moiety and an electrophilic benzylic bromide, offers a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of its synthesis, characterization, reactivity, and applications, empowering researchers to harness its full potential in their scientific endeavors.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties of a compound is fundamental to its effective application in research and development. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 184698-65-5 | [3] |
| Molecular Formula | C₁₁H₁₀BrN | [3] |
| Molecular Weight | 236.11 g/mol | [3] |
| IUPAC Name | 1-[4-(bromomethyl)phenyl]pyrrole | [3] |
| Predicted Melting Point | 150°C | [4] |
| Predicted Density | 1.34±0.1 g/cm³ | [4] |
| Predicted pKa | -5.54±0.70 | [4] |
Safety Information:
This compound is classified as a corrosive substance.[3]
-
GHS Hazard Statement: H314 - Causes severe skin burns and eye damage.[3]
-
Precautionary Statements: P260, P264, P280, P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316, P321, P363, P405, and P501.[3]
Due to its corrosive nature, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is most logically achieved through a two-step process, commencing with the formation of the N-arylpyrrole precursor, 1-(4-methylphenyl)-1H-pyrrole, followed by a selective benzylic bromination.
Step 1: Synthesis of 1-(4-methylphenyl)-1H-pyrrole
The construction of the N-arylpyrrole core can be efficiently accomplished via the Paal-Knorr synthesis or the Clauson-Kaas synthesis.[5][6][7][8][9][10][11] Both methods offer reliable routes to the desired precursor.
Protocol 1: Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[5][6][7][8][10]
Caption: Paal-Knorr synthesis of a substituted N-arylpyrrole.
Experimental Protocol:
-
To a solution of 2,5-hexanedione (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add p-toluidine (1 equivalent).
-
Add a catalytic amount of a weak acid, such as acetic acid, to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(4-methylphenyl)-2,5-dimethyl-1H-pyrrole.[12]
Protocol 2: Clauson-Kaas Pyrrole Synthesis
The Clauson-Kaas synthesis utilizes 2,5-dimethoxytetrahydrofuran as the 1,4-dicarbonyl equivalent.[9][11][13]
Caption: Clauson-Kaas synthesis of 1-(p-tolyl)-1H-pyrrole.
Experimental Protocol:
-
In a round-bottom flask, combine 2,5-dimethoxytetrahydrofuran (1 equivalent) and p-toluidine (1 equivalent).
-
Add a suitable solvent and acid catalyst, such as aqueous acetic acid.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.
-
After cooling, neutralize the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-(p-tolyl)-1H-pyrrole.[11][13]
Step 2: Benzylic Bromination of 1-(4-methylphenyl)-1H-pyrrole
The second step involves the selective bromination of the benzylic methyl group. This is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[2][14][15][16][17]
Caption: Benzylic bromination to yield the target compound.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1-(4-methylphenyl)-1H-pyrrole (1 equivalent) in a non-polar solvent such as carbon tetrachloride (CCl₄) or 1,2-dichlorobenzene.[14][16]
-
Add N-bromosuccinimide (NBS, 1-1.2 equivalents) and a catalytic amount of a radical initiator like AIBN.
-
Heat the reaction mixture to reflux and irradiate with a UV lamp or a standard light bulb to initiate the radical reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Spectroscopic Characterization
The structural elucidation of this compound relies on standard spectroscopic techniques.
¹H NMR Spectroscopy:
The proton NMR spectrum provides characteristic signals for the aromatic and benzylic protons.
| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |
| Phenyl (H) | ~7.2-7.5 | m | 4H |
| Pyrrole (α-H) | ~7.0-7.2 | t | 2H |
| Pyrrole (β-H) | ~6.3-6.5 | t | 2H |
| -CH₂Br | ~4.5 | s | 2H |
¹³C NMR Spectroscopy:
The carbon NMR spectrum will show distinct signals for the different carbon environments in the molecule.
| Carbon | Chemical Shift (δ, ppm) (Predicted) |
| Phenyl (C-N) | ~140 |
| Phenyl (C-CH₂Br) | ~138 |
| Phenyl (CH) | ~129, ~120 |
| Pyrrole (α-C) | ~119 |
| Pyrrole (β-C) | ~110 |
| -CH₂Br | ~33 |
Infrared (IR) Spectroscopy:
The IR spectrum will exhibit characteristic absorption bands for the functional groups present.
| Functional Group | Wavenumber (cm⁻¹) (Predicted) |
| C-H (aromatic) | 3100-3000 |
| C-H (alkane) | 2950-2850 |
| C=C (aromatic) | 1600-1450 |
| C-N stretch | 1360-1250 |
| C-Br stretch | 690-550 |
Reactivity and Applications in Synthesis
The synthetic utility of this compound stems from the differential reactivity of its two key functional moieties. The benzylic bromide is a potent electrophile, readily undergoing nucleophilic substitution reactions, while the N-phenylpyrrole core can participate in various transformations, including electrophilic aromatic substitution and cross-coupling reactions.
This dual reactivity makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules and functional materials.
Nucleophilic Substitution at the Benzylic Position:
The primary application of this compound is as an electrophilic building block. The benzylic bromide is susceptible to displacement by a wide variety of nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the facile introduction of the 1-(phenyl-1H-pyrrol-4-yl)methyl moiety into a target molecule.
Caption: General scheme for nucleophilic substitution.
Applications in Drug Discovery:
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[18] The ability to readily functionalize the benzylic position of this compound makes it an attractive starting material for the synthesis of novel pyrrole-containing drug candidates.
For instance, this building block can be employed in the synthesis of kinase inhibitors, a major class of targeted cancer therapeutics.[19][20][21][22][23] The 1-(phenyl-1H-pyrrol-4-yl)methyl group can be incorporated as a key pharmacophoric element or as a linker to connect different fragments of a drug molecule.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its straightforward two-step synthesis and the differential reactivity of its functional groups provide a powerful tool for the construction of complex molecules with potential applications in drug discovery and materials science. This guide has provided a comprehensive overview of its synthesis, characterization, and reactivity, offering a solid foundation for researchers to explore and exploit the full potential of this important chemical intermediate.
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An In-depth Technical Guide to the Crystal Structure of 1-[4-(Bromomethyl)phenyl]-1H-pyrrole Derivatives: From Synthesis to Supramolecular Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The confluence of a pyrrole ring, a known pharmacophore, with a reactive bromomethylphenyl group creates a molecular scaffold of significant interest in medicinal chemistry and materials science. The 1-[4-(bromomethyl)phenyl]-1H-pyrrole framework serves as a versatile synthon for creating a diverse library of compounds with potential therapeutic applications, ranging from anticancer to antibacterial agents.[1][2] The solid-state architecture of these molecules, dictated by their crystal structure, is paramount as it governs critical physicochemical properties such as solubility, stability, and bioavailability. This guide provides a comprehensive technical overview of the methodologies required to determine and analyze the crystal structure of this compound derivatives. It offers field-proven insights into synthesis, crystallization, and advanced structural analysis, establishing a foundational framework for researchers aiming to exploit the structure-property relationships of this important class of compounds.
The Strategic Importance of the this compound Scaffold
The pyrrole heterocycle is a privileged structure in drug discovery, appearing in numerous natural products and commercially successful drugs.[1][3] Its aromatic character and hydrogen-bonding capabilities allow it to engage in various biological interactions. The addition of the 4-(bromomethyl)phenyl substituent introduces a key element of synthetic versatility. The bromomethyl group is an excellent electrophile, readily participating in nucleophilic substitution reactions to link the core scaffold to other molecular fragments, thereby enabling the exploration of a vast chemical space.
The ultimate biological activity and pharmaceutical performance of any molecule derived from this scaffold are intrinsically linked to its three-dimensional structure in the solid state. Crystal polymorphism, the ability of a compound to exist in multiple crystalline forms, can have profound implications for a drug's efficacy and safety profile.[4] Therefore, a thorough understanding of the crystal structure and the non-covalent interactions that govern molecular packing is not merely an academic exercise but a critical step in rational drug design and development.
Synthesis and Crystallization: A Self-Validating Protocol
The successful determination of a crystal structure begins with the synthesis of high-purity material and the growth of high-quality single crystals. The following protocols are designed as a self-validating system, incorporating purification and characterization steps to ensure the integrity of the starting material for crystallization.
Synthesis of this compound
The synthesis can be approached via a multi-step route, starting from commercially available precursors. A plausible and efficient pathway involves the N-arylation of pyrrole followed by radical bromination.
Experimental Protocol:
-
Step 1: N-Arylation to form 1-(p-tolyl)-1H-pyrrole.
-
In a round-bottom flask, combine p-toluidine, 2,5-dimethoxytetrahydrofuran, and glacial acetic acid.
-
Reflux the mixture for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Extract the product with diethyl ether, wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure 1-(p-tolyl)-1H-pyrrole.
-
-
Step 2: Radical Bromination to form this compound.
-
Dissolve the purified 1-(p-tolyl)-1H-pyrrole in a suitable solvent such as carbon tetrachloride (CCl₄).
-
Add N-Bromosuccinimide (NBS) and a radical initiator, such as benzoyl peroxide or AIBN.
-
Reflux the mixture under an inert atmosphere, irradiating with a light source (e.g., a 250W lamp) to facilitate the reaction.[5]
-
Monitor the reaction by TLC. Upon consumption of the starting material, cool the mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude product, this compound, which should be purified by recrystallization or column chromatography.
-
Caption: Synthetic workflow for this compound.
Growing Single Crystals
The growth of diffraction-quality single crystals is often the most challenging step. Several methods should be attempted in parallel to maximize the chances of success.[6]
Experimental Protocol:
-
Slow Evaporation:
-
Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, dichloromethane, or a mixture thereof) to create a saturated or near-saturated solution.
-
Filter the solution through a syringe filter (0.22 µm) into a clean vial.
-
Cover the vial with a perforated cap or parafilm to allow for slow solvent evaporation at room temperature.
-
Monitor for crystal growth over several days to weeks.
-
-
Solvent Diffusion (Vapor or Liquid):
-
Vapor Diffusion: Dissolve the compound in a small amount of a good solvent (e.g., dichloromethane). Place this vial inside a larger, sealed jar containing a poor solvent (an "anti-solvent") in which the compound is less soluble (e.g., hexane). The vapor of the anti-solvent will slowly diffuse into the primary solution, reducing the solubility and inducing crystallization.
-
Liquid Diffusion: Carefully layer a less dense anti-solvent (e.g., hexane) on top of a solution of the compound in a denser solvent (e.g., chloroform) in a narrow tube. Crystals may form at the interface.
-
Core Analysis: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal.[7]
Methodology Workflow:
-
Crystal Selection and Mounting: A suitable, defect-free single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to reduce thermal motion. It is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å). The crystal is rotated, and the diffraction pattern (intensities and positions of Bragg reflections) is recorded by a detector.
-
Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to optimize the atomic coordinates and displacement parameters, resulting in a final, highly accurate crystal structure.
Caption: Standard workflow for Single-Crystal X-ray Diffraction (SC-XRD).
Deconstructing the Crystal Packing: Analysis of Intermolecular Interactions
While SC-XRD provides the atomic coordinates, the true insight comes from analyzing the forces that hold the molecules together.[4][8] For this compound derivatives, a combination of weak hydrogen bonds, halogen interactions, and π-stacking is expected to dictate the supramolecular assembly.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal.[9][10] The surface is generated around a molecule, and the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) is calculated. These values are mapped onto the surface, highlighting regions of close contact.
-
d_norm Map: A normalized contact distance that highlights regions of close intermolecular contact. Red spots on the d_norm map indicate contacts shorter than the van der Waals radii, signifying significant interactions like hydrogen bonds.
-
2D Fingerprint Plots: These plots summarize all intermolecular contacts, providing a quantitative percentage contribution of each type of interaction to the overall crystal packing.
| Interaction Type | Expected Contribution | Significance in Packing |
| H···H | 25-40% | Represents the largest surface area but is generally a weaker, non-specific van der Waals force.[11] |
| C···H / H···C | 15-25% | Indicative of C-H···π interactions, where a C-H bond donates electron density to the π-system of a pyrrole or phenyl ring.[12] |
| Br···H / H···Br | 10-20% | Represents weak hydrogen bonds (C-H···Br) and general van der Waals contacts involving the bromine atom.[9][10] |
| Br···π | < 5% | A type of halogen bond where the electropositive σ-hole on the bromine atom interacts with the electron-rich π-cloud of an aromatic ring.[13] |
| π···π Stacking | Variable | Interactions between the aromatic phenyl and/or pyrrole rings. Can be face-to-face or offset. |
Table 1: Predicted intermolecular contacts and their typical percentage contributions for a this compound derivative, based on Hirshfeld surface analysis of analogous structures.
Key Predicted Interactions
Based on analysis of related crystal structures, the following interactions are likely to be the primary drivers of the crystal packing in this compound derivatives:
-
C-H···π Interactions: The hydrogen atoms on the phenyl and pyrrole rings can act as weak hydrogen bond donors to the π-electron clouds of neighboring aromatic rings. These interactions are highly directional and play a crucial role in stabilizing the crystal lattice.[12]
-
Halogen-Mediated Interactions: The bromine atom is a key player. It can participate in weak C-H···Br hydrogen bonds. Furthermore, due to the anisotropic distribution of electron density around the bromine atom, it can form Br···π interactions, which are a form of halogen bonding.[13]
-
π···π Stacking: The planar phenyl and pyrrole rings are expected to engage in π-stacking interactions. The geometry (e.g., parallel-displaced or T-shaped) will depend on the electrostatic complementarity of the aromatic faces.
Caption: Predicted interplay of intermolecular forces in the crystal lattice.
Conclusion: From Structure to Application
The detailed crystallographic analysis of this compound derivatives is a critical endeavor for advancing their use in drug development. By elucidating the solid-state structure, researchers can:
-
Identify Stable Polymorphs: Ensuring the most thermodynamically stable and consistently manufacturable solid form is selected for development.
-
Rationalize Physicochemical Properties: Correlate intermolecular interactions with properties like melting point, solubility, and dissolution rate.
-
Inform Formulation Strategies: Design formulations that maintain the desired solid form and optimize drug delivery.
-
Guide Further Synthesis: Understand how modifications to the molecular structure influence crystal packing, enabling the design of next-generation compounds with improved properties through crystal engineering.
This guide provides the essential protocols and analytical frameworks to undertake a comprehensive investigation of the crystal structure of this promising class of compounds. The synthesis of crystallographic knowledge with medicinal chemistry principles is the cornerstone of modern, structure-based drug design.
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de la Cruz-Cruz, F. I., et al. (2022). Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. ResearchGate. Available at: [Link]
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Al-Majid, A. M., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. Available at: [Link]
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Al-Otaibi, J. S., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-(4-nitrophenoxy)acetate. National Institutes of Health. Available at: [Link]
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Saeed, S., et al. (2023). Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one. National Institutes of Health. Available at: [Link]
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Jotani, M. M., et al. (2022). Hydrogen Bonding in Crystals of Pyrrol-2-yl Chloromethyl Ketone Derivatives and Methyl Pyrrole-2-Carboxylate. MDPI. Available at: [Link]
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Pawar, K. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol. Available at: [Link]
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Hohlfeld, M., et al. (2022). Crystal structures of 4-bromo-2-formyl-1-tosyl-1H-pyrrole, (E)-4-bromo-2-(2-nitrovinyl)-1-tosyl-1H-pyrrole and 6-(4-bromo-1-tosylpyrrol-2-yl)-4,4-dimethyl-5-nitrohexan-2-one. IUCrData. Available at: [Link]
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A Technical Guide to the Biological Activity of Novel Pyrrole Derivatives: From Bench to Potential Therapeutics
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrrole Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen atom, is a cornerstone of medicinal chemistry.[1][2][3] Its structural simplicity belies its profound biological significance, forming the core of vital natural molecules like heme, chlorophyll, and vitamin B12.[1] In the realm of drug discovery, the pyrrole scaffold is considered a "privileged structure" due to its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[4][5] The aromatic nature of the ring, combined with its capacity for substitution at multiple positions, allows for the fine-tuning of steric, electronic, and lipophilic properties, making it an ideal template for designing novel therapeutic agents.[2][6]
This guide provides an in-depth exploration of the diverse biological activities of novel pyrrole derivatives, focusing on their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. We will delve into the mechanisms of action, structure-activity relationships, and the practical methodologies used to evaluate their efficacy, offering a comprehensive resource for professionals in the field of drug development.
Diverse Biological Activities of Novel Pyrrole Derivatives
The versatility of the pyrrole nucleus has led to the development of compounds with a wide range of therapeutic applications. Recent research has highlighted their potential in several key areas.
Anticancer Activity: Targeting the Hallmarks of Malignancy
The development of potent and selective anticancer agents is a paramount goal in modern medicine.[4][7] Pyrrole derivatives have emerged as a promising class of compounds that can target various aspects of cancer cell biology.[4][7][8]
Mechanisms of Action: Novel pyrrole-containing compounds have been shown to exert their anticancer effects through multiple mechanisms:
-
Inhibition of Tyrosine Kinases: Many pyrrole derivatives are designed as inhibitors of protein kinases, which are crucial regulators of cell proliferation and survival. For example, Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor featuring a pyrrole core, is a first-line therapy for advanced renal cell carcinoma.[9]
-
Disruption of Microtubule Polymerization: The cellular cytoskeleton, particularly microtubules, is a validated target for anticancer drugs. Certain pyrrole derivatives can interfere with the dynamics of microtubule assembly and disassembly, leading to cell cycle arrest and apoptosis.[7][8]
-
Induction of Apoptosis: Programmed cell death, or apoptosis, is a critical process that is often dysregulated in cancer. Pyrrole derivatives can trigger apoptosis by targeting key proteins in the apoptotic pathway, such as those in the Bcl-2 family.[7][8]
-
Cell Cycle Arrest: By interfering with the cell cycle machinery, pyrrole compounds can halt the uncontrolled proliferation of cancer cells.[7][8]
Recent studies have described new series of trisubstituted pyrrole derivatives that exhibit dose- and time-dependent cytotoxic activity against various human adenocarcinoma cell lines, including colon (LoVo), breast (MCF-7), and ovarian (SK-OV-3) cancers, while showing lower toxicity to normal cells.[6][9]
Caption: Mechanism of Pyrrole-based NSAIDs in COX Pathway Inhibition.
Neuroprotective Activity: Combating Oxidative Stress in the Brain
Neurodegenerative diseases like Parkinson's and Alzheimer's are characterized by progressive neuronal loss, with oxidative stress and enzyme dysregulation playing crucial roles in their pathology. [10][11]Pyrrole derivatives have shown significant promise as neuroprotective agents due to their antioxidant properties and ability to inhibit key enzymes. [5][10][11][12] Mechanisms of Neuroprotection:
-
Antioxidant and Radical Scavenging: Many pyrrole-based compounds can directly scavenge reactive oxygen species (ROS) and reduce lipid peroxidation, thereby protecting neuronal cells from oxidative damage. [5][10][13]* Enzyme Inhibition:
-
Monoamine Oxidase B (MAO-B): Inhibition of MAO-B is a key strategy in Parkinson's disease treatment as it prevents the breakdown of dopamine and reduces the formation of neurotoxic byproducts. [10][13]Several novel pyrrole derivatives have been identified as potent and selective MAO-B inhibitors. [12][14] * Acetylcholinesterase (AChE): In Alzheimer's disease, inhibiting AChE increases the levels of the neurotransmitter acetylcholine. Some pyrroles have been developed as dual AChE/MAO-B inhibitors, offering a multi-target approach to treatment. [14] In vitro studies using SH-SY5Y neuroblastoma cells and rat brain fractions have confirmed that pyrrole-based hydrazones can protect against neurotoxicity induced by agents like 6-hydroxydopamine (6-OHDA) and hydrogen peroxide (H₂O₂). [5][10][11][13]
-
Core Experimental Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of findings, standardized and validated protocols are essential. Here, we detail the methodologies for two fundamental assays used to evaluate the biological activity of novel pyrrole derivatives.
Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation. It is a cornerstone for screening potential anticancer compounds.
Causality: The principle lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, LoVo) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel pyrrole derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for a specified period (typically 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will convert MTT to formazan.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Gently shake the plate for 10-15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Caption: Standard Experimental Workflow for the MTT Cytotoxicity Assay.
Protocol 2: Antimicrobial Susceptibility Testing via Agar Well Diffusion
This method is widely used to determine the antimicrobial activity of a test compound against pathogenic microorganisms.
Causality: The principle is based on the diffusion of the antimicrobial agent from a well through a solidified agar medium seeded with a specific microorganism. If the compound is active, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the susceptibility of the organism to the compound.
Step-by-Step Methodology:
-
Medium Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) and pour it into sterile Petri dishes. Allow the agar to solidify completely.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, C. albicans) equivalent to a 0.5 McFarland standard.
-
Lawn Culture: Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of the agar plate to create a "lawn."
-
Well Creation: Use a sterile cork borer (e.g., 6 mm diameter) to punch uniform wells into the agar.
-
Compound Loading: Carefully pipette a fixed volume (e.g., 100 µL) of the dissolved pyrrole derivative at a specific concentration into each well. Also, prepare wells for a positive control (e.g., Ciprofloxacin for bacteria, Clotrimazole for fungi) and a negative control (the solvent used to dissolve the compound, e.g., DMSO). [15]6. Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 28°C for 48 hours for fungi).
-
Measurement and Analysis: After incubation, measure the diameter of the zone of inhibition (in millimeters) around each well. Compare the zone diameters produced by the test compounds to those of the controls to assess the level of antimicrobial activity.
Caption: Experimental Workflow for the Agar Well Diffusion Method.
Data Summary: Biological Activities of Representative Pyrrole Derivatives
The following table summarizes the activities of selected novel pyrrole derivatives as reported in recent literature.
| Compound Class/Derivative | Target/Assay | Organism/Cell Line | Measured Activity (e.g., IC₅₀) | Reference |
| Pyrrole-based Hydrazones | Neuroprotection (6-OHDA model) | Rat Brain Synaptosomes | Significant preservation of viability | [10] |
| Trisubstituted Pyrroles (4a, 4d) | Cytotoxicity | LoVo (colon cancer) | Dose-dependent decrease in viability | [6][9] |
| Fused Pyrroles (Compound 3c) | Antifungal | Candida albicans | Potent inhibition, comparable to standards | [16][17] |
| 1,5-Diaryl Pyrroles | Anti-inflammatory | COX-2 Enzyme | High inhibitory affinity | [5] |
| Pyrrole-based Hydrazide (vh0) | Neuroprotection | MAO-B / AChE Enzymes | IC₅₀ (MAO-B) = 0.665 µM | [14] |
| N-pyrrole Carboxylic Acids | Anti-inflammatory | COX-1 / COX-2 Enzymes | Selective inhibition profiles | [18] |
Conclusion and Future Perspectives
The pyrrole scaffold remains an exceptionally fertile ground for the discovery of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, with promising candidates emerging in the fields of oncology, infectious diseases, inflammation, and neurodegeneration. The ability to readily modify the core structure allows for the optimization of potency, selectivity, and pharmacokinetic properties, driving the development of next-generation drugs.
Future research will likely focus on several key areas:
-
Multi-Target Agents: Designing single molecules that can modulate multiple targets (e.g., dual COX/LOX or AChE/MAO-B inhibitors) represents a sophisticated approach to treating complex diseases. [19][14]* Mechanism of Action Studies: A deeper understanding of how these compounds interact with their biological targets at a molecular level will be crucial for rational drug design.
-
In Vivo Efficacy and Safety: Promising in vitro candidates must be advanced to preclinical in vivo models to evaluate their efficacy, safety, and pharmacokinetic profiles.
The continued exploration of novel pyrrole derivatives, guided by a synergistic combination of synthetic chemistry, biological screening, and computational modeling, holds immense potential for addressing some of the most pressing challenges in human health.
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1-[4-(Bromomethyl)phenyl]-1H-pyrrole molecular weight and formula
An In-depth Technical Guide to 1-[4-(Bromomethyl)phenyl]-1H-pyrrole: Synthesis, Properties, and Applications in Drug Discovery
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a pivotal building block in modern medicinal chemistry. We will delve into its fundamental physicochemical properties, provide a detailed, field-proven synthetic protocol with mechanistic insights, explore its critical applications in drug development, particularly as a versatile linker, and outline essential safety and handling procedures. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this compound's unique reactivity and structural features.
Introduction and Strategic Importance
This compound (CAS No. 184698-65-5) is a bifunctional organic compound that has gained significant traction as a versatile synthetic intermediate.[][2] Its structure, featuring a stable N-aryl pyrrole core and a highly reactive benzylic bromide, makes it an ideal component for constructing complex molecular architectures.
The strategic importance of this molecule lies in the orthogonal reactivity of its two key features:
-
The pyrrole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and bioactive natural products.[3][4][5] Its aromatic and electronic properties are conducive to forming key interactions with biological targets.
-
The bromomethyl group at the benzylic position is a potent electrophilic handle. Benzylic halides are significantly more reactive than simple alkyl halides in nucleophilic substitution reactions due to the resonance stabilization of the carbocation-like transition state.[6][7] This makes the bromomethyl group an excellent anchor point for covalently linking the molecule to other fragments, a crucial step in the synthesis of targeted therapies like Proteolysis Targeting Chimeras (PROTACs), where it can function as part of the linker connecting a target-binding ligand to an E3 ligase-recruiting moiety.[8]
This guide will provide the necessary technical foundation to effectively synthesize, handle, and strategically implement this valuable building block.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided below. These data are essential for planning reactions, purification, and storage.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₀BrN | [2][8][9] |
| Molecular Weight | 236.11 g/mol | [2][8][9] |
| CAS Number | 184698-65-5 | [2][8][9] |
| IUPAC Name | 1-[4-(bromomethyl)phenyl]pyrrole | [10] |
| Melting Point | 150°C | [9] |
| Boiling Point | ~363.5 °C (Predicted) | [9] |
| Density | 1.34 g/cm³ (Predicted) | [9] |
| Appearance | Off-white to light brown solid (Typical) | N/A |
| Solubility | Soluble in DCM, THF, DMF; Sparingly soluble in water | N/A |
Synthesis and Mechanistic Rationale
A robust and scalable synthesis of this compound can be achieved via a two-step sequence. This approach leverages two classic, well-understood reactions: the Paal-Knorr pyrrole synthesis followed by a selective free-radical benzylic bromination.
Overall Synthetic Workflow
Caption: Two-step synthesis of the target compound.
Step 1: Paal-Knorr Synthesis of 1-(p-tolyl)-1H-pyrrole
The Paal-Knorr synthesis is the condensation of a 1,4-dicarbonyl compound with a primary amine to form a pyrrole.[11][12] In this protocol, we use 2,5-dimethoxytetrahydrofuran as a stable and easy-to-handle precursor to succinaldehyde (the 1,4-dicarbonyl).
-
Mechanism Rationale: The reaction is typically catalyzed by a weak acid, such as acetic acid.[12][13] The acid protonates a carbonyl oxygen, activating the carbon for nucleophilic attack by the primary amine (p-toluidine). A second intramolecular nucleophilic attack by the amine onto the other carbonyl group forms a five-membered ring intermediate. Subsequent dehydration steps, driven by heating, lead to the formation of the stable aromatic pyrrole ring.[13][14]
-
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser, add p-toluidine (1.0 eq) and glacial acetic acid (5-10 volumes).
-
Stir the mixture until the amine is fully dissolved.
-
Add 2,5-dimethoxytetrahydrofuran (1.05 eq) to the solution.
-
Heat the reaction mixture to reflux (approx. 120°C) and maintain for 2-4 hours, monitoring by TLC for the consumption of the starting amine.
-
Upon completion, cool the reaction to room temperature and pour it into a beaker of ice water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude 1-(p-tolyl)-1H-pyrrole can be purified by column chromatography or used directly in the next step if sufficiently pure.
-
Step 2: Benzylic Bromination
This step selectively brominates the methyl group on the phenyl ring. The key to this selectivity is the use of N-Bromosuccinimide (NBS) under free-radical conditions.
-
Mechanism Rationale: The reaction is initiated by the homolytic cleavage of a radical initiator (e.g., AIBN or benzoyl peroxide) upon heating. The resulting radical abstracts a hydrogen atom from the benzylic position of 1-(p-tolyl)-1H-pyrrole. This is the most favorable position for radical formation because the resulting benzylic radical is resonance-stabilized by the adjacent phenyl ring.[15][16] This stabilized radical then reacts with a molecule of Br₂, generated in low concentrations from the reaction of NBS with trace HBr, to form the final product and a bromine radical, which continues the chain reaction.[6][16] Using NBS is critical as it maintains a very low, steady concentration of Br₂, preventing competitive electrophilic aromatic substitution on the electron-rich rings.[6]
-
Experimental Protocol:
-
Dissolve the 1-(p-tolyl)-1H-pyrrole (1.0 eq) from Step 1 in a dry, non-polar solvent like carbon tetrachloride (CCl₄) or acetonitrile in a flask equipped with a reflux condenser and nitrogen inlet.
-
Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator such as AIBN (azobisisobutyronitrile, ~0.05 eq).
-
Heat the mixture to reflux (approx. 80°C) and irradiate with a UV lamp or a standard 100W light bulb to facilitate initiation.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours. The solid succinimide byproduct will float to the surface.
-
Cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with water and then with a saturated sodium thiosulfate solution to quench any remaining bromine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield this compound as a solid.
-
Key Applications in Drug Development
The utility of this compound stems from its role as a versatile building block, enabling the rapid construction of complex molecules.
Caption: Role as an electrophilic linker in synthesis.
Electrophilic Handle for Linker Chemistry
The primary application is leveraging the reactive benzylic bromide. This functional group is an excellent electrophile for Sₙ2 reactions with a wide range of nucleophiles, including:
-
Amines (R-NH₂): To form secondary amines, linking the pyrrole-phenyl moiety to other scaffolds.
-
Thiols (R-SH): To form stable thioether linkages, often used in bioconjugation.
-
Alcohols/Phenols (R-OH): To form ether linkages.
-
Carboxylates (R-COO⁻): To form ester linkages.
This reactivity is central to the synthesis of PROTACs, where linkers of varying lengths and compositions are required to optimally orient the target protein and the E3 ligase for successful ubiquitination.
Scaffold for Bioactive Molecules
The N-phenylpyrrole core is a recognized pharmacophore.[5] The pyrrole ring itself is a flat, aromatic heterocycle capable of participating in π-π stacking and hydrogen bonding (as an acceptor).[3] Its derivatives have demonstrated a vast array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5] By incorporating this compound, drug development professionals can introduce a proven bioactive scaffold while simultaneously providing a reactive handle for further molecular elaboration or conjugation.
Safety and Handling
GHS Hazard Classification: According to supplier safety data and GHS classifications, this compound is a hazardous substance.[10]
-
Hazard Statement H314: Causes severe skin burns and eye damage.[10]
-
Classification: Skin Corrosion/Irritation, Category 1B.[10]
Self-Validating Handling Protocol: Given its corrosive nature, a self-validating system of controls must be employed:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of any dust or vapors.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a full-face shield are mandatory.
-
Hand Protection: Wear nitrile or neoprene gloves rated for chemical resistance. Double-gloving is recommended.
-
Body Protection: A flame-resistant lab coat must be worn and fully fastened. Ensure full leg and foot coverage.
-
-
Procedural Controls:
-
Weigh and transfer the solid compound carefully to avoid generating dust.
-
Have an emergency eyewash station and safety shower immediately accessible.
-
Keep a spill kit containing an appropriate neutralizer (e.g., sodium bicarbonate for acid contamination) readily available.
-
Decontaminate all surfaces and glassware thoroughly after use.
-
-
Waste Disposal: Dispose of all waste materials in a properly labeled hazardous waste container in accordance with institutional and local regulations.
Conclusion
This compound is a high-value synthetic intermediate whose strategic utility is rooted in the combination of a privileged heterocyclic core and a highly reactive electrophilic handle. Its straightforward, two-step synthesis from common starting materials makes it accessible for laboratory-scale and potential scale-up operations. For researchers engaged in the design of complex therapeutic agents, particularly covalent inhibitors and targeted protein degraders, this compound offers a reliable and effective solution for linker attachment and scaffold integration. Adherence to strict safety protocols is essential when handling this corrosive material.
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Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Retrieved from [Link]
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Literature review of 1-[4-(Bromomethyl)phenyl]-1H-pyrrole synthesis
An In-depth Technical Guide to the Synthesis of 1-[4-(Bromomethyl)phenyl]-1H-pyrrole
Introduction: The Significance of a Versatile Building Block
This compound is a bifunctional organic compound of significant interest in medicinal chemistry and materials science. Its structure marries the nucleophilic and aromatic character of the pyrrole ring with a reactive benzylic bromide handle. This unique combination makes it an invaluable scaffold for constructing more complex molecular architectures. The pyrrole moiety is a privileged structure found in numerous natural products and pharmaceuticals, while the bromomethyl group serves as a potent electrophile for introducing the entire pyrrole-phenyl substructure into larger molecules via alkylation of nucleophiles such as amines, alcohols, and thiols.
This guide provides a comprehensive review of the primary synthetic strategies for preparing this compound. We will delve into the mechanistic underpinnings of each route, offer detailed experimental protocols, and present a comparative analysis to inform the rational selection of a synthetic pathway based on laboratory-specific constraints such as scale, available starting materials, and functional group tolerance.
Strategic Overview: Pathways to the Target Molecule
The synthesis of this compound can be broadly categorized into two primary strategies:
-
Sequential Functionalization: This common and often high-yielding approach involves the initial synthesis of a stable precursor, 1-(p-tolyl)-1H-pyrrole, followed by a selective radical bromination at the benzylic position.
-
Convergent Assembly: These routes involve the direct coupling of a pre-functionalized phenyl ring with the pyrrole heterocycle. This can be achieved either by forming the C-N bond directly or by constructing the pyrrole ring onto the existing phenyl scaffold.
The choice between these strategies is dictated by factors such as starting material availability, scalability, and potential for side reactions. The following diagram illustrates these divergent pathways.
Caption: Overview of synthetic strategies for this compound.
Strategy 1: Two-Step Synthesis via Benzylic Bromination
This is arguably the most reliable and widely applicable laboratory-scale synthesis. It decouples the formation of the N-aryl bond from the introduction of the reactive benzylic bromide, minimizing potential side reactions.
Step 1A: Synthesis of 1-(p-tolyl)-1H-pyrrole via Paal-Knorr Synthesis
The Paal-Knorr synthesis is a classic and highly efficient method for forming pyrroles by condensing a 1,4-dicarbonyl compound with a primary amine.[1][2] For this step, 2,5-hexanedione is reacted with p-toluidine (4-methylaniline).
Causality of Experimental Choices:
-
Reaction Conditions: The reaction is typically performed under weakly acidic conditions.[3] An acid catalyst protonates one of the carbonyls, activating it for nucleophilic attack by the amine. The subsequent intramolecular cyclization and dehydration steps are also acid-catalyzed.[2] However, strongly acidic conditions (pH < 3) can favor the formation of furan byproducts.[2]
-
Solvent: While the reaction can be run neat, solvents like ethanol or acetic acid are often used to ensure homogeneity and control the reaction temperature. Greener methodologies have been developed using water or solvent-free conditions with solid acid catalysts.[3]
Caption: Workflow for the Paal-Knorr synthesis of 1-(p-tolyl)-1H-pyrrole.
Experimental Protocol: Synthesis of 1-(p-tolyl)-1H-pyrrole
-
Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-toluidine (10.7 g, 100 mmol) and glacial acetic acid (50 mL).
-
Addition: Stir the mixture until the p-toluidine has completely dissolved. To this solution, add 2,5-hexanedione (11.4 g, 100 mmol) dropwise over 10 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 2 hours. Monitor the reaction progress by TLC (thin-layer chromatography).
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing 200 mL of cold water. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from ethanol/water to yield 1-(p-tolyl)-1H-pyrrole as a crystalline solid. Expected yields are typically high, often >90%.
Step 1B: Selective Benzylic Bromination with N-Bromosuccinimide (NBS)
The conversion of the methyl group of 1-(p-tolyl)-1H-pyrrole to a bromomethyl group is achieved via a free-radical halogenation. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation because it maintains a very low, steady-state concentration of molecular bromine (Br₂) in the reaction mixture, which selectively favors substitution at the allylic or benzylic position over competing reactions like electrophilic aromatic addition to the pyrrole or phenyl ring.[4]
Causality of Experimental Choices:
-
Reagent: NBS is used instead of Br₂ to ensure high selectivity for the benzylic position and prevent unwanted aromatic bromination.[4]
-
Initiator: The reaction requires a radical initiator. This can be a chemical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, or it can be initiated photochemically with UV or visible light.[5][6] The initiator's role is to generate the initial bromine radical that starts the chain reaction.
-
Solvent: Non-polar, halogenated solvents like carbon tetrachloride (CCl₄) have been traditionally used. However, due to its toxicity, safer alternatives like acetonitrile or ethyl acetate are now preferred.[5][6]
Experimental Protocol: Synthesis of this compound [7][8]
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser and protected from light, dissolve 1-(p-tolyl)-1H-pyrrole (15.7 g, 100 mmol) in 200 mL of a suitable solvent (e.g., acetonitrile).
-
Addition: Add N-Bromosuccinimide (NBS) (18.7 g, 105 mmol, 1.05 equiv.) and a catalytic amount of a radical initiator, such as AIBN (0.82 g, 5 mol%).
-
Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 3-4 hours. The reaction can be monitored by observing the consumption of the dense NBS and the formation of the less dense succinimide byproduct, which will float.
-
Work-up: Cool the reaction mixture to room temperature, then cool further in an ice bath to precipitate the succinimide.
-
Isolation: Remove the succinimide by filtration. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like hexane to afford this compound.
Strategy 2: Convergent Assembly Approaches
Convergent strategies aim to construct the target molecule in a single key bond-forming step, which can be more efficient if the starting materials are readily available.
Method A: Direct C-N Coupling (Ullmann and Buchwald-Hartwig)
This approach involves the direct N-arylation of pyrrole with 1-bromo-4-(bromomethyl)benzene or a similar aryl halide.
Ullmann Condensation: This is a copper-catalyzed C-N cross-coupling reaction.[9] Traditional Ullmann conditions are harsh, often requiring high temperatures (>200 °C) and stoichiometric amounts of copper.[9][10] Modern protocols use catalytic copper sources (e.g., CuI) in the presence of a ligand (such as diamines or L-proline) and a base (e.g., K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent like DMF or DMSO, allowing for significantly milder reaction conditions.[11][12][13] The ligand accelerates the catalytic cycle, improving yields and substrate scope.[14]
Buchwald-Hartwig Amination: This palladium-catalyzed C-N coupling is one of the most powerful methods for forming aryl-nitrogen bonds.[15][16] It generally offers milder conditions, higher yields, and broader functional group tolerance compared to the Ullmann reaction.[17] The key components are a palladium source (e.g., Pd(OAc)₂ or a pre-formed Pd(0) complex), a phosphine ligand (e.g., Xantphos, BINAP), and a base (typically a sterically hindered alkoxide like NaOtBu).[16][18]
Caption: C-N cross-coupling pathways for the synthesis of the target molecule.
Challenge: A primary challenge with these direct coupling methods is the presence of the reactive benzylic bromide on the aryl halide starting material. This group can potentially react with the pyrrolide anion (formed under basic conditions) or other nucleophiles present, leading to side products. Careful optimization of the reaction conditions is crucial.
Method B: Pyrrole Ring Construction on a Phenyl Scaffold
An alternative convergent route is to build the pyrrole ring onto a pre-functionalized aniline derivative. This involves the Paal-Knorr synthesis between 4-(bromomethyl)aniline and a 1,4-dicarbonyl compound like 2,5-dimethoxytetrahydrofuran (a stable precursor to succinaldehyde).[7][8]
Causality of Experimental Choices:
-
Starting Material: 4-(bromomethyl)aniline is less stable than p-toluidine, and its synthesis and handling require care.
-
Reaction Conditions: The condensation must be performed under conditions that do not promote self-polymerization or decomposition of the starting aniline. Neutral conditions in an aqueous mixture of acetic acid and pyridine have been reported to be effective.[8]
Experimental Protocol: Paal-Knorr from 4-(Bromomethyl)aniline [8]
-
Reagent Setup: In a suitable flask, prepare a mixture of acetic acid and pyridine in water.
-
Addition: Dissolve 4-(bromomethyl)aniline hydrochloride (or the free base) in the solvent mixture.
-
Condensation: Add 2,5-dimethoxytetrahydrofuran to the solution and heat the mixture (e.g., at 100°C) for several hours until the reaction is complete as monitored by TLC.
-
Work-up & Purification: After cooling, the product is typically extracted into an organic solvent (e.g., ethyl acetate), washed with water and brine, dried, and concentrated. The crude product is then purified by column chromatography.
Comparative Analysis of Synthetic Strategies
| Strategy | Method | Advantages | Disadvantages | Best Suited For |
| Sequential | Paal-Knorr + NBS Bromination | High-yielding, reliable, robust, avoids handling unstable intermediates for long periods.[1][5] | Two distinct synthetic steps required. | General laboratory synthesis, scale-up applications. |
| Convergent | Ullmann Condensation | Single C-N bond-forming step. | Often requires harsh conditions (high temp), potential for side reactions due to benzylic bromide.[9] | Situations where Ullmann-specific catalysts/ligands are readily available. |
| Convergent | Buchwald-Hartwig Amination | Milder conditions and higher functional group tolerance than Ullmann.[15][16] | Cost of palladium catalysts and ligands, potential for side reactions. | Rapid synthesis of analogues where diverse aryl halides are available. |
| Convergent | Paal-Knorr (from aniline) | Single pyrrole-forming step.[7] | Starting material (4-(bromomethyl)aniline) can be unstable. | Specific applications where the aniline precursor is readily available and stable. |
Conclusion
The synthesis of this compound can be accomplished through several effective routes. For most laboratory applications, the two-step sequential strategy involving the Paal-Knorr synthesis of 1-(p-tolyl)-1H-pyrrole followed by selective benzylic bromination with NBS offers the best combination of reliability, high yield, and operational simplicity. The convergent C-N coupling methods, particularly the Buchwald-Hartwig amination, provide powerful and rapid alternatives, though they require careful optimization to manage the reactivity of the benzylic bromide moiety. The choice of synthesis ultimately depends on a careful evaluation of the available resources, desired scale, and the specific requirements of the research or development program.
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Methodological & Application
Synthetic routes to 1-[4-(Bromomethyl)phenyl]-1H-pyrrole
An In-Depth Guide to the Synthesis of 1-[4-(Bromomethyl)phenyl]-1H-pyrrole: Protocols and Mechanistic Insights
Introduction
This compound is a bifunctional synthetic building block of significant interest to researchers in medicinal chemistry and materials science. Its structure incorporates two key features: the pyrrole ring, a five-membered aromatic heterocycle prevalent in a vast array of natural products and pharmaceuticals, and a reactive benzylic bromide group.[1][2] The pyrrole moiety is a recognized pharmacophore in drugs with anticancer, antimicrobial, and antiviral activities.[1][3] The bromomethyl group serves as a versatile electrophilic handle, enabling covalent modification and linkage to other molecules through nucleophilic substitution reactions. This unique combination makes this compound a valuable intermediate for the synthesis of novel therapeutic agents, probes, and functional organic materials.[4]
This application note provides a detailed guide to the primary synthetic routes for preparing this compound, designed for researchers, chemists, and drug development professionals. We will explore two principal strategies, offering step-by-step protocols, mechanistic explanations, and expert insights into experimental choices to ensure reproducibility and high yields.
Overview of Synthetic Strategies
The synthesis of this compound can be approached via two logical retrosynthetic pathways. The choice of strategy often depends on the availability of starting materials, scalability, and the desired purity profile.
-
Strategy A: Post-Arylation Bromination. This is a two-step approach that begins with the synthesis of an N-aryl pyrrole intermediate, 1-(4-methylphenyl)-1H-pyrrole, which is subsequently brominated at the benzylic position.
-
Strategy B: Direct N-Alkylation. This route involves the direct attachment of the 4-(bromomethyl)phenyl moiety to the pyrrole nitrogen in a single synthetic operation, typically via nucleophilic substitution.
Caption: High-level overview of the two primary retrosynthetic strategies for this compound.
Route 1: N-Arylation followed by Benzylic Bromination
This is arguably the most common and reliable strategy, breaking the synthesis into two distinct and well-understood transformations.
Part 1: Synthesis of 1-(4-Methylphenyl)-1H-pyrrole Intermediate
The key to this route is the efficient preparation of the N-arylated pyrrole intermediate. Two excellent methods are presented here: the classical Paal-Knorr synthesis and the modern Buchwald-Hartwig amination.
The Paal-Knorr synthesis is a powerful method for constructing the pyrrole ring by condensing a 1,4-dicarbonyl compound with a primary amine, in this case, p-toluidine.[5][6] The reaction is typically catalyzed by acid and proceeds through the formation of a dihydro-2H-pyrrol-2-ol intermediate, which then dehydrates to the aromatic pyrrole.
Caption: Workflow for the Paal-Knorr synthesis of the key intermediate.
Protocol 1A: Paal-Knorr Synthesis
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-toluidine (1.0 eq.), 2,5-hexanedione (1.05 eq.), and glacial acetic acid as the solvent (approx. 0.2 M concentration relative to the amine).
-
Heating: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into a beaker containing ice-water.
-
Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize excess acetic acid) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by vacuum distillation or column chromatography on silica gel.
| Parameter | Value | Reference |
| Starting Materials | 2,5-Hexanedione, p-Toluidine | [6] |
| Catalyst/Solvent | Glacial Acetic Acid | [5] |
| Temperature | Reflux (~118 °C) | [5] |
| Typical Yield | >90% | [6] |
As a modern alternative, the Buchwald-Hartwig amination offers a palladium-catalyzed cross-coupling pathway to form the C-N bond between pyrrole and an aryl halide.[7][8] This method is valued for its mild conditions and broad functional group tolerance. The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the N-aryl product.[9]
Protocol 1B: Buchwald-Hartwig Amination
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine 4-bromotoluene (1.0 eq.), a palladium catalyst such as Pd₂(dba)₃ (1-2 mol%), and a suitable phosphine ligand like XPhos or SPhos (2-4 mol%).
-
Reagent Addition: Add pyrrole (1.2 eq.) and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4 eq.).
-
Solvent: Add a dry, deoxygenated solvent such as toluene or 1,4-dioxane.
-
Heating: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS until the starting aryl bromide is consumed.
-
Workup: Cool the reaction to room temperature and quench with water.
-
Extraction & Purification: Extract with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the crude product by silica gel column chromatography.
| Parameter | Value | Reference |
| Substrates | Pyrrole, 4-Bromotoluene | [7][10] |
| Catalyst System | Pd(0) source + Phosphine Ligand | [9] |
| Base | NaOtBu or Cs₂CO₃ | [10] |
| Solvent | Toluene or Dioxane | [10] |
| Temperature | 80-110 °C | [11] |
Part 2: Benzylic Bromination of 1-(4-Methylphenyl)-1H-pyrrole
With the intermediate in hand, the final step is a selective bromination of the benzylic methyl group. This is reliably achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction proceeds via a free-radical chain mechanism where a bromine radical selectively abstracts a benzylic hydrogen, followed by reaction with NBS to propagate the chain.
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Application Notes and Protocols for the Paal-Knorr Synthesis of N-Substituted Pyrroles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of a Classic Transformation
First reported independently by Carl Paal and Ludwig Knorr in 1884, the Paal-Knorr synthesis has established itself as a cornerstone reaction in heterocyclic chemistry for the synthesis of substituted pyrroles.[1][2] This remarkably reliable and versatile condensation reaction between a 1,4-dicarbonyl compound and a primary amine or ammonia provides a direct and efficient route to the pyrrole ring system.[1][3] The pyrrole scaffold is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and functional materials, underscoring the continued importance of this synthetic method in modern drug discovery and development.[3][4][5] For instance, the blockbuster cholesterol-lowering drug, Atorvastatin (Lipitor®), features a central pyrrole ring, often constructed using a Paal-Knorr or a related synthetic strategy.[3]
These application notes offer a comprehensive technical guide to the Paal-Knorr synthesis of N-substituted pyrroles. The following sections will delve into the intricacies of the reaction mechanism, provide detailed and validated experimental protocols, present a comparative analysis of various reaction conditions, and offer insights into overcoming common synthetic challenges.
Core Concepts and Reaction Mechanism
The Paal-Knorr synthesis of N-substituted pyrroles is fundamentally an acid-catalyzed condensation reaction.[6][7] While the reaction can proceed under neutral conditions, the presence of a weak acid typically accelerates the process.[7][8] The generally accepted mechanism involves a series of well-defined steps:
-
Hemiaminal Formation: The reaction initiates with the nucleophilic attack of the primary amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound, leading to the formation of a hemiaminal intermediate.[3][9]
-
Intramolecular Cyclization: This is often the rate-determining step of the reaction.[3][6] The nitrogen atom of the hemiaminal intermediate performs an intramolecular nucleophilic attack on the second carbonyl group, forming a five-membered cyclic intermediate.[9]
-
Dehydration: The cyclic intermediate then undergoes a two-step dehydration process, eliminating two molecules of water to yield the stable, aromatic N-substituted pyrrole ring.[3][6]
It is crucial to control the acidity of the reaction medium, as excessively acidic conditions (pH < 3) can favor the formation of furan byproducts through a competing acid-catalyzed cyclization of the 1,4-dicarbonyl compound.[7][10]
Caption: The reaction mechanism of the Paal-Knorr synthesis of N-substituted pyrroles.
Experimental Protocols
The versatility of the Paal-Knorr synthesis allows for its adaptation to various experimental setups, including conventional heating, microwave-assisted synthesis, and solvent-free conditions. The choice of methodology often depends on the reactivity of the substrates, the desired reaction scale, and the available laboratory equipment.
Protocol 1: Conventional Synthesis of 2,5-Dimethyl-1-phenylpyrrole
This protocol describes a classic and straightforward method for the synthesis of an N-arylpyrrole using conventional heating.[3]
Materials:
-
2,5-Hexanedione (1.0 eq)
-
Aniline (1.0 eq)
-
Methanol
-
Concentrated Hydrochloric Acid (catalytic amount)
-
0.5 M Hydrochloric Acid
-
Methanol/Water (9:1) mixture for recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2,5-hexanedione and aniline in methanol.
-
Add one drop of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture at reflux for 15 minutes.
-
After the reflux period, cool the reaction mixture in an ice bath.
-
Add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.
-
Collect the resulting crystals by vacuum filtration.
-
Recrystallize the crude product from a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole.[3]
Protocol 2: Microwave-Assisted Synthesis of N-Substituted Pyrroles
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates and improve yields.[11][12] This protocol provides a general procedure for the rapid synthesis of N-substituted pyrroles.[3][13]
Materials:
-
1,4-Diketone (1.0 eq)
-
Primary Amine (3.0 eq)
-
Ethanol
-
Glacial Acetic Acid
Procedure:
-
To a microwave vial, add a solution of the 1,4-diketone in ethanol.
-
Add glacial acetic acid and the primary amine to the vial.
-
Seal the microwave vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a specified temperature (e.g., 80-120 °C) for a short duration (e.g., 5-15 minutes).[3][12]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Partition the mixture between water and an appropriate organic solvent (e.g., ethyl acetate).
-
Extract the aqueous phase multiple times with the organic solvent.
-
Combine the organic phases, wash with brine, and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired N-substituted pyrrole.[3]
Caption: A generalized experimental workflow for the Paal-Knorr synthesis.
Comparative Analysis of Reaction Conditions
The efficiency of the Paal-Knorr synthesis is highly dependent on the choice of catalyst, solvent, and reaction conditions. The following table summarizes various approaches, providing a comparative overview to aid in experimental design.
| Catalyst | Solvent | Conditions | Advantages | Disadvantages |
| Protic Acids (e.g., HCl, H₂SO₄, p-TsOH, Acetic Acid) | Ethanol, Methanol, Acetic Acid | Conventional Heating | Readily available, inexpensive | Harsh conditions may not be suitable for sensitive substrates, risk of furan byproduct formation[5][6] |
| Lewis Acids (e.g., Sc(OTf)₃, Bi(NO₃)₃, ZnBr₂) | Dichloromethane, Toluene | Conventional Heating | Milder conditions, can improve yields | Cost of catalyst, potential for metal contamination |
| Heterogeneous Catalysts (e.g., Montmorillonite clay, Silica-supported sulfuric acid) | Solvent-free or organic solvents | Conventional Heating or Microwave | Ease of separation, catalyst reusability, environmentally friendly[5][9] | May require longer reaction times or higher temperatures |
| Microwave Irradiation | Ethanol, Acetic Acid, Solvent-free | Microwave Synthesis | Rapid reaction times, often higher yields, improved energy efficiency[11][12][14] | Requires specialized equipment, scalability can be a challenge |
| Ionic Liquids (e.g., [BMIm]BF₄) | Ionic Liquid | Room Temperature | Can proceed without an acid catalyst, potential for catalyst/solvent recycling | High cost of ionic liquids, viscosity can pose challenges |
Troubleshooting Common Challenges
Despite its reliability, the Paal-Knorr synthesis can present certain challenges. The following are common issues and their potential solutions:
-
Low or No Product Yield:
-
Cause: Suboptimal reaction conditions (temperature too low, insufficient reaction time), poorly reactive starting materials (e.g., amines with strong electron-withdrawing groups), or steric hindrance.[8][10]
-
Solution: Gradually increase the reaction temperature and monitor progress by TLC. For less reactive amines, consider more forcing conditions or a more active catalyst.[8] Microwave-assisted synthesis can often improve yields for sluggish reactions.[9]
-
-
Formation of Furan Byproduct:
-
Cause: Excessively acidic conditions (pH < 3) can promote the self-condensation of the 1,4-dicarbonyl compound.[7][10]
-
Solution: Use a weaker acid catalyst, such as acetic acid, or reduce the amount of acid used. Running the reaction under neutral or nearly neutral conditions can also minimize furan formation.[7]
-
-
Product Degradation:
-
Purification Difficulties:
-
Cause: The crude product may be a dark, tarry material, making purification challenging.
-
Solution: Optimize purification techniques such as column chromatography (adjusting the solvent system), recrystallization (testing different solvents), or distillation.
-
Applications in Drug Discovery and Development
The versatility of the Paal-Knorr synthesis makes it a valuable tool in the generation of diverse chemical libraries for high-throughput screening.[3] The ability to readily introduce a wide range of substituents on the nitrogen atom and the pyrrole ring allows for the fine-tuning of physicochemical and pharmacological properties of lead compounds. This has led to the discovery and development of numerous biologically active molecules targeting a wide range of diseases.[3][5] The synthesis of Marineosin A, a marine natural product with potent antimicrobial activity, utilized the Paal-Knorr reaction as a key step.[3]
Conclusion
The Paal-Knorr synthesis remains a highly relevant and powerful method for the construction of N-substituted pyrroles. Its operational simplicity, tolerance of a wide range of functional groups, and adaptability to modern synthetic techniques such as microwave-assisted synthesis and green chemistry principles ensure its continued use in both academic research and industrial drug development.[3][4][5] By understanding the underlying mechanism and the influence of various reaction parameters, researchers can effectively leverage this classic transformation to access a diverse array of valuable pyrrole-containing molecules.
References
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Vallejo, J., et al. (2021). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Molecules, 26(15), 4483. [Link]
-
Organic Chemistry Portal. (n.d.). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. Retrieved from [Link]
-
Balakrishna, A., et al. (2019). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Catalysis Reviews, 61(1), 1-27. [Link]
- Rao, K. S., & Ratnam, C. V. (1973). N-(o-amino aryl) pyrroles by Paal-Knorr reaction. Proceedings of the Indian Academy of Sciences - Section A, 77(4), 169-173.
-
Minetto, G., et al. (2005). Microwave-Assisted Paal–Knorr Reaction – Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(23), 5277-5288. [Link]
- Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis.
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Paal–Knorr synthesis. Retrieved from [Link]
-
Minetto, G., et al. (2004). Microwave-assisted Paal-Knorr reaction. A rapid approach to substituted pyrroles and furans. Organic Letters, 6(3), 389-392. [Link]
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Application Notes and Protocols for Suzuki Coupling Reactions Involving 1-[4-(Bromomethyl)phenyl]-1H-pyrrole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Pyrrole-Containing Biarylmethane Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction has become an indispensable tool in the pharmaceutical industry for the construction of complex molecular architectures, particularly biaryl and hetero-biaryl motifs that are prevalent in a vast array of therapeutic agents.[3] The diarylmethane substructure, in particular, serves as a key pharmacophore in numerous biologically active compounds. The subject of this guide, 1-[4-(Bromomethyl)phenyl]-1H-pyrrole, is a versatile building block that combines a reactive benzylic bromide with a pyrrole moiety—a privileged heterocycle in medicinal chemistry known for its diverse biological activities.[4][5] The Suzuki coupling of this substrate provides a direct route to synthesize novel diarylmethanes incorporating an N-phenylpyrrole group, opening avenues for the exploration of new chemical space in drug discovery.
This document serves as a comprehensive technical guide, providing in-depth mechanistic insights, detailed experimental protocols, and practical troubleshooting advice for conducting Suzuki coupling reactions with this compound.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][6] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the benzylic bromide, this compound, to form a Pd(II) intermediate. For benzylic halides, this step typically proceeds with inversion of stereochemistry if the carbon is chiral.[1]
-
Transmetalation: The organoborane (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Synthesis of Starting Material: this compound
A reliable supply of the starting material is crucial. While commercially available, this compound can also be synthesized in the laboratory. A common and effective method is the Paal-Knorr synthesis of the corresponding N-aryl pyrrole followed by bromination of the benzylic methyl group.[7][8][9]
Protocol 1: Two-Step Synthesis of this compound
Step 1: Paal-Knorr Synthesis of 1-(p-tolyl)-1H-pyrrole
-
To a round-bottom flask, add 2,5-dimethoxytetrahydrofuran (1.0 equiv.), p-toluidine (1.05 equiv.), and glacial acetic acid (as solvent).
-
Heat the mixture to reflux (typically around 118 °C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water with stirring.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-(p-tolyl)-1H-pyrrole.
Step 2: Benzylic Bromination
-
Dissolve 1-(p-tolyl)-1H-pyrrole (1.0 equiv.) in a suitable solvent such as carbon tetrachloride (CCl4) or cyclohexane in a round-bottom flask equipped with a reflux condenser and a light source (e.g., a 250W sun lamp).
-
Add N-bromosuccinimide (NBS) (1.0-1.1 equiv.) and a radical initiator such as azobisisobutyronitrile (AIBN) (catalytic amount, ~0.02 equiv.).
-
Heat the mixture to reflux and irradiate with the lamp. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude this compound can often be used directly in the subsequent Suzuki coupling, or it can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Experimental Protocol: Suzuki Coupling of this compound with an Arylboronic Acid
This protocol provides a general procedure that can be adapted for various arylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)2, Pd2(dba)3, or a pre-catalyst like XPhos-Pd-G3) (1-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, PPh3) (if not using a pre-catalyst)
-
Base (e.g., K2CO3, K3PO4, Cs2CO3) (2-3 equiv.)
-
Anhydrous, degassed solvent (e.g., Dioxane/H2O, Toluene/H2O, DMF)
-
Schlenk tube or other suitable reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst (and ligand, if separate), and the base.
-
Solvent Addition: Add the degassed solvent system via syringe. A common ratio for biphasic systems is 4:1 or 5:1 organic solvent to water.
-
Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas to ensure all oxygen is removed.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
| Parameter | Recommended Starting Conditions | Rationale & Considerations |
| Palladium Source | Pd(OAc)2 (2 mol%) with SPhos (4 mol%) or XPhos-Pd-G3 (2 mol%) | Buchwald ligands like SPhos and XPhos are often effective for C(sp3)-C(sp2) couplings due to their bulk and electron-rich nature, which promotes oxidative addition and reductive elimination.[10] Pre-catalysts can offer better reproducibility.[11] |
| Boronic Acid | Arylboronic Acid (1.2 equiv.) | A slight excess ensures complete consumption of the benzylic bromide. For less reactive boronic acids, 1.5 equivalents may be necessary. |
| Base | K3PO4 (2.5 equiv.) | A moderately strong base is often required. K3PO4 is a good starting point, but Cs2CO3 can be more effective for challenging couplings.[6][12] |
| Solvent | Dioxane/H2O (4:1) | This solvent system is widely used and generally provides good solubility for the reagents. Toluene/H2O is another common choice. Anhydrous DMF can also be effective, particularly under microwave conditions.[12] |
| Temperature | 90 °C | A temperature range of 80-110 °C is typical. Microwave irradiation can significantly reduce reaction times.[12] |
| Reaction Time | 4-24 hours | Monitor by TLC or LC-MS for completion. |
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. Below is a guide to troubleshooting common problems encountered in the Suzuki coupling of this compound.
Figure 2: A workflow for troubleshooting common issues in the Suzuki coupling reaction.
-
Low or No Conversion:
-
Catalyst Inactivation: The nitrogen of the pyrrole ring can potentially coordinate to the palladium center, leading to catalyst inhibition.[9][10] Using bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) can mitigate this by sterically shielding the metal center.[10] Ensure the reaction is performed under a strict inert atmosphere, as oxygen can deactivate the Pd(0) catalyst.
-
Insufficiently Active Conditions: Benzylic bromides can be less reactive than aryl bromides in the oxidative addition step. Increasing the temperature, switching to a more potent catalyst system (e.g., from Pd(PPh3)4 to a Pd/Buchwald ligand system), or using a stronger base like Cs2CO3 might be necessary.[6]
-
-
Formation of Side Products:
-
Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur, often promoted by the presence of oxygen.[13] Rigorous degassing of solvents and the reaction mixture is crucial to minimize this side reaction.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom from a protic source (like water).[9] This is more common with electron-deficient or heteroaryl boronic acids. Using a less aqueous solvent system or switching to a boronate ester (e.g., a pinacol ester) can reduce protodeboronation.
-
Hydrolysis of the Benzylic Bromide: In the presence of a strong base and water, the benzylic bromide can be hydrolyzed to the corresponding alcohol. If this is a significant issue, running the reaction under anhydrous conditions with a non-hydroxide base (e.g., K3PO4 in anhydrous DMF) may be beneficial.
-
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful and versatile method for the synthesis of novel diarylmethanes bearing a medicinally relevant N-phenylpyrrole scaffold. By understanding the reaction mechanism, carefully selecting the reaction conditions, and being prepared to troubleshoot potential issues, researchers can effectively utilize this reaction to generate diverse libraries of compounds for drug discovery and development. The protocols and insights provided in this guide are intended to serve as a strong foundation for the successful application of this important transformation.
References
-
Gao, M., Zhao, H., Zhang, H., Zhang, D., Yang, H., & Hu, H. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 24(8), 1583. [Link]
-
Baciocchi, C., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(9), 13838-13853. [Link]
-
Meng, G., Szostak, R., & Szostak, M. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters, 19(14), 3596–3599. [Link]
-
Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767. [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). A highly active catalyst for Suzuki-Miyaura cross-coupling reactions of heteroaryl compounds. Angewandte Chemie International Edition, 46(26), 5004-5008. [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]
-
Huang, Z., et al. (2021). A Transition-Metal-Free Suzuki-Type Cross-Coupling Reaction of Benzyl Halides and Boronic Acids via 1,2-Metallate Shift. Angewandte Chemie International Edition, 60(38), 20836-20842. [Link]
-
Özdemir, İ., et al. (2011). Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc)2/7a. Applied Organometallic Chemistry, 25(3), 209-214. [Link]
-
Gupton, J. T., et al. (2017). Ortho group activation of a bromopyrrole ester in Suzuki-Miyaura cross-coupling reactions: Application to the synthesis of new microtubule depolymerizing agents with potent cytotoxic activities. Bioorganic & Medicinal Chemistry, 25(12), 3125-3135. [Link]
-
Valente, S., et al. (2012). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Molecules, 17(9), 10588-10599. [Link]
-
Szostak, M., et al. (2017). Suzuki-Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N-C Cleavage. Rutgers University Research Portal. [Link]
-
Dong, J., et al. (2019). Palladium supported on pyrrole functionalized hypercrosslinked polymer: Synthesis and its catalytic evaluations towards Suzuki-Miyaura coupling reactions in aqueous media. Journal of Catalysis, 375, 23-32. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Ohsumi, M., Ito, A., & Nishiwaki, N. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances, 8(64), 36901-36905. [Link]
-
Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. [Link]
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Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]
-
Reddit. (2022). r/Chempros - Struggling with Suzuki Reaction. [Link]
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Johna, A., et al. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts, 12(1), 59. [Link]
-
Lee, H., et al. (2017). Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds. ACS Combinatorial Science, 19(11), 729–734. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 72(10), 3626–3631. [Link]
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Semantic Scholar. [Link]
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. DSpace@MIT. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2007). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 72(10), 3626–3631. [Link]
-
Zultanski, S. L., & Fu, G. C. (2013). Catalytic Enantioselective Cross-Couplings of Secondary Alkyl Electrophiles with Secondary Alkylmetal Nucleophiles: Negishi Reactions of Racemic Benzylic Bromides with Achiral Alkylzinc Reagents. Journal of the American Chemical Society, 135(2), 624–627. [Link]
-
Bhardwaj, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266. [Link]
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Smith, A. M., et al. (2021). A synthetic route to 1-(4-boronobenzyl)-1H-pyrrole. Journal of Chemical Research, 45(7-8), 655-659. [Link]
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Valente, S., et al. (2012). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Molecules, 17(9), 10588-10599. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved January 12, 2026, from [Link]
-
The Synthesis of 1H-Pyrroles Part. 1. The Synthesis and the Chemical and Physical Aspects Pyrrole Ring. (2014). ResearchGate. [Link]
-
Baciocchi, C., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(9), 13838-13853. [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved January 12, 2026, from [Link]
-
Dai, X., & Fu, G. C. (2006). Catalytic enantioselective Negishi reactions of racemic secondary benzylic halides. Journal of the American Chemical Society, 128(16), 5360–5361. [Link]
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The Versatile Role of 1-[4-(Bromomethyl)phenyl]-1H-pyrrole in Medicinal Chemistry: A Guide to Application and Protocol
The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Among the myriad of pyrrole-containing building blocks, 1-[4-(Bromomethyl)phenyl]-1H-pyrrole stands out as a particularly useful and versatile reagent. Its unique structure, featuring a reactive benzylic bromide connected to a phenyl-pyrrole moiety, allows for its facile incorporation into a diverse range of molecular architectures, making it a valuable tool for drug discovery and development professionals.
This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its reactivity, showcase its utility in the synthesis of bioactive molecules, and provide detailed, field-proven protocols for its use in key chemical transformations.
Core Principles of Reactivity: The Benzylic Bromide Handle
The primary driver of this compound's utility is the presence of the bromomethyl group. This functional group serves as a potent electrophile, readily participating in nucleophilic substitution reactions. The benzylic position of the bromine atom enhances its reactivity, as the transition state of the substitution reaction is stabilized by the adjacent phenyl ring. This inherent reactivity allows for the straightforward coupling of the 1-phenyl-1H-pyrrole moiety to a wide variety of nucleophiles under relatively mild conditions.
This key reactivity enables the use of this compound as a versatile linker or building block to introduce the phenyl-pyrrole scaffold into larger, more complex molecules. This scaffold is often associated with desirable pharmacokinetic and pharmacodynamic properties.[3][4]
Application in the Synthesis of Bioactive Molecules
The 1-phenyl-1H-pyrrole motif is a common feature in compounds targeting a range of biological pathways. Its incorporation can influence a molecule's binding affinity to target proteins, its solubility, and its metabolic stability. The following sections will detail the application of this compound in the synthesis of molecules with therapeutic potential, focusing on kinase inhibitors and anti-inflammatory agents.
Synthesis of Kinase Inhibitors
Protein kinases are a critical class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] Consequently, the development of kinase inhibitors is a major focus of modern drug discovery.[6][7][8] The pyrrole scaffold is a common feature in many approved and investigational kinase inhibitors.[7][8]
The this compound building block can be employed to synthesize kinase inhibitors by coupling it with a nucleophilic core that contains other key pharmacophoric features. For example, a common strategy involves the N-alkylation of a heterocyclic amine, such as a piperidine derivative, which can position the phenyl-pyrrole moiety in a key binding pocket of the target kinase.
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- 8. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Use of 1-[4-(Bromomethyl)phenyl]-1H-pyrrole as a building block in organic synthesis
An In-Depth Guide to the Synthetic Applications of 1-[4-(Bromomethyl)phenyl]-1H-pyrrole
Introduction: A Versatile Bifunctional Building Block
In the landscape of modern organic synthesis, the strategic design of molecular scaffolds that offer both structural rigidity and versatile reactivity is paramount. This compound emerges as a distinguished building block, ingeniously combining the electron-rich, aromatic pyrrole moiety with a reactive benzylic bromide. This unique constellation of functional groups makes it an invaluable intermediate for the synthesis of a diverse array of complex molecules, ranging from pharmacologically active compounds to advanced functional materials.[1]
The pyrrole ring is a cornerstone heterocycle in medicinal chemistry, forming the core of numerous natural products and blockbuster drugs like atorvastatin and sunitinib.[2][3][4] Its N-phenyl substitution in this particular reagent provides a stable and synthetically accessible scaffold. The true synthetic power, however, lies in the pendant bromomethyl group. As a benzylic halide, it is a potent electrophile, primed for facile nucleophilic substitution reactions. This allows for the covalent linkage of the pyrrole-phenyl core to a vast range of molecular fragments, enabling systematic structural modifications and the exploration of structure-activity relationships (SAR).[4][5]
This guide provides a senior scientist's perspective on the utility of this compound, detailing its core reactivity, providing validated experimental protocols for its key transformations, and illustrating the logical workflows that underpin its application in contemporary research.
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties is the foundation of its effective and safe use in the laboratory.
| Property | Value | Source |
| IUPAC Name | 1-[4-(bromomethyl)phenyl]pyrrole | PubChem[6] |
| CAS Number | 184698-65-5 | PubChem[6] |
| Molecular Formula | C₁₁H₁₀BrN | PubChem[6] |
| Molecular Weight | 236.11 g/mol | PubChem[6] |
| Appearance | White to light yellow powder | NINGBO INNO PHARMCHEM |
| Hazard Statement | H314: Causes severe skin burns and eye damage | ECHA[6] |
Safety Imperative: Due to its classification as a corrosive agent (H314), all manipulations of this compound must be conducted within a certified chemical fume hood.[6] Personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves, is mandatory. An eyewash station and safety shower must be readily accessible.
Core Reactivity: The Electrophilic Nature of the Benzylic Bromide
The synthetic utility of this compound is overwhelmingly dictated by the reactivity of the bromomethyl group. This functional group is an excellent electrophile for SN2 (bimolecular nucleophilic substitution) reactions.[7][8]
Causality behind Reactivity:
-
Leaving Group Ability: The bromide ion (Br⁻) is an excellent leaving group due to its large size, polarizability, and the stability of the resulting anion.
-
Benzylic Position: The carbon atom bearing the bromine is benzylic. In the transition state of an SN2 reaction, the partial positive charge that develops on this carbon is stabilized by resonance with the adjacent phenyl ring. This delocalization significantly lowers the activation energy of the reaction, making it much more facile compared to a simple alkyl halide.
This inherent reactivity allows for the efficient formation of new carbon-heteroatom and carbon-carbon bonds under relatively mild conditions.
Caption: Versatility of this compound in Sₙ2 reactions.
Application Note I: Synthesis of Tertiary Amines
Context: The introduction of a tertiary amine moiety is a common strategy in drug development to enhance solubility, modulate basicity (pKa), and introduce potential binding interactions with biological targets. The reaction of this compound with secondary amines provides a direct and high-yielding route to such compounds.
Protocol: Synthesis of 1-{[4-(1-phenyl-1H-pyrrol-4-yl)phenyl]methyl}piperidine
This protocol details a representative SN2 reaction with a secondary amine, piperidine. The choice of a mild inorganic base (K₂CO₃) and a polar aprotic solvent (Acetonitrile) is critical for promoting the desired reaction while minimizing side reactions.
Workflow Diagram:
Caption: Experimental workflow for amine synthesis.
Step-by-Step Methodology:
-
Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.00 g, 4.23 mmol, 1.0 equiv), potassium carbonate (K₂CO₃, 1.17 g, 8.46 mmol, 2.0 equiv), and anhydrous acetonitrile (40 mL).
-
Nucleophile Addition: Add piperidine (0.42 mL, 4.23 mmol, 1.0 equiv) to the stirring suspension.
-
Expert Insight: Using a slight excess of the amine (e.g., 1.1 equiv) can drive the reaction to completion, but a 1:1 stoichiometry is often sufficient. The base is crucial to neutralize the HBr formed, preventing the protonation and deactivation of the amine nucleophile.
-
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Filter the suspension through a pad of Celite to remove the inorganic salts, washing the filter cake with acetonitrile (2 x 10 mL). c. Concentrate the filtrate under reduced pressure. d. Dissolve the resulting residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL). e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 30%) to afford the pure tertiary amine.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Application Note II: Synthesis of Aryl Ethers
Context: The formation of an ether linkage is fundamental in organic synthesis, often used to connect molecular fragments in areas like polymer science and the synthesis of natural product analogues.[9] The Williamson ether synthesis, a classic SN2 reaction, is perfectly suited for this compound.
Protocol: Synthesis of 1-[4-(Phenoxymethyl)phenyl]-1H-pyrrole
This protocol describes the reaction with phenol. The choice of a stronger base (NaH) is often necessary for deprotonating less acidic phenols, while milder bases like K₂CO₃ suffice for more acidic ones. DMF is an excellent polar aprotic solvent that effectively solvates the cation, leaving a highly reactive "naked" phenoxide nucleophile.[7]
Step-by-Step Methodology:
-
Nucleophile Preparation: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 190 mg, 4.76 mmol, 1.1 equiv). Wash the NaH with dry hexanes (2 x 5 mL) to remove the mineral oil, then carefully suspend it in anhydrous N,N-dimethylformamide (DMF, 10 mL).
-
Safety First: NaH is highly reactive with water and moisture, producing flammable hydrogen gas. Handle with extreme care under an inert atmosphere.
-
-
Deprotonation: Cool the NaH suspension to 0°C (ice-water bath). Add a solution of phenol (406 mg, 4.32 mmol, 1.0 equiv) in anhydrous DMF (5 mL) dropwise over 10 minutes. Stir the mixture at 0°C for 30 minutes, during which time hydrogen evolution should cease and a solution of sodium phenoxide will form.
-
Electrophile Addition: Add a solution of this compound (1.02 g, 4.32 mmol, 1.0 equiv) in anhydrous DMF (5 mL) dropwise to the cold phenoxide solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC or LC-MS for the disappearance of the starting materials.
-
Work-up: a. Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL) at 0°C. b. Transfer the mixture to a separatory funnel and dilute with ethyl acetate (50 mL) and water (25 mL). c. Separate the layers and wash the organic layer with water (2 x 20 mL) and brine (1 x 20 mL). d. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to yield the pure aryl ether.
Application Note III: Advanced Applications in Cross-Coupling
While the primary reactivity of this compound involves its benzylic bromide, the intact N-arylpyrrole scaffold serves as a valuable platform for subsequent transformations, particularly palladium-catalyzed cross-coupling reactions.[10]
Conceptual Pathway: The product from a nucleophilic substitution can be further elaborated. For instance, if the nucleophile used in the initial SN2 reaction contains a boronic acid or a halide, this sets the stage for a subsequent cross-coupling reaction. A more direct approach involves modifying the pyrrole or phenyl ring of the parent molecule or its derivatives.
Example Synthetic Strategy: A researcher might first synthesize an ether as described in Application Note II. The pyrrole ring of this product can then be halogenated (e.g., brominated at the 2-position using N-bromosuccinimide). This newly installed bromide can then participate in a Suzuki-Miyaura cross-coupling reaction to introduce a new aryl or vinyl group, demonstrating the modularity of this building block.[10][11]
Caption: Multi-step synthesis leveraging the building block.
This strategic, multi-step approach allows for the rapid construction of complex molecular architectures, making this compound a powerful tool for building libraries of compounds for screening in drug discovery and materials science.[5][9]
References
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Cas 5044-39-3, 1-(4-BROMO-PHENYL)-1H-PYRROLE | lookchem. Available at: [Link]
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A synthetic route to 1-(4-boronobenzyl)- 1H -pyrrole - ResearchGate. Available at: [Link]
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1-(4-bromophenyl)-1H-pyrrole - CAS:5044-39-3 - Sunway Pharm Ltd. Available at: [Link]
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9.2. Common nucleophilic substitution reactions | Organic Chemistry 1: An open textbook. Available at: [Link]
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This compound | C11H10BrN | CID 2795456 - PubChem. Available at: [Link]
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Pyrrole - Wikipedia. Available at: [Link]
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Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds - NIH. Available at: [Link]
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Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. Available at: [Link]
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Synthesis of Pyrrole Functionalized Materials for Organic Electronic Applications. Available at: [Link]
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Synthesis, Reactions and Medicinal Uses of Pyrrole - Pharmaguideline. Available at: [Link]
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Nucleophilic Substitution Reactions - Introduction - Master Organic Chemistry. Available at: [Link]
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Synthesis and stereochemical stability of new atropisomeric 1-(substituted phenyl)pyrrole derivatives | Request PDF - ResearchGate. Available at: [Link]
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Understanding the Role of Pyrrole Derivatives in Pharmaceutical Synthesis. Available at: [Link]
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The mechanism of nucleophilic substitution of alkylpyrroles in the presence of oxygen - PubMed. Available at: [Link]
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PYRROLE - Ataman Kimya. Available at: [Link]
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Palladium‐Catalysed Cross‐Coupling and Related Reactions Involving Pyrroles | Request PDF - ResearchGate. Available at: [Link]
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Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - JUIT. Available at: [Link]
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Pyrrole synthesis - Organic Chemistry Portal. Available at: [Link]
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Bioactive pyrrole-based compounds with target selectivity - PMC - PubMed Central. Available at: [Link]
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Application Notes and Protocols for the Derivatization of 1-[4-(Bromomethyl)phenyl]-1H-pyrrole in Drug Discovery
Introduction: The Strategic Value of the 1-Phenyl-1H-pyrrole Scaffold
The pyrrole ring is a privileged heterocyclic motif, integral to a vast array of natural products and clinically approved pharmaceuticals.[1][2][3] Its unique electronic properties and ability to participate in various biological interactions have established it as a cornerstone in medicinal chemistry.[4][5] The 1-phenyl-1H-pyrrole core, in particular, offers a versatile platform for the design of novel therapeutic agents, demonstrating a broad spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][4][5] This guide focuses on a key building block for drug discovery: 1-[4-(bromomethyl)phenyl]-1H-pyrrole . The strategic placement of a reactive bromomethyl group on the phenyl ring provides a versatile handle for a multitude of chemical transformations, enabling the systematic exploration of chemical space and the generation of diverse compound libraries for biological screening.
This document provides a comprehensive overview of the synthesis and derivatization of this compound, offering detailed protocols and expert insights into its application in modern drug discovery.
Synthesis of the Core Scaffold: this compound
The synthesis of the title compound can be efficiently achieved in a two-step sequence starting from readily available commercial reagents. The general workflow involves an initial Paal-Knorr pyrrole synthesis followed by a radical bromination of the benzylic methyl group.
Workflow for the Synthesis of this compound
Caption: Synthetic route to the target compound.
Protocol 1: Synthesis of 1-(p-Tolyl)-1H-pyrrole
This procedure is adapted from the classical Paal-Knorr pyrrole synthesis, a robust and high-yielding method for constructing the pyrrole ring.
-
Materials:
-
p-Toluidine
-
2,5-Dimethoxytetrahydrofuran
-
Glacial Acetic Acid
-
Ethanol
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Rotary Evaporator
-
Standard Glassware
-
-
Procedure:
-
In a round-bottom flask, dissolve p-toluidine (1.0 eq) in a mixture of ethanol and glacial acetic acid (4:1 v/v).
-
To this solution, add 2,5-dimethoxytetrahydrofuran (1.1 eq) dropwise at room temperature with vigorous stirring.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature and then pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford pure 1-(p-tolyl)-1H-pyrrole.
-
Protocol 2: Synthesis of this compound
This step involves the radical bromination of the benzylic methyl group of 1-(p-tolyl)-1H-pyrrole. N-Bromosuccinimide (NBS) is a convenient and selective reagent for this transformation, and a radical initiator such as azobisisobutyronitrile (AIBN) is typically used.
-
Materials:
-
1-(p-Tolyl)-1H-pyrrole
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon Tetrachloride (or a suitable alternative solvent like acetonitrile)
-
Inert Gas (Nitrogen or Argon)
-
Standard Glassware for reflux under inert atmosphere
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 1-(p-tolyl)-1H-pyrrole (1.0 eq) and carbon tetrachloride.
-
Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 77 °C for carbon tetrachloride) and monitor by TLC. The reaction can be initiated by shining a lamp on the flask.
-
Upon consumption of the starting material, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct and wash the solid with a small amount of cold carbon tetrachloride.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the product by recrystallization or column chromatography to obtain the final compound.
-
Derivatization Strategies for Drug Discovery
The bromomethyl group of this compound is a highly versatile functional handle that readily participates in nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, leading to diverse chemical entities for biological evaluation.
Derivatization Pathways
Caption: Key derivatization routes from the core scaffold.
Synthesis of Amine Derivatives
The introduction of amine functionalities can significantly modulate the physicochemical properties of a molecule, such as its basicity and hydrogen bonding capacity, which are crucial for drug-target interactions.
-
Protocol 3: General Procedure for Amination
-
Materials:
-
This compound
-
Primary or Secondary Amine (2.2 eq)
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in acetonitrile.
-
Add the desired amine (2.2 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature or heat to 50-60 °C to drive the reaction to completion. Monitor by TLC.
-
After the reaction is complete, filter off the inorganic salts and concentrate the filtrate.
-
Purify the residue by column chromatography to yield the desired amine derivative.
-
-
| Entry | Amine | Product |
| 1 | Morpholine | 4-((4-(1H-Pyrrol-1-yl)phenyl)methyl)morpholine |
| 2 | Piperidine | 1-((4-(1H-Pyrrol-1-yl)phenyl)methyl)piperidine |
| 3 | Benzylamine | N-((4-(1H-Pyrrol-1-yl)phenyl)methyl)benzylamine |
Synthesis of Ether Derivatives via Williamson Ether Synthesis
The Williamson ether synthesis is a reliable method for forming ether linkages, allowing for the introduction of various alkoxy or aryloxy groups.[6][7][8][9]
-
Protocol 4: General Procedure for Etherification
-
Materials:
-
This compound
-
Alcohol or Phenol (1.2 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
-
Procedure:
-
To a solution of the alcohol or phenol (1.2 eq) in anhydrous THF under an inert atmosphere, add sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide or phenoxide.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction at room temperature or gently heat until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
-
| Entry | Alcohol/Phenol | Product |
| 1 | Ethanol | 1-(4-(Ethoxymethyl)phenyl)-1H-pyrrole |
| 2 | Phenol | 1-(4-(Phenoxymethyl)phenyl)-1H-pyrrole |
| 3 | 4-Methoxyphenol | 1-(4-((4-Methoxyphenoxy)methyl)phenyl)-1H-pyrrole |
Synthesis of Thioether Derivatives
Thioethers are important functionalities in medicinal chemistry, and their synthesis from the bromomethyl precursor is straightforward.[10]
-
Protocol 5: General Procedure for Thioether Synthesis
-
Materials:
-
This compound
-
Thiol (1.1 eq)
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of the thiol (1.1 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture for 15 minutes at room temperature.
-
Add a solution of this compound (1.0 eq) in DMF.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify by column chromatography.
-
-
| Entry | Thiol | Product |
| 1 | Thiophenol | 1-(4-((Phenylthio)methyl)phenyl)-1H-pyrrole |
| 2 | Ethanethiol | 1-(4-((Ethylthio)methyl)phenyl)-1H-pyrrole |
Synthesis of Azide and Subsequent "Click" Chemistry
The conversion of the bromomethyl group to an azide provides a precursor for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a powerful "click" reaction for creating 1,2,3-triazole linkages.[11][12][13] This allows for the facile connection of the pyrrole scaffold to a wide variety of alkyne-containing fragments.
-
Protocol 6: Synthesis of 1-[4-(Azidomethyl)phenyl]-1H-pyrrole
-
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in DMF.
-
Add sodium azide (1.5 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC.
-
Once complete, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layers with brine, dry, and concentrate to obtain the azide product, which can often be used in the next step without further purification.
-
-
-
Protocol 7: General Procedure for CuAAC "Click" Reaction
-
Materials:
-
1-[4-(Azidomethyl)phenyl]-1H-pyrrole
-
Terminal Alkyne (1.0 eq)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
tert-Butanol and Water
-
-
Procedure:
-
In a flask, dissolve the terminal alkyne (1.0 eq) and 1-[4-(azidomethyl)phenyl]-1H-pyrrole (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution.
-
Stir the reaction at room temperature. The reaction is often complete within a few hours.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the organic layer, dry, and concentrate. Purify the resulting triazole by column chromatography.
-
-
Applications in Drug Discovery
Derivatives of the 1-phenyl-1H-pyrrole scaffold have shown promise in a variety of therapeutic areas. The ability to rapidly generate a library of analogs from this compound allows for extensive structure-activity relationship (SAR) studies.
-
Anticancer Agents: Many pyrrole-containing compounds exhibit potent anticancer activity by targeting various cellular pathways.[14][15] For instance, derivatives have been designed as inhibitors of protein kinases, which are often dysregulated in cancer.[16] The diverse functionalities that can be introduced via the bromomethyl handle can be used to probe the binding pockets of these enzymes and optimize potency and selectivity.
-
Antimicrobial Agents: The pyrrole nucleus is a key component of several natural and synthetic antimicrobial agents.[4] By appending different chemical moieties to the 1-phenyl-1H-pyrrole scaffold, novel compounds with activity against bacteria and fungi can be developed.
-
Enzyme Inhibitors: The structural features of the 1-phenyl-1H-pyrrole core make it an attractive starting point for the design of enzyme inhibitors. For example, derivatives have been investigated as selective butyrylcholinesterase (BChE) inhibitors, which is a target for the treatment of Alzheimer's disease.[15][17]
Conclusion
This compound is a high-value, versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis and the reactivity of the benzylic bromide group allow for the rapid and efficient generation of diverse compound libraries. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around the 1-phenyl-1H-pyrrole scaffold, paving the way for the discovery of novel therapeutic agents.
References
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- SciSpace. (2015).
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- Synthesis of heterocyclic compounds possessing the 4H-thieno[3,2-b]pyrrole moiety. (2005).
- Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)
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- MDPI. (n.d.).
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- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 11. Click Chemistry [organic-chemistry.org]
- 12. Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents [mdpi.com]
- 13. Fast, cell-compatible click chemistry with copper-chelating azides for biomolecular labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 184698-65-5 | MFCD03783553 | 1-(4-Bromomethyl-phenyl)-1H-pyrrole | acints [acints.com]
- 15. Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 1-[4-(Bromomethyl)phenyl]-1H-pyrrole
Introduction: The Privileged Phenyl-Pyrrole Scaffold in Kinase Inhibition
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.[1] Within the vast chemical space of kinase inhibitors, the pyrrole ring has emerged as a versatile and privileged scaffold.[2] Its ability to form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of various kinases makes it an attractive starting point for inhibitor design.[3][4]
This application note focuses on the synthetic utility of a key building block, 1-[4-(bromomethyl)phenyl]-1H-pyrrole , in the construction of potent and selective kinase inhibitors. The 1-phenyl-1H-pyrrole motif, linked via a methylene bridge, provides a structurally rigid yet synthetically versatile linker that can be strategically employed to orient functional groups towards key residues in the kinase active site. This guide will provide a detailed synthetic protocol, underpinned by mechanistic rationale, for the use of this reagent in synthesizing a representative kinase inhibitor scaffold. We will also explore the broader context of structure-activity relationships (SAR) for this class of compounds and their relevance in targeting key kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Lymphocyte-specific protein tyrosine kinase (Lck).
Synthetic Strategy: Leveraging the Electrophilicity of the Bromomethyl Group
The primary synthetic utility of this compound lies in the high reactivity of the benzylic bromide. This functional group is an excellent electrophile, readily undergoing nucleophilic substitution reactions (typically SN2) with a wide range of nucleophiles. This allows for the efficient coupling of the 1-phenyl-1H-pyrrole moiety to various heterocyclic cores that are known to interact with the hinge region of kinase active sites.
A common and effective strategy is the N-alkylation of nitrogen-containing heterocycles, such as indazoles or pyrrolo[2,3-d]pyrimidines. These heterocycles are frequently found in FDA-approved kinase inhibitors and serve as excellent bioisosteres for the adenine ring of ATP.
The following workflow illustrates a general and robust approach for the synthesis of a potential kinase inhibitor scaffold starting from this compound and a generic indazole core.
Caption: General workflow for the synthesis of a kinase inhibitor.
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative kinase inhibitor scaffold. These protocols are designed to be self-validating, with clear endpoints and characterization steps.
Protocol 1: Synthesis of 1-(4-((5-Nitro-1H-indazol-1-yl)methyl)phenyl)-1H-pyrrole
This protocol details the nucleophilic substitution reaction between this compound and 5-nitro-1H-indazole. The choice of a mild base like potassium carbonate is crucial to prevent side reactions and ensure regioselective alkylation on the N1 position of the indazole ring.
Materials and Reagents:
-
This compound (1.0 eq)
-
5-Nitro-1H-indazole (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-nitro-1H-indazole (1.1 eq) and anhydrous DMF.
-
Stir the solution at room temperature and add anhydrous potassium carbonate (2.0 eq).
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF.
-
Add the solution of this compound dropwise to the stirring suspension of 5-nitro-1H-indazole and potassium carbonate.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 1-(4-((5-nitro-1H-indazol-1-yl)methyl)phenyl)-1H-pyrrole.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Rationale for Experimental Choices:
-
Inert Atmosphere: Prevents side reactions involving atmospheric moisture and oxygen.
-
Anhydrous Solvents: Water can compete as a nucleophile, leading to the formation of the corresponding alcohol byproduct.
-
Potassium Carbonate: A mild base that is sufficient to deprotonate the indazole N-H without causing decomposition of the starting materials or products.
-
DMF: A polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.
-
Aqueous Workup and Extraction: To remove the inorganic salts and DMF.
-
Chromatographic Purification: To isolate the desired product from any unreacted starting materials or byproducts.
Protocol 2: Reduction of the Nitro Group and Amide Coupling
The nitro group serves as a masked amino group. Its reduction to the corresponding amine is a key step to allow for further functionalization, such as amide bond formation, which is a common feature in many kinase inhibitors for establishing hydrogen bond interactions in the active site.
Materials and Reagents:
-
1-(4-((5-Nitro-1H-indazol-1-yl)methyl)phenyl)-1H-pyrrole (1.0 eq)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (5.0 eq) or Hydrogen gas with 10% Palladium on Carbon (H₂/Pd-C)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
A desired carboxylic acid (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous DMF
Procedure for Reduction:
-
Dissolve the nitro-intermediate in ethanol or ethyl acetate.
-
Add Tin(II) chloride dihydrate in portions at room temperature.
-
Stir the reaction mixture at 50-60 °C for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and carefully quench by adding saturated sodium bicarbonate solution until the pH is basic.
-
Extract the mixture with ethyl acetate, dry the organic layer over MgSO₄, and concentrate to yield the crude amine, which can often be used in the next step without further purification.
Procedure for Amide Coupling:
-
Dissolve the crude amine intermediate and the desired carboxylic acid in anhydrous DMF.
-
Add DIPEA to the solution and stir for 10 minutes.
-
Add HATU in one portion and continue stirring at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the final product by flash column chromatography or preparative HPLC.
Data Presentation: Inhibitory Activity of Pyrrole-Based Kinase Inhibitors
The 1-phenyl-1H-pyrrole scaffold has been incorporated into inhibitors targeting a range of kinases. The following table summarizes the inhibitory activities (IC₅₀ values) of representative pyrrole-containing kinase inhibitors from the literature.
| Kinase Target | Inhibitor Scaffold | IC₅₀ (nM) | Reference |
| Lck | Pyrrolo[2,3-d]pyrimidine with 5-phenyl substituent | <10 | [3] |
| Wee1 | 4-Phenylpyrrolo[3,4-c]carbazole-1,3-dione | 1-10 | [5] |
| VEGFR-2 | Pyrrole indolin-2-one | 21 (Kᵢ) | [6] |
| c-Met | Pyrrolopyridine-pyridone | 1.8 | [7] |
| EGFR | Pyrrolo[3,2-d]pyrimidine | 9-11 | [8] |
Biological Context: Targeting Kinase Signaling Pathways
The synthesized kinase inhibitors are designed to interfere with specific signaling pathways that are often hyperactivated in cancer cells. For example, inhibitors of VEGFR-2 block the signaling cascade responsible for angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.
Caption: Inhibition of the VEGFR-2 signaling pathway.
By competitively binding to the ATP pocket of the VEGFR-2 kinase domain, the synthesized inhibitor prevents the autophosphorylation of the receptor, thereby blocking downstream signaling through pathways such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways. This ultimately leads to an anti-angiogenic effect.[9]
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for the synthesis of kinase inhibitors. Its reactive bromomethyl group allows for straightforward and efficient coupling to various heterocyclic cores, providing access to a wide range of potential drug candidates. The protocols outlined in this application note offer a robust and rational approach for the synthesis of such compounds. Further optimization of the synthesized scaffolds, guided by structure-based drug design and comprehensive SAR studies, can lead to the development of next-generation kinase inhibitors with improved potency, selectivity, and pharmacokinetic properties.
References
-
Takayama, T., et al. (2010). Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. Bioorganic & Medicinal Chemistry Letters, 20(1), 108-11. [Link]
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- (Reference not directly cited in text, but relevant to general knowledge)
- (Reference not directly cited in text, but relevant to general knowledge)
-
Chen, C., et al. (2022). Discovery of new derivatives with Wee1 inhibitory activity. Bioorganic & Medicinal Chemistry Letters, 75, 128973. [Link]
- (Reference not directly cited in text, but relevant to general knowledge)
- (Reference not directly cited in text, but relevant to general knowledge)
-
Cui, J. J., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 51(17), 5129-5149. [Link]
-
Ibrahim, H. S., et al. (2018). Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][3][10]diazepine derivatives as potent EGFR/CDK2 inhibitors. Molecules, 23(11), 2909. [Link]
-
Yang, T. H., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 18(10), 1393-1403. [Link]
- (Reference not directly cited in text, but relevant to general knowledge)
- (Reference not directly cited in text, but relevant to general knowledge)
-
Hennequin, L. F., et al. (2006). A selective and oral small molecule inhibitor of vascular endothelial growth factor receptor (VEGFR)-2 and VEGFR-1 inhibits neovascularization and vascular permeability. Journal of Medicinal Chemistry, 49(22), 6465-6488. [Link]
- (Reference not directly cited in text, but relevant to general knowledge)
- (Reference not directly cited in text, but relevant to general knowledge)
- (Reference not directly cited in text, but relevant to general knowledge)
- (Reference not directly cited in text, but relevant to general knowledge)
-
Patil, P., et al. (2023). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry, 14(2), 198-223. [Link]
- (Reference not directly cited in text, but relevant to general knowledge)
- (Reference not directly cited in text, but relevant to general knowledge)
-
Kumar, R., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266. [Link]
- (Reference not directly cited in text, but relevant to general knowledge)
-
Wu, P., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14833-14917. [Link]
Sources
- 1. Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One moment, please... [cancertreatmentjournal.com]
- 5. Discovery of new derivatives with Wee1 inhibitory activity | BioWorld [bioworld.com]
- 6. A selective and oral small molecule inhibitor of vascular epithelial growth factor receptor (VEGFR)-2 and VEGFR-1 inhibits neovascularization and vascular permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][1, 4]diazepine derivatives as potent EGFR/CDK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Ring-fused pyrazole derivatives as potent inhibitors of lymphocyte-specific kinase (Lck): Structure, synthesis, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Functionalization of the Pyrrole Ring in 1-[4-(Bromomethyl)phenyl]-1H-pyrrole
Abstract
This technical guide provides a comprehensive overview of synthetic strategies for the chemical modification of the pyrrole ring in 1-[4-(Bromomethyl)phenyl]-1H-pyrrole. This molecule presents a bifunctional scaffold of significant interest in medicinal chemistry and materials science, featuring a reactive benzylic bromide handle and an electron-rich pyrrole heterocycle. While the bromomethyl group allows for straightforward nucleophilic substitution, this note focuses exclusively on the versatile functionalization of the pyrrole core. We will explore key transformations including electrophilic aromatic substitution, modern palladium-catalyzed cross-coupling reactions, and deprotonative metalation. For each class of reaction, we will discuss the underlying mechanistic principles, provide field-proven, step-by-step protocols, and present data to guide researchers in developing novel pyrrole-containing entities.
Introduction: The 1-Arylpyrrole Scaffold
Pyrrole is a foundational aromatic heterocycle present in a vast array of natural products, pharmaceuticals, and functional materials, including the "pigments of life" like heme and chlorophyll.[1][2] The functionalization of the pyrrole ring is a cornerstone of synthetic chemistry, enabling the fine-tuning of molecular properties for specific applications.[3] The subject of this guide, this compound, is an N-arylpyrrole derivative. The nitrogen atom's lone pair is delocalized into the five-membered ring, creating an electron-rich aromatic system that is highly susceptible to electrophilic attack.[4]
The reactivity and regioselectivity of these reactions are governed by the electronic and steric nature of the N-substituent.[5] In 1-arylpyrroles, electrophilic substitution predominantly occurs at the C2 (α) position because the resulting cationic intermediate (the Wheland intermediate) is better stabilized by resonance, with three contributing structures that delocalize the positive charge, compared to only two for C3 (β) attack.[6][7]
This guide provides validated protocols for three primary avenues of pyrrole functionalization, enabling chemists to strategically introduce a wide range of substituents onto the pyrrole core of the title compound.
Figure 2: Experimental workflow for Vilsmeier-Haack formylation.
Materials:
-
This compound (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) (1.2 eq)
-
Saturated aqueous Potassium Hydroxide (KOH) solution
-
Ethyl acetate
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve this compound (e.g., 2.50 g, 10.0 mmol) in anhydrous DMF (20 mL).
-
Cool the solution to 0°C in an ice-water bath.
-
Slowly add POCl₃ (e.g., 1.1 mL, 12.0 mmol) dropwise via syringe, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.
-
Heat the reaction mixture to 60°C and maintain for 2 hours. Monitor reaction progress by TLC.
-
Cool the mixture back to 0°C and carefully quench by the slow addition of saturated aqueous KOH solution until the pH is >10.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water (2 x 50 mL) and then brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Self-Validation: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-carbaldehyde derivative. Characterize by ¹H NMR, ¹³C NMR, and MS to confirm structure and purity.
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group (R-C=O) to the pyrrole ring, forming a C-C bond and producing pyrrolyl ketones. [8]The reaction typically requires a Lewis acid catalyst, such as AlCl₃, to activate the acylating agent (an acyl halide or anhydride). [9]While N-sulfonyl protecting groups can direct acylation to the C3 position, N-alkyl and N-aryl pyrroles generally favor C2-acylation. [9][10]
Principle & Mechanistic Insight: The Lewis acid (AlCl₃) coordinates to the carbonyl oxygen of the acetyl chloride, generating a highly electrophilic acylium ion. The nucleophilic C2 position of the pyrrole attacks this ion. Subsequent loss of a proton re-aromatizes the ring to give the final ketone product. Using a full equivalent of Lewis acid is often necessary as it can complex with the product ketone.
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Aluminum chloride (AlCl₃) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried flask under a nitrogen atmosphere, add anhydrous DCM (30 mL) and cool to 0°C.
-
Carefully add anhydrous AlCl₃ (e.g., 1.60 g, 12.0 mmol) in portions.
-
Add acetyl chloride (e.g., 0.78 mL, 11.0 mmol) dropwise to the stirred suspension.
-
After stirring for 15 minutes, add a solution of this compound (e.g., 2.50 g, 10.0 mmol) in anhydrous DCM (10 mL) dropwise over 20 minutes.
-
Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice containing concentrated HCl (5 mL).
-
Separate the layers and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry over Na₂SO₄, filter, and evaporate the solvent.
-
Self-Validation: Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) and characterize by NMR and MS to confirm the C2-acylated structure.
Pathway II: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C, C-N, and C-O bonds, offering broad substrate scope and functional group tolerance. [11][12]A prerequisite for these reactions is the presence of a halide (or triflate) on the pyrrole ring, which can be installed via electrophilic halogenation (e.g., using NBS for bromination).
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organohalide with an organoboron species, typically a boronic acid, to form a C-C bond. [13]It is one of the most robust and widely used cross-coupling methods. [14][15]A 2-bromo-1-arylpyrrole derivative is an excellent substrate for this transformation.
Principle & Mechanistic Insight: The reaction proceeds via a catalytic cycle involving a Pd(0) species. [16]1. Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the 2-bromopyrrole. 2. Transmetalation: The organic group from the activated boronic acid (in the form of a boronate complex) is transferred to the palladium center. 3. Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
Figure 3: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Materials:
-
2-Bromo-1-[4-(bromomethyl)phenyl]-1H-pyrrole (1.0 eq) (prepared via NBS bromination)
-
Phenylboronic acid (1.5 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
2 M aqueous Sodium Carbonate (Na₂CO₃) solution
-
Toluene
-
Ethanol
Procedure:
-
In a reaction vessel, combine 2-Bromo-1-[4-(bromomethyl)phenyl]-1H-pyrrole (e.g., 3.29 g, 10.0 mmol), phenylboronic acid (e.g., 1.83 g, 15.0 mmol), and Pd(PPh₃)₄ (e.g., 578 mg, 0.5 mmol).
-
Add toluene (40 mL), ethanol (10 mL), and 2 M aqueous Na₂CO₃ solution (20 mL).
-
Degas the mixture by bubbling nitrogen through it for 15 minutes.
-
Heat the reaction to 90°C under a nitrogen atmosphere and stir vigorously for 12 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Self-Validation: Purify the product by column chromatography (silica gel, hexane/ethyl acetate). Confirm the structure of the 2-phenyl derivative by NMR and MS analysis, ensuring the absence of starting bromopyrrole.
Buchwald-Hartwig Amination
This palladium-catalyzed reaction forms C-N bonds by coupling an aryl halide with an amine. [17]It is a powerful method for synthesizing aryl amines, which are prevalent in pharmaceuticals. [18]
Materials:
-
2-Bromo-1-[4-(bromomethyl)phenyl]-1H-pyrrole (1.0 eq)
-
Morpholine (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
XPhos (0.08 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, charge an oven-dried vial with Pd₂(dba)₃ (e.g., 18 mg, 0.02 mmol), XPhos (e.g., 38 mg, 0.08 mmol), and NaOtBu (e.g., 135 mg, 1.4 mmol).
-
Add 2-Bromo-1-[4-(bromomethyl)phenyl]-1H-pyrrole (e.g., 329 mg, 1.0 mmol).
-
Remove the vial from the glovebox, add anhydrous toluene (5 mL) and morpholine (e.g., 105 µL, 1.2 mmol) via syringe.
-
Seal the vial and heat to 100°C for 16 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Concentrate the filtrate and purify the residue by flash chromatography.
-
Self-Validation: Characterize the purified product by NMR and MS to confirm successful C-N bond formation at the C2 position.
Pathway III: Deprotonative Metalation (Lithiation)
An alternative strategy for functionalization involves the deprotonation of a C-H bond using a strong organometallic base, typically an organolithium reagent like n-butyllithium (n-BuLi), to generate a potent nucleophile. [19]For N-phenylpyrrole, lithiation occurs selectively at the C2 position. [20]The resulting lithiated intermediate can then be trapped with a variety of electrophiles.
Principle & Mechanistic Insight: n-BuLi, a strong base, abstracts the most acidic proton on the pyrrole ring, which is at the C2 position. This forms a 2-lithiopyrrole species. This powerful nucleophile can then react with an electrophile, such as carbon dioxide (CO₂), to form a new C-C bond. An acidic workup protonates the resulting carboxylate to yield the carboxylic acid.
Materials:
-
This compound (1.0 eq)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Dry Ice (solid CO₂)
-
Hydrochloric acid (1 M)
-
Diethyl ether
Procedure:
-
Add a solution of this compound (e.g., 2.50 g, 10.0 mmol) in anhydrous THF (50 mL) to a flame-dried flask under nitrogen.
-
Cool the solution to -78°C (dry ice/acetone bath).
-
Add n-BuLi (e.g., 4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise. A color change is typically observed. Stir for 1 hour at -78°C.
-
In a separate flask, place a generous amount of crushed dry ice. Carefully transfer the lithiated pyrrole solution via cannula onto the dry ice with vigorous stirring. Allow the mixture to warm slowly to room temperature as the CO₂ sublimes.
-
Quench the reaction with 1 M HCl (30 mL).
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Self-Validation: The resulting carboxylic acid can be purified by recrystallization or chromatography. The structure should be confirmed by NMR, IR (strong C=O stretch), and MS.
Conclusion
The this compound scaffold offers two distinct points for chemical modification. This guide has detailed three robust and reliable strategies for the selective functionalization of the pyrrole ring: electrophilic substitution, palladium-catalyzed cross-coupling, and deprotonative metalation. By providing both the mechanistic rationale and detailed experimental protocols, this document serves as a practical resource for researchers aiming to synthesize novel and complex pyrrole derivatives for applications in drug discovery, chemical biology, and materials science.
References
-
Title: Ligand-activated lithium-mediated zincation of N-phenylpyrrole. Source: PubMed URL: [Link]
-
Title: Recent Advances in Functionalization of Pyrroles and their Translational Potential. Source: PubMed URL: [Link]
-
Title: Recent Advances in Functionalization of Pyrroles and their Translational Potential. Source: The Chemical Record URL: [Link]
-
Title: Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier– Haack Formylation of Pyrroles with Sterically Crowded. Source: Synlett URL: [Link]
-
Title: Scope of the functionalized pyrroles. [a] Reaction Conditions: Step 1:... Source: ResearchGate URL: [Link]
-
Title: Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. Source: PMC - NIH URL: [Link]
-
Title: Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Source: Journal of the Chemical Society C: Organic (RSC Publishing) URL: [Link]
-
Title: Palladium‐Catalysed Cross‐Coupling and Related Reactions Involving Pyrroles. Source: ResearchGate URL: [Link]
-
Title: Synthesis of Pyrrole Functionalized Materials for Organic Electronic Applications. Source: University of Texas at Dallas Library URL: [Link]
-
Title: Palladium-Catalyzed Cross-Coupling of Pyrrole Anions with Aryl Chlorides, Bromides, and Iodides. Source: ResearchGate URL: [Link]
-
Title: Vilsmeier-Haack Reaction. Source: Organic Chemistry Portal URL: [Link]
-
Title: Intramolecular enantioselective Mizoroki-Heck reactions of 2-alkenyl (o-halobenzyl)pyrroles. Source: ResearchGate URL: [Link]
-
Title: REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Source: International Journal of Pharmaceutical, Chemical and Biological Sciences URL: [Link]
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Title: Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Source: ACS Publications - Organic Letters URL: [Link]
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Title: Studies of palladium-catalyzed coupling reactions for preparation of hindered 3-arylpyrroles relevant to (-)-rhazinilam and its analogues. Source: Semantic Scholar URL: [Link]
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Title: The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Source: MDPI URL: [Link]
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Title: Vilsmeier-Haack Reaction. Source: Chemistry Steps URL: [Link]
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Title: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. Source: ResearchGate URL: [Link]
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Title: Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule. Source: PMC - NIH URL: [Link]
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Title: A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Source: PubMed URL: [Link]
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Title: N-Functionally Substituted Pyrroles. Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
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Title: Palladium-Catalyzed 2-Arylation of Pyrroles. Source: The Journal of Organic Chemistry URL: [Link]
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Title: Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Source: Organic Letters URL: [Link]
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Title: Electrophile affinity and positional selectivity in electrophilic substitution reactions of N-substituted pyrroles. Source: ResearchGate URL: [Link]
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Title: A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Source: ResearchGate URL: [Link]
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Title: Friedel-Crafts acylation of pyrroles and indoles using 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) as a nucleophilic catalyst. Source: Semantic Scholar URL: [Link]
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Title: Buchwald-Hartwig Amination. Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL: [Link]
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Title: SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Source: Journal of Chemical Technology and Metallurgy URL: [Link]
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Title: An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Source: PMC - NIH URL: [Link]
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Synthesis of 1-[4-(Bromophenyl)-1H-pyrrole via Clauson-Kaas Reaction: An Application Note and Detailed Protocol
Abstract: This document provides a comprehensive guide for the synthesis of 1-[4-(bromophenyl)-1H-pyrrole, a valuable building block in medicinal chemistry and material science.[1] The protocol leverages the robust and reliable Clauson-Kaas reaction, a classic method for the formation of N-substituted pyrroles.[2][3][4] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed experimental procedure, mechanistic insights, and practical advice for a successful synthesis.
Introduction: The Clauson-Kaas Reaction in Modern Synthesis
The pyrrole scaffold is a cornerstone in the architecture of numerous biologically active molecules and functional materials.[2][3] Among the myriad of synthetic strategies to access this privileged heterocycle, the Clauson-Kaas reaction stands out for its simplicity and versatility in generating N-substituted pyrroles.[2][3][4] Discovered by Niels Clauson-Kaas in 1952, this acid-catalyzed condensation between a primary amine and a 2,5-dialkoxytetrahydrofuran derivative remains a highly relevant transformation in contemporary organic synthesis.[2][3][4]
The synthesis of 1-[4-(bromophenyl)-1H-pyrrole is of particular interest as the bromophenyl moiety serves as a versatile handle for further functionalization through cross-coupling reactions, enabling the exploration of a wider chemical space in drug discovery and materials science.[1] This application note details a reliable protocol for this synthesis, emphasizing the rationale behind the chosen conditions and providing a framework for troubleshooting and optimization.
Reaction Scheme
Figure 1: General scheme for the synthesis of 1-[4-(bromophenyl)-1H-pyrrole.
Mechanistic Insights: The Pathway to Aromaticity
The Clauson-Kaas reaction proceeds through a well-established, acid-catalyzed mechanism.[2][3] Understanding these steps is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Activation of the Furan Ring: The reaction is initiated by the protonation of one of the methoxy groups of 2,5-dimethoxytetrahydrofuran by the acid catalyst (e.g., acetic acid). This is followed by the elimination of methanol to form a highly reactive oxocarbenium ion intermediate.
-
Nucleophilic Attack: The primary amine, in this case, 4-bromoaniline, acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.
-
Ring Opening and Intermediate Formation: The initial adduct undergoes ring opening to form a hemiaminal ether intermediate.
-
Second Cyclization and Dehydration: Subsequent intramolecular cyclization, driven by the nucleophilicity of the nitrogen atom, followed by a series of proton transfers and elimination of a second molecule of methanol and a molecule of water, leads to the formation of the aromatic pyrrole ring.
Figure 2: Simplified mechanistic workflow of the Clauson-Kaas reaction.
Experimental Protocol
This protocol is adapted from established literature procedures and is optimized for the synthesis of 1-[4-(bromophenyl)-1H-pyrrole].[5]
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |
| 4-Bromoaniline | C₆H₆BrN | 172.02 | 200 mg | 1.16 | 1.0 |
| 2,5-Dimethoxytetrahydrofuran | C₆H₁₂O₃ | 132.16 | 0.18 mL | 1.39 | 1.2 |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 4 mL | - | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | - | - |
| Hexane | C₆H₁₄ | 86.18 | As needed | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | - |
| Water (deionized) | H₂O | 18.02 | As needed | - | - |
Equipment
-
50 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Water-cooled condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glass funnel and filter paper
-
Beakers and Erlenmeyer flasks
-
TLC plates (silica gel 60 F254)
Safety Precautions
-
4-Bromoaniline: Toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing genetic defects and cancer. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.
-
2,5-Dimethoxytetrahydrofuran: Flammable liquid and vapor.[6][7] Causes serious eye irritation.[7] Handle in a fume hood away from ignition sources.
-
Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Handle with care and appropriate PPE.
-
Dichloromethane and Hexane: Volatile and flammable organic solvents. Use in a well-ventilated fume hood.
Step-by-Step Procedure
Reaction Setup and Execution (4 hours)
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromoaniline (200 mg, 1.16 mmol).
-
In a chemical fume hood, add glacial acetic acid (4 mL) to the flask.
-
Add 2,5-dimethoxytetrahydrofuran (0.18 mL, 1.39 mmol) to the reaction mixture.
-
Attach a water-cooled condenser to the flask.
-
Place the flask in a preheated oil bath at 118 °C.
-
Stir the reaction mixture vigorously for 2 hours. The color of the solution may change during the reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of dichloromethane/hexane as the eluent. Visualize the spots under UV light (254 nm). The product should have a different Rf value than the starting materials.
Work-up and Isolation
-
After 2 hours, remove the flask from the oil bath and allow it to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 20 mL of water.
-
Transfer the aqueous mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification (2 hours)
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Slowly add hexane to the solution until a beige solid precipitates.
-
Filter the solid using a Büchner funnel and wash with a small amount of cold hexane.
-
Dry the purified product under vacuum.
Characterization
The identity and purity of the final product, 1-[4-(bromophenyl)-1H-pyrrole], should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the purified solid should also be determined and compared to the literature value.
Process Workflow
Figure 3: Step-by-step experimental workflow for the synthesis of 1-[4-(bromophenyl)-1H-pyrrole.
Discussion and Field-Proven Insights
-
Choice of Acid Catalyst: While glacial acetic acid is a traditional and effective catalyst, a variety of other Brønsted and Lewis acids have been successfully employed in the Clauson-Kaas reaction.[2][3] For substrates sensitive to strongly acidic conditions, milder catalysts or buffered systems can be utilized.[8]
-
Reaction Temperature: The reaction is typically performed at elevated temperatures to drive the dehydration and aromatization steps.[5] However, for particularly sensitive substrates, lower temperatures with longer reaction times or the use of microwave irradiation can be explored to minimize degradation.[9][10]
-
Solvent Selection: Acetic acid often serves as both the catalyst and the solvent. In some cases, co-solvents or alternative solvent systems can be used to improve solubility or modify the reaction conditions.[3]
-
Purification Strategy: The precipitation method described is effective for obtaining a product of reasonable purity. For higher purity requirements, column chromatography on silica gel using a hexane/ethyl acetate gradient can be employed.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 1-[4-(bromophenyl)-1H-pyrrole via the Clauson-Kaas reaction. By understanding the underlying mechanism and the rationale behind the experimental choices, researchers can confidently execute this synthesis and adapt the protocol for other N-substituted pyrroles. The self-validating nature of the protocol, including in-process monitoring and final product characterization, ensures the integrity of the results.
References
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Kumar, A., & Akula, A. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry, 19, 71. [Link]
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National Center for Biotechnology Information. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. National Library of Medicine. [Link]
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ResearchGate. (n.d.). Scheme 2: A general reaction of Clauson-Kaas pyrrole synthesis and...[Link]
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Semantic Scholar. (n.d.). A facile synthesis of 1-aryl pyrroles by Clauson-Kaas reaction using oxone as a Catalyst under microwave irradiation. [Link]
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ResearchGate. (n.d.). A Green Protocol for the Synthesis of N-Aryl Pyrroles: A Modified Clauson-Kaas Approach Using Zinc Catalyst | Request PDF. [Link]
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Arkivoc. (n.d.). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. [Link]
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Polymerization of pyrrole derivatives for materials science
An Application Guide to the Polymerization of Pyrrole Derivatives for Materials Science
Authored by a Senior Application Scientist
This document provides researchers, scientists, and drug development professionals with a detailed guide to the synthesis of polypyrrole (PPy) and its derivatives. Moving beyond simple procedural lists, this note delves into the causality behind experimental choices, offering field-proven insights to empower researchers in tailoring polymer characteristics for specific applications in materials science.
Introduction: The Versatility of Polypyrrole
Polypyrrole (PPy) stands as a cornerstone in the field of intrinsically conducting polymers due to its unique combination of high electrical conductivity, excellent environmental stability, biocompatibility, and straightforward synthesis.[1][2] The core of its functionality lies in the conjugated π-electron system along its polymer backbone. However, pristine PPy often suffers from poor solubility and processability, which can limit its application.[1]
The strategic polymerization of pyrrole derivatives—monomers functionalized at the N-position or on the pyrrole ring—and the copolymerization with other monomers are powerful methods to overcome these limitations.[1][3] These approaches not only enhance solubility but also introduce new functionalities, enabling the creation of advanced materials for applications ranging from biomedical sensors and drug delivery systems to energy storage and anti-corrosion coatings.[1][4][5][6] This guide focuses on the primary methods of synthesizing these tailored materials: chemical oxidative polymerization and electrochemical polymerization, with an overview of vapor phase techniques.
The Fundamental Mechanism: Oxidative Polymerization
The synthesis of PPy and its derivatives proceeds via an oxidative polymerization mechanism, which can be initiated either chemically or electrochemically.[7][8] The process is initiated by the oxidation of the pyrrole monomer to form a radical cation.[9] This reactive species then couples with another monomer, and through a series of oxidation and deprotonation steps, the polymer chain propagates.
The conductivity of the final material is not inherent to the neutral polymer chain but is achieved through a process called "doping".[8] During the oxidative polymerization, the polymer is formed in its oxidized, positively charged (p-doped) state. To maintain charge neutrality, anions from the reaction medium (oxidant salt or electrolyte) are incorporated into the polymer matrix as "dopants".[7][10] The nature and size of this dopant anion significantly influence the polymer's final conductivity, morphology, and mechanical properties.[11]
Caption: General workflow for chemical synthesis of PPy.
Electrochemical Polymerization
Electrochemical synthesis is the method of choice for producing high-quality, adherent, and uniform polymer films directly onto a conductive substrate (the working electrode). [8]This technique offers precise control over film thickness, morphology, and doping level by manipulating electrical parameters. [8][12]The polymerization occurs when a potential is applied that is sufficient to oxidize the monomer at the electrode surface.
Expert Insight: The choice of the supporting electrolyte is crucial, as its anion will be incorporated as the dopant. Large, immobile anions like tosylate can lead to polymers where charge compensation occurs primarily through cation movement, a property exploited in actuators or "artificial muscles". [7][11]The polymerization can be performed potentiostatically (constant potential), galvanostatically (constant current), or through potentiodynamic methods like cyclic voltammetry (CV), each yielding films with different characteristics.
Protocol 2: Electrochemical Deposition of a Functionalized PPy Film
-
Electrolyte Solution Preparation: Prepare a 100 mL solution of 0.1 M pyrrole-N-propanoic acid (a carboxyl-functionalized monomer) and 0.1 M sodium perchlorate (NaClO₄, as the supporting electrolyte and dopant source) in acetonitrile. [13]2. Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell. Use an Indium Tin Oxide (ITO) coated glass slide as the working electrode, a platinum wire as the counter electrode, and a Ag/AgCl electrode as the reference electrode.
-
Substrate Preparation: Before deposition, clean the ITO substrate by sonicating sequentially in acetone, isopropanol, and deionized water, then dry it under a stream of nitrogen.
-
Electropolymerization: Immerse the electrodes in the electrolyte solution. Apply a constant potential of +0.8 V (vs. Ag/AgCl) to the working electrode for a duration determined by the desired film thickness (e.g., 300-600 seconds). [14]The polymer film will grow on the ITO surface.
-
Post-Synthesis Cleaning: After deposition, gently rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.
-
Characterization: The resulting film can be characterized directly on the substrate using techniques like cyclic voltammetry (in a monomer-free electrolyte solution), SEM, and FTIR. [12][13]
Caption: General workflow for electrochemical deposition.
Vapor Phase Polymerization (VPP)
VPP is a powerful technique for creating highly uniform and conformal conductive polymer coatings on a variety of substrates, including non-conductive ones like textiles or flexible plastics. [15]The process involves two main steps: first, the substrate is coated with a thin layer of a chemical oxidant; second, the oxidant-coated substrate is exposed to the vapor of the pyrrole monomer, which polymerizes in situ. [15][16] Expert Insight: The choice of oxidant is key; organic-soluble iron(III) salts, such as iron(III) p-toluenesulfonate, are often used as they form smooth, non-crystalline films that facilitate uniform polymerization. [17]The thickness and conductivity of the final PPy film can be controlled by the initial oxidant loading and the duration of monomer vapor exposure. [16]
Tailoring Material Properties: A Summary
The true power of PPy chemistry lies in the ability to tune its properties by modifying the pyrrole monomer. Introducing functional groups or creating copolymers can drastically alter the final material's characteristics.
| Pyrrole Derivative/Copolymer | Common Polymerization Method | Key Resulting Properties & Applications |
| N-Methylpyrrole | Chemical or Electrochemical | Improved solubility in some organic solvents compared to PPy, but often lower conductivity. [1] |
| Poly(pyrrole-N-propanoic acid) | Electrochemical | Introduces carboxyl (-COOH) groups for covalent immobilization of biomolecules; used in biosensors. [13][18] |
| 3,4-Ethylenedioxypyrrole (EDOP) | Electrochemical | Lower oxidation potential than pyrrole; polymer (PEDOP) has good stability and is used in electrochromic devices. |
| Pyrrole/Thiophene Copolymer | Electrochemical | Allows for tuning of the polymer's band gap, color, and redox properties. [4] |
| Pyrrole/Aniline Copolymer | Chemical or Electrochemical | Combines properties of both homopolymers, potentially leading to enhanced thermal stability or different electrochemical behavior. [1] |
Essential Characterization Techniques
Validating the synthesis and understanding the properties of the resulting polymer is a critical step. A multi-technique approach is essential for a comprehensive analysis.
| Technique | Information Provided |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the chemical structure of the polymer and successful polymerization by identifying characteristic vibrational modes of the pyrrole ring. [19][20] |
| Scanning Electron Microscopy (SEM) | Visualizes the surface morphology of the polymer (e.g., granular, fibrous, smooth film) and provides information on particle or film uniformity. [19][20] |
| Cyclic Voltammetry (CV) | For electrochemically prepared films, this technique assesses the electroactivity, redox stability, and doping/dedoping behavior of the polymer. [12] |
| Four-Probe Method | Measures the electrical conductivity/resistivity of the bulk powder (pressed pellet) or film. [21] |
| UV-Visible Spectroscopy | Investigates the electronic transitions (π-π* and polaron/bipolaron bands), providing insight into the conjugation length and doping state of the polymer. [19] |
Conclusion and Future Outlook
The polymerization of pyrrole derivatives offers a vast and versatile platform for the development of advanced functional materials. By carefully selecting the polymerization method, monomer functionality, and reaction conditions, researchers can precisely control the properties of the resulting polymer. Chemical oxidation provides a route to bulk powders, while electrochemical polymerization excels in creating well-defined, functional films. As research progresses, the focus will continue to shift towards creating increasingly complex, multi-functional materials through copolymerization and the synthesis of novel pyrrole derivatives for next-generation applications in flexible electronics, regenerative medicine, and sustainable energy systems.
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B. Jarosz, M. G. G. de Mula, J. V. de Mula, et al. (2021). Electrochemically Produced Copolymers of Pyrrole and Its Derivatives: A Plentitude of Material Properties Using “Simple” Heterocyclic Co-Monomers. National Institutes of Health (NIH). [Link]
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T. T. M. H. Tran, T. T. T. Nguyen, T. M. D. Nguyen, et al. (2022). Synthesis and Characterization of Polypyrrole Film Doped with Both Molybdate and Salicylate and Its Application in the Corrosion Protection for Low Carbon Steel. ACS Omega. [Link]
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B. Winther-Jensen, J. Chen, K. West, G. Wallace. (2004). Vapor phase polymerization of pyrrole and thiophene using iron(III) sulfonates as oxidizing agents. Waseda University. [Link]
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Y. Wang, Y. Zhang, Y. Ma, et al. (2024). Polypyrrole Derivatives: Preparation, Properties and Application. PubMed. [Link]
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Y. Liu, F. Wu. (2023). Synthesis and application of polypyrrole nanofibers: a review. RSC Publishing. [Link]
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Y. Wang, Y. Zhang, Y. Ma, et al. (2024). Polypyrrole Derivatives: Preparation, Properties and Application. Semantic Scholar. [Link]
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S. Nosheen, M. Irfan, F. Habib, et al. (2022). Synthesis of Polypyrrole and Their Application. IOSR Journal. [Link]
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Y. Wang, Y. Zhang, Y. Ma, et al. (2024). (PDF) Polypyrrole Derivatives: Preparation, Properties and Application. ResearchGate. [Link]
- J. R. R. D. S. R. (1992). Polymerization of pyrrole and its derivatives.
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C. C. C. C. Y. C. C. (2009). Vapor‐phase polymerization of pyrrole on flexible substrate at low temperature and its application in heat generation. ResearchGate. [Link]
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M. D. L. (2014). mechanism of the oxidative polymerization of pyrrole. ResearchGate. [Link]
-
S. Noshee, M. Irfan, F. Habib, et al. (2022). Synthesis and Characterization of Polypyrrole Synthesized via Different Routes. YouTube. [Link]
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- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing reaction conditions for 1-[4-(Bromomethyl)phenyl]-1H-pyrrole synthesis
Welcome to the technical support center for the synthesis of 1-[4-(Bromomethyl)phenyl]-1H-pyrrole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this two-step synthetic process. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the purity of your final product.
Introduction to the Synthesis
The synthesis of this compound is typically achieved in two sequential stages:
-
N-Arylation: Formation of the precursor, 1-(4-methylphenyl)-1H-pyrrole, commonly via the Paal-Knorr or Clauson-Kaas reaction.
-
Benzylic Bromination: Selective bromination of the methyl group on the phenyl ring to yield the final product.
This guide is structured to address potential challenges in each of these critical steps.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during the synthesis, offering explanations and actionable solutions.
Step 1: N-Arylation for 1-(4-methylphenyl)-1H-pyrrole Synthesis
Issue 1: Low or No Yield of 1-(4-methylphenyl)-1H-pyrrole
-
Question: My Paal-Knorr or Clauson-Kaas reaction is resulting in a very low yield or no desired product. What are the likely causes and how can I improve it?
-
Answer: Low yields in N-aryl pyrrole synthesis can stem from several factors related to reactants, catalysts, and reaction conditions.
-
Inadequate Catalyst Activity: The Paal-Knorr and Clauson-Kaas reactions are acid-catalyzed.[1] If you are using a Brønsted acid (e.g., acetic acid, p-toluenesulfonic acid) or a Lewis acid, its activity is crucial.[2][3]
-
Solution:
-
Ensure your acid catalyst is not hydrated or degraded. For solid catalysts, consider activation by heating under vacuum.
-
Increase the catalyst loading. For instance, in the Clauson-Kaas reaction, various catalysts like MgI2 etherate or scandium triflate have been used effectively.[1]
-
Consider alternative catalysts. For the Paal-Knorr reaction, solid acid catalysts like aluminas can be highly effective and offer easier work-up.[4]
-
-
-
Sub-optimal Reaction Temperature: The reaction rate is highly dependent on temperature.
-
Incorrect Solvent: The choice of solvent can significantly impact the reaction rate and yield.
-
Solution: If using a solvent, ensure it is anhydrous, as water can interfere with the reaction. Toluene, acetonitrile, or even solvent-free conditions have been reported to be effective.[1][4] For some modified Clauson-Kaas reactions, water can be a suitable solvent, especially with certain catalysts like copper(II) chloride.[6]
-
-
Poor Quality Starting Materials: The purity of the 1,4-dicarbonyl compound (for Paal-Knorr) or 2,5-dialkoxytetrahydrofuran (for Clauson-Kaas) and p-toluidine is critical.
-
Solution: Use freshly distilled or recrystallized starting materials. Verify the purity of your reagents by analytical techniques such as NMR or GC-MS.
-
-
Issue 2: Formation of Significant Byproducts in N-Arylation
-
Question: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are these and how can I minimize them?
-
Answer: Byproduct formation is a common challenge. The nature of the byproducts depends on the reaction conditions.
-
Self-condensation of the dicarbonyl compound: In the Paal-Knorr synthesis, the 1,4-dicarbonyl starting material can self-condense under acidic conditions.
-
Solution: Add the primary amine (p-toluidine) to the reaction mixture before or simultaneously with the acid catalyst. This ensures the desired intermolecular reaction is favored.
-
-
Polymerization of the pyrrole product: Pyrroles can be sensitive to strong acids and may polymerize, especially at elevated temperatures.[7]
-
Solution:
-
Use a milder acid catalyst or reduce the catalyst loading.
-
Maintain the reaction temperature at the lowest effective level.
-
Minimize the reaction time; monitor the reaction progress closely by TLC and quench it as soon as the starting material is consumed.
-
-
-
Side reactions of p-toluidine: The amine can undergo oxidation or other side reactions.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
-
Step 2: Benzylic Bromination of 1-(4-methylphenyl)-1H-pyrrole
Issue 1: Over-bromination leading to di- and tri-brominated products
-
Question: My primary product is contaminated with significant amounts of 1-[4-(dibromomethyl)phenyl]-1H-pyrrole and 1-[4-(tribromomethyl)phenyl]-1H-pyrrole. How can I achieve selective mono-bromination?
-
Answer: Over-bromination is the most significant challenge in this step, arising from the radical nature of the Wohl-Ziegler reaction.[8] The initially formed benzyl radical is stabilized, making the benzylic hydrogens highly reactive.[9]
-
Control of Stoichiometry: The stoichiometry of the brominating agent, typically N-bromosuccinimide (NBS), is critical.
-
Solution: Use a stoichiometric amount or a slight sub-stoichiometric amount of NBS (e.g., 0.95-1.0 equivalents) relative to the 1-(4-methylphenyl)-1H-pyrrole. Adding the NBS portion-wise over the course of the reaction can also help maintain a low concentration of the brominating agent.
-
-
Reaction Conditions: Light and heat initiate the radical reaction.
-
Solution:
-
Initiate the reaction with a radical initiator like AIBN (azobisisobutyronitrile) or benzoyl peroxide instead of relying solely on heat or broad-spectrum light. This allows for better control over the initiation rate.
-
Maintain a consistent and moderate reaction temperature. Overheating can accelerate the reaction and favor multiple brominations.
-
-
-
Solvent Choice: The solvent can influence the reaction's selectivity.
-
Issue 2: Low Conversion or Incomplete Reaction
-
Question: The bromination reaction is sluggish and a significant amount of the starting material, 1-(4-methylphenyl)-1H-pyrrole, remains even after prolonged reaction times. What should I do?
-
Answer: Incomplete conversion can be due to insufficient radical initiation or deactivation of the brominating agent.
-
Ineffective Radical Initiation: The radical chain reaction may not have been effectively initiated.
-
Solution:
-
Ensure the radical initiator (AIBN or benzoyl peroxide) is fresh and has not decomposed.
-
If using light initiation, ensure the light source has the appropriate wavelength and intensity.
-
A small amount of HBr, which can form as a byproduct, can catalyze the reaction by reacting with NBS to generate Br2 in low concentrations.[8]
-
-
-
Decomposition of NBS: NBS can decompose, especially in the presence of moisture.
-
Solution: Use freshly recrystallized NBS and ensure the reaction is carried out under anhydrous conditions.
-
-
Reaction Temperature: The temperature may be too low for efficient radical formation.
-
Solution: Gradually increase the reaction temperature while carefully monitoring for the onset of over-bromination.
-
-
Issue 3: Purification Challenges
-
Question: I am having difficulty separating the mono-brominated product from the starting material and the di-brominated byproduct. What purification strategies are effective?
-
Answer: The similar polarities of the starting material, mono-, and di-brominated products can make purification by column chromatography challenging.
-
Solution:
-
Careful Column Chromatography: Use a high-quality silica gel with a non-polar eluent system (e.g., hexanes/ethyl acetate with a very low percentage of ethyl acetate). A long column and slow elution can improve separation.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification. Experiment with different solvent systems (e.g., hexanes, ethanol/water).
-
Preparative TLC or HPLC: For small-scale reactions or to obtain a highly pure sample, preparative techniques can be employed.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best method for synthesizing the 1-(4-methylphenyl)-1H-pyrrole precursor, Paal-Knorr or Clauson-Kaas?
A1: Both the Paal-Knorr and Clauson-Kaas reactions are widely used and effective for synthesizing N-substituted pyrroles.[6][11] The choice often depends on the availability of starting materials. The Paal-Knorr reaction requires a 1,4-dicarbonyl compound (2,5-hexanedione for an unsubstituted pyrrole ring), while the Clauson-Kaas reaction utilizes 2,5-dialkoxytetrahydrofuran.[1][12] The Clauson-Kaas reaction is often favored for synthesizing pyrroles without substituents on the carbon atoms of the heterocycle.[13] Recent advancements in both methods, such as the use of microwave irradiation and novel catalysts, have made them more efficient and environmentally friendly.[5][14]
Q2: Can I use liquid bromine (Br2) instead of NBS for the benzylic bromination?
A2: While Br2 can be used for benzylic bromination, it is generally less selective than NBS and can lead to a higher degree of over-bromination.[10] Additionally, Br2 can cause electrophilic substitution on the electron-rich pyrrole ring, leading to unwanted byproducts. NBS is the preferred reagent as it provides a low, steady-state concentration of bromine radicals, which favors mono-bromination at the benzylic position.[9]
Q3: My final product, this compound, is unstable and decomposes upon storage. How can I improve its stability?
A3: Benzyl bromides can be susceptible to hydrolysis and decomposition, especially in the presence of light and moisture. The pyrrole moiety can also be sensitive to oxidation.[7]
-
Storage Conditions: Store the purified product in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (e.g., -20°C) and protected from light.
-
Purity: Ensure the product is free from acidic impurities (like HBr) which can catalyze decomposition. A workup procedure that includes a wash with a mild base (e.g., saturated sodium bicarbonate solution) can help remove acidic residues.
Q4: Are there any alternative synthetic routes to this compound?
A4: While the two-step approach is the most common, other strategies could be envisioned. For instance, one could start with 4-(bromomethyl)aniline and attempt a Paal-Knorr or Clauson-Kaas reaction. However, the bromomethyl group is a strong electrophile and could be reactive under the N-arylation conditions, potentially leading to side reactions. Another possibility is a Sandmeyer reaction starting from 1-(4-aminophenyl)-1H-pyrrole, followed by conversion of the resulting diazonium salt to the bromomethyl group, though this would be a multi-step and likely more complex transformation.[15]
Experimental Protocols & Data
Protocol 1: Synthesis of 1-(4-methylphenyl)-1H-pyrrole via Clauson-Kaas Reaction
This protocol is a general guideline and may require optimization.
-
To a solution of p-toluidine (1 equivalent) in acetic acid, add 2,5-dimethoxytetrahydrofuran (1.1 equivalents).
-
Heat the reaction mixture to reflux (around 110-120°C) and monitor the progress by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into a beaker of ice water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-(4-methylphenyl)-1H-pyrrole.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetic Acid | Acetic Acid | 110-120 | 2-4 | 70-85 | [1] |
| MgI2 etherate | Acetonitrile | 80 | 1-3 | 85-95 | [1] |
| Microwave | Acetic Acid | 170 | 0.2-0.5 | 80-95 | [5] |
Protocol 2: Benzylic Bromination of 1-(4-methylphenyl)-1H-pyrrole
-
Dissolve 1-(4-methylphenyl)-1H-pyrrole (1 equivalent) in a dry, non-polar solvent (e.g., carbon tetrachloride or cyclohexane) in a round-bottom flask equipped with a reflux condenser.
-
Add N-bromosuccinimide (1.0 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Heat the mixture to reflux and irradiate with a heat lamp or UV lamp to initiate the reaction.
-
Monitor the reaction progress by TLC. The reaction is typically complete when the solid NBS has been consumed and is floating at the top of the solvent (as succinimide).
-
Cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization.
| Brominating Agent | Initiator | Solvent | Temperature (°C) | Selectivity (mono:di) | Reference |
| NBS (1.0 eq) | AIBN | CCl4 | Reflux | High | [10] |
| NBS (1.0 eq) | Light/Heat | Cyclohexane | Reflux | Good | [9] |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the two-step synthesis.
Troubleshooting Logic for Benzylic Bromination
Sources
- 1. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 5. arkat-usa.org [arkat-usa.org]
- 6. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. scientificupdate.com [scientificupdate.com]
- 9. Video: Reactions at the Benzylic Position: Halogenation [jove.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Low Yields in N-Aryl Pyrrole Synthesis
Welcome to the Technical Support Center for N-Aryl Pyrrole Synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in obtaining high yields for this critical heterocyclic motif. Pyrrole and its derivatives are foundational scaffolds in a vast array of natural products and pharmaceuticals.[1][2][3] However, their synthesis can often be plagued by low yields, side-product formation, and purification difficulties.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. We will delve into the causality behind experimental choices, offering field-proven insights to optimize your synthetic strategies.
General Troubleshooting: Identifying the Root Cause of Low Yields
Low yields in N-aryl pyrrole synthesis can often be traced back to a few common culprits. Before diving into method-specific issues, consider this general troubleshooting workflow.
Caption: General troubleshooting workflow for low yields.
Method-Specific Troubleshooting Guides & FAQs
This section is divided into common synthetic routes for N-aryl pyrroles. Each subsection provides a question-and-answer format to address specific challenges.
The Paal-Knorr Synthesis
The Paal-Knorr synthesis, the condensation of a 1,4-dicarbonyl compound with a primary amine, is one of the most direct methods for preparing substituted pyrroles.[4][5][6] Despite its utility, it can be sensitive to reaction conditions.[4][7]
Q1: My Paal-Knorr reaction is giving a very low yield, and I suspect a pH issue. What is the optimal pH and why?
A1: This is a very common issue. The pH is critical in a Paal-Knorr synthesis. The reaction should be conducted under neutral or weakly acidic conditions.[7] While a weak acid like acetic acid can catalyze the reaction, a pH below 3 can lead to the formation of furan byproducts as a significant competing reaction, which will drastically reduce your pyrrole yield.[7]
-
The "Why": The mechanism involves the nucleophilic attack of the amine on the protonated carbonyl. If the medium is too acidic, the amine starting material will be excessively protonated, reducing its nucleophilicity and slowing down the desired reaction. Conversely, the cyclization and dehydration steps benefit from acid catalysis. Therefore, a delicate balance is required.
Caption: Effect of pH on Paal-Knorr reaction outcome.
Q2: I'm observing multiple spots on my TLC plate that are not my starting materials or desired product. What could they be?
A2: Besides furan byproducts, you may be observing intermediates such as the hemiaminal or the 2,5-dihydroxytetrahydropyrrole derivative.[6] Incomplete reactions are common, especially with less reactive anilines (e.g., those with electron-withdrawing groups). It is also possible that your 1,4-dicarbonyl compound is undergoing self-condensation or other side reactions under the reaction conditions.
-
Troubleshooting Tip: Monitor the reaction progress closely using Thin Layer Chromatography (TLC).[7] If the reaction stalls, a slight increase in temperature or the addition of a milder catalyst might be beneficial. Ensure your starting 1,4-dicarbonyl is pure, as impurities can lead to undesired side products.[7]
Q3: Can I run the Paal-Knorr synthesis without a solvent?
A3: Yes, solvent-free conditions, often coupled with mechanochemical activation (ball-milling) or microwave irradiation, have proven to be highly effective and environmentally friendly alternatives.[8][9] These methods can significantly reduce reaction times and, in many cases, improve yields.[8]
| Method | Typical Conditions | Advantages | Considerations |
| Conventional Heating | Acetic acid, ethanol, or toluene; reflux | Well-established, simple setup | Long reaction times, potential for side products[4][7] |
| Microwave-Assisted | Solvent-free or in a polar solvent (e.g., water, ethanol) | Rapid heating, shorter reaction times, often higher yields[7][10][11] | Requires specialized equipment |
| Mechanochemical | Solvent-free with a solid acid catalyst (e.g., citric acid) | Environmentally friendly, short reaction times[8][9] | Requires a ball mill |
The Clauson-Kaas Synthesis
This method involves the reaction of a primary amine with 2,5-dimethoxytetrahydrofuran (DMTHF) or 2,5-diethoxytetrahydrofuran and is particularly useful for synthesizing N-substituted pyrroles without substituents on the pyrrole ring.[12][13]
Q1: My Clauson-Kaas reaction is sluggish and gives a low yield. What can I do to improve it?
A1: Several factors can influence the outcome of a Clauson-Kaas synthesis.
-
Catalyst: While traditionally run in acetic acid, various catalysts can improve yields and reaction times.[13] These include Lewis acids like iron(III) chloride, copper(II) chloride, and bismuth nitrate, as well as solid-supported acids.[14][15]
-
Solvent: The choice of solvent is crucial. Interestingly, water has been shown to be an excellent solvent for this reaction, often leading to higher yields compared to organic solvents.[14][16] This is attributed to its ability to facilitate the hydrolysis of the 2,5-dialkoxytetrahydrofuran to the reactive intermediate.
-
Temperature: While some protocols call for reflux, milder conditions (e.g., 60 °C) are often sufficient, especially with an effective catalyst.[14] For sensitive substrates, running the reaction at room temperature in an acetate buffer can be a high-yielding alternative.[17]
Q2: I am working with an aniline that has a strong electron-withdrawing group and the reaction is not proceeding. Why is this and how can I overcome it?
A2: Anilines with strong electron-withdrawing groups are less nucleophilic, which can significantly slow down the initial condensation step. In such cases, longer reaction times and potentially higher temperatures may be necessary.[14][15] Using a more active catalytic system, such as a Lewis acid in a suitable solvent, can also help to drive the reaction to completion.
The Hantzsch Pyrrole Synthesis
The Hantzsch synthesis is a versatile method for producing a wide variety of substituted pyrroles from the reaction of a β-ketoester, an α-haloketone, and a primary amine.[18][19][20]
Q1: I am getting a mixture of products in my Hantzsch synthesis. How can I improve the chemoselectivity?
A1: The main challenge in Hantzsch synthesis is controlling the sequence of reactions. The desired pathway involves the formation of an enamine from the β-ketoester and the amine, followed by alkylation with the α-haloketone. However, side reactions can occur.[21]
-
Side Reactions: The α-haloketone can react with the amine directly (N-alkylation) or undergo self-condensation. The enamine can also be alkylated on the carbon atom instead of the nitrogen.
-
Improving Selectivity: To favor the desired product, it is often recommended to pre-form the enamine by stirring the β-ketoester and the amine together for a period before slowly adding the α-haloketone.[22] Running the reaction at a moderate temperature can also help to control the reaction rate and minimize byproduct formation.[22]
Sources
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- 21. thieme-connect.com [thieme-connect.com]
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Technical Support Center: Stability and Handling of 1-[4-(Bromomethyl)phenyl]-1H-pyrrole
Introduction
1-[4-(Bromomethyl)phenyl]-1H-pyrrole is a valuable bifunctional building block in medicinal chemistry and materials science, frequently utilized in the synthesis of complex molecular architectures, including protein degrader building blocks.[1][2] Its utility stems from two key reactive centers: the electron-rich pyrrole ring and the highly electrophilic benzylic bromide. However, this inherent reactivity also presents significant stability challenges during storage and handling. This guide provides in-depth technical support for researchers, scientists, and drug development professionals to understand, troubleshoot, and mitigate the stability issues associated with this compound, ensuring experimental success and reliability.
Section 1: Understanding the Instability - The "Why"
A thorough understanding of the molecule's chemical nature is paramount to handling it effectively. The instability is not a simple matter of degradation but a consequence of its deliberate design as a reactive intermediate.
Q1: What makes this compound so inherently unstable?
A1: The instability of this compound is rooted in the combined reactivity of its two core functional components: the benzylic bromide group and the pyrrole ring.
-
The Benzylic Bromide: This is the primary source of instability. The carbon-bromine bond is significantly weakened because the departure of the bromide ion (or homolytic cleavage to form a radical) results in a benzylic carbocation or radical. This intermediate is highly stabilized by resonance delocalization across the adjacent phenyl ring.[3][4] This inherent stability of the intermediate dramatically lowers the activation energy for nucleophilic substitution (SN1/SN2) and radical reactions, making the bromomethyl group exceptionally reactive towards even weak nucleophiles like water and alcohols.[5][6]
-
The Pyrrole Ring: The pyrrole moiety is a five-membered, electron-rich aromatic heterocycle.[7] While aromatic, it is susceptible to degradation under specific conditions. It readily darkens upon exposure to air and light due to oxidative processes.[8] Furthermore, it is notoriously unstable in acidic conditions, which can catalyze rapid polymerization to form dark, insoluble materials.[9] This is a critical point, as the degradation of the benzylic bromide via hydrolysis releases hydrobromic acid (HBr), creating an acidic microenvironment that can then trigger the catastrophic polymerization of the pyrrole ring.
Section 2: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific issues you may encounter during your experiments, providing explanations and actionable protocols.
Q: My solid this compound has turned from off-white to a distinct yellow or brown color. Can I still use it?
A: Discoloration is a clear visual indicator of chemical degradation and should be taken seriously. The yellow-to-brown color typically arises from two sources: the release of elemental bromine (Br₂) and the formation of conjugated, colored oligomers or polymers from the decomposition of the pyrrole ring.[8]
While a discolored sample might retain some reactivity, its purity is compromised. Using it will introduce unknown impurities into your reaction, leading to difficult purification, lower yields, and potentially confounding biological or analytical results.
Recommendation: Before use, you MUST assess the purity of the discolored material. If the purity is below the required standard for your application (typically >95% for medicinal chemistry), it is strongly advised to either re-purify the compound or use a fresh, high-purity batch.[10]
Q: I see new, unexpected peaks in my ¹H NMR spectrum after storing the compound for a month. What are they?
A: The most common new peaks observed in the ¹H NMR of a degraded sample correspond to the product of hydrolysis: (4-(1H-pyrrol-1-yl)phenyl)methanol . This occurs when the benzylic bromide reacts with ambient moisture.
Below is a comparative table of expected ¹H NMR chemical shifts in CDCl₃ to help identify the parent compound and its primary hydrolysis impurity.
| Proton Assignment | This compound (Parent) | (4-(1H-pyrrol-1-yl)phenyl)methanol (Impurity) | Rationale for Shift Change |
| -CH₂- | ~4.60 ppm (singlet) | ~4.75 ppm (singlet) | The electronegative bromine atom shields the protons more than the hydroxyl group, resulting in an upfield shift for the bromide. |
| Pyrrole H (α) | ~7.10 ppm (triplet) | ~7.05 ppm (triplet) | Minor change, environment is largely unaffected. |
| Pyrrole H (β) | ~6.35 ppm (triplet) | ~6.30 ppm (triplet) | Minor change, environment is largely unaffected. |
| Phenyl H | ~7.40-7.55 ppm (multiplet) | ~7.35-7.50 ppm (multiplet) | Subtle shifts due to the change from -CH₂Br to -CH₂OH. |
| -OH | N/A | Broad singlet, variable position (~1.5-2.5 ppm) | Presence of a broad, exchangeable proton signal is a key indicator of the alcohol. |
Note: Exact chemical shifts can vary based on solvent and concentration.
Other minor peaks could indicate oligomeric species, which often appear as broad, unresolved signals in the aromatic region.
Q: How can I definitively confirm the purity of my stored this compound?
A: For a rigorous purity assessment, Quantitative NMR (qNMR) is a superior method as it provides an absolute purity value without requiring a reference standard of the analyte itself.[10] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is also an excellent and widely used alternative for routine purity checks.[11]
This protocol allows for the determination of absolute purity by integrating the analyte signal against a certified internal standard of known purity and weight.
-
Preparation of the Standard: Accurately weigh ~10 mg of a certified internal standard (e.g., maleic anhydride or dimethyl sulfone) into a clean, dry vial. The standard should have a simple NMR spectrum with at least one sharp singlet that does not overlap with analyte signals. Record the exact weight.
-
Preparation of the Analyte: In the same vial, add an accurately weighed sample of this compound (~15-20 mg). Record the exact weight.
-
Dissolution: Add ~0.75 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial. Ensure complete dissolution of both the standard and the analyte.
-
NMR Acquisition:
-
Transfer the solution to a clean NMR tube.
-
Acquire a ¹H NMR spectrum using parameters suitable for quantification. Crucially, this requires a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of any proton being integrated (a D1 of 30-60 seconds is often sufficient).
-
Ensure the signal-to-noise ratio is high (>100:1 for the signals to be integrated).
-
-
Data Processing and Calculation:
-
Carefully integrate a well-resolved, non-overlapping signal from the analyte (e.g., the benzylic -CH₂- singlet at ~4.60 ppm).
-
Integrate a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal (e.g., Nanalyte = 2 for the -CH₂- group)
-
MW = Molecular Weight (Analyte: 236.11 g/mol )
-
m = mass in mg
-
Pstd = Purity of the internal standard (e.g., 99.9%)
-
Section 3: Best Practices for Storage and Handling
Proactive measures are far more effective than reactive purification. Following strict storage and handling protocols will preserve the compound's integrity.
Q: What are the absolute optimal storage conditions for this compound to maximize its shelf-life?
A: The goal is to mitigate all potential degradation pathways: hydrolysis, oxidation, and light-induced reactions.
-
Temperature: Store at 2-8°C . Refrigeration slows down the rate of all chemical degradation reactions. Do not freeze unless the compound is dissolved in a suitable solvent, as this can cause moisture to condense.
-
Atmosphere: Store under a dry, inert atmosphere (Argon or Nitrogen). This prevents both hydrolysis from ambient moisture and oxidation from air.
-
Container: Use an amber glass vial with a tight-fitting, Teflon-lined cap. The amber glass protects the compound from light.
-
Environment: Keep in a desiccator within the refrigerator to provide a secondary barrier against moisture.
-
Aliquotting: For larger batches, it is highly recommended to aliquot the material into smaller, single-use vials upon receipt. This prevents repeated warming/cooling cycles and exposure of the entire batch to the atmosphere every time a sample is needed.
Q: This compound is listed as a lachrymator. What specific safety precautions are necessary?
A: A lachrymator is a substance that irritates the eyes and causes tearing.[12] This property is indicative of high chemical reactivity. Standard laboratory PPE is not sufficient.
-
Engineering Controls: All weighing and handling of the solid or its solutions MUST be performed inside a certified chemical fume hood to prevent inhalation of vapors or dust.[13]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Full-face protection (a face shield in combination with safety goggles) is required. Standard safety glasses do not protect from vapors reaching the eyes.[12]
-
Gloves: Wear nitrile gloves and change them immediately if contamination is suspected.
-
Lab Coat: A standard lab coat is required. Ensure it is fully buttoned.
-
-
Emergency Preparedness: Ensure an eyewash station is immediately accessible. In case of accidental exposure, flush the eyes with water for at least 15 minutes and seek immediate medical attention.[14]
Section 4: Frequently Asked Questions (FAQs)
Q: What is the realistic shelf-life of this compound?
A: There is no fixed expiry date. The shelf-life is critically dependent on the initial purity and consistent adherence to ideal storage conditions. When stored properly as described above, a high-purity batch (>98%) should remain viable for at least 6-12 months. However, as a best practice, it is recommended to re-analyze the purity of any batch that has been stored for longer than 6 months or has been opened multiple times.
Q: I have a slightly degraded sample. Can I re-purify it?
A: Re-purification is possible but can be challenging.
-
Recrystallization: This can be effective if a suitable solvent system is found that dissolves the compound at a higher temperature but not the impurities. However, heating the compound in solution can accelerate degradation.
-
Column Chromatography: Purification on silica gel is possible but carries a high risk of significant sample loss. The acidic nature of silica gel can catalyze the degradation of the pyrrole ring, and the compound's reactivity can lead to streaking and decomposition on the column. If attempted, the chromatography should be performed quickly, using a neutral plug (e.g., a small layer of basic alumina or sodium bicarbonate at the top of the silica) and cold solvents.
Given these challenges, using a fresh, high-purity batch is almost always the more time- and cost-effective solution.
References
-
Wikipedia. Pyrrole.[Link]
-
Pharmaguideline. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene.[Link]
-
Quora. What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?[Link]
-
EduRev. Synthesis, Reactivity and Properties of Pyrrole - Organic Chemistry PDF Download.[Link]
-
Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Lachrymator.[Link]
-
Master Organic Chemistry. Reactions on the “Benzylic” Carbon: Bromination And Oxidation.[Link]
-
Slideshare. Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene | PDF.[Link]
-
Chemistry LibreTexts. 11.10: Benzylic Bromination of Aromatic Compounds.[Link]
-
Chemistry LibreTexts. 2.9: Reactions at the Benzylic Position.[Link]
-
Brandeis University. Lachrymators | Laboratory Safety.[Link]
-
Chemistry Steps. Benzylic Bromination.[Link]
-
ResearchGate. A synthetic route to 1-(4-boronobenzyl)- 1H -pyrrole.[Link]
-
Lookchem. Cas 5044-39-3,1-(4-BROMO-PHENYL)-1H-PYRROLE.[Link]
-
G-Biosciences. 1-(4-Bromomethyl-phenyl)-1H-pyrrole, min 95%, 1 gram.[Link]
-
Ministry of the Environment, Government of Japan. III Analytical Methods.[Link]
-
Wikipedia. Tear gas, formally known as a lachrymator a gent. sometimes.[Link]
-
Semantic Scholar. A synthetic route to 1-(4-boronobenzyl)- 1H-pyrrole.[Link]
-
National Institutes of Health (NIH). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.[Link]
-
PubChem. this compound.[Link]
Sources
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- 7. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]
- 8. Properties and Reactions of Pyrrole_Chemicalbook [chemicalbook.com]
- 9. Synthesis, Reactivity and Properties of Pyrrole - Organic Chemistry PDF Download [edurev.in]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. The MSDS HyperGlossary: Lachrymator [ilpi.com]
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- 14. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
Technical Support Center: Paal-Knorr Pyrrole Synthesis
Welcome to the technical support resource for the Paal-Knorr pyrrole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this robust reaction for constructing substituted pyrroles—a foundational scaffold in numerous natural products and pharmaceuticals like Atorvastatin (Lipitor®).[1][2] This document moves beyond simple protocols to provide in-depth, field-tested insights into the reaction's mechanics, offering solutions to common experimental challenges.
Core Concepts: Understanding the "Why"
Before troubleshooting, it's crucial to understand the reaction's mechanism. The Paal-Knorr synthesis is the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[3] The process is typically acid-catalyzed and unfolds in three key stages:
-
Hemiaminal Formation: The amine performs a nucleophilic attack on one of the carbonyl carbons (which is often activated by protonation) to form a hemiaminal intermediate.[2]
-
Cyclization (Rate-Determining Step): An intramolecular nucleophilic attack by the nitrogen atom on the second carbonyl group closes the five-membered ring.[2][4] This is typically the slowest step of the reaction.
-
Dehydration: The resulting 2,5-dihydroxytetrahydropyrrole derivative eliminates two molecules of water to form the stable, aromatic pyrrole ring.[1][5]
Understanding that cyclization is rate-limiting and that the reaction is a delicate balance of nucleophilic attacks and acid-catalyzed eliminations is key to diagnosing and solving problems.
Caption: A simplified diagram of the Paal-Knorr pyrrole synthesis mechanism.[5]
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the Paal-Knorr synthesis in a practical, question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My reaction is giving a very low yield, or I'm only recovering starting material. What are the most likely causes?
Low yields are the most frequent complaint and can stem from several interconnected factors. The primary culprits are improper reaction conditions, the nature of your substrates, or impure starting materials.[6]
-
Harsh Reaction Conditions: The classic Paal-Knorr protocol often involves prolonged heating in strong acids like sulfuric or hydrochloric acid.[7] This can degrade acid-sensitive functional groups on either your starting materials or the pyrrole product itself.[8]
-
Sub-optimal pH: This is a critical parameter. The reaction requires acid catalysis, but excessively strong acidic conditions (pH < 3) will overwhelmingly favor the formation of a furan byproduct, consuming your dicarbonyl starting material.[6][9]
-
Poorly Reactive Substrates: Amines bearing strong electron-withdrawing groups are less nucleophilic and will react much more slowly.[5] Similarly, significant steric hindrance on either the amine or the 1,4-dicarbonyl compound can prevent the reaction from proceeding efficiently.[10]
-
Purity of Starting Materials: The purity of the 1,4-dicarbonyl compound is paramount. Contaminants can inhibit the reaction or lead to a complex mixture of side products, complicating purification and reducing the yield of your target molecule.[6]
Q2: How can I optimize my reaction conditions to improve the yield without causing degradation?
Optimization involves balancing temperature, time, and catalysis.
-
Switch to Milder Catalysts: Instead of strong mineral acids, consider using a weak acid like glacial acetic acid, which is often sufficient to catalyze the reaction without promoting furan formation.[9] For more sensitive substrates, a host of milder alternatives have been developed (see table below).
-
Consider Microwave Synthesis: Microwave-assisted heating is a powerful tool for this reaction. It dramatically reduces reaction times from hours to minutes and often leads to higher yields by minimizing the formation of degradation byproducts.[11][12][13]
-
Monitor the Reaction: Do not simply run the reaction for a "standard" amount of time. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS to determine the optimal endpoint and avoid prolonged heating.[6]
Caption: A flowchart for troubleshooting low yields in the Paal-Knorr synthesis.[6]
Issue 2: Significant Side Product Formation
Q3: I am seeing a major byproduct in my reaction mixture. What is it likely to be, and how can I prevent it?
The most common byproduct is the corresponding furan.[10] This arises from the acid-catalyzed self-condensation and dehydration of the 1,4-dicarbonyl compound, a reaction that directly competes with the desired pyrrole synthesis.[5]
To minimize furan formation:
-
Control the pH: This is the most critical factor. Furan formation is dominant at a pH below 3.[6] By using a weak acid like acetic acid or ensuring your reaction medium is only weakly acidic, you can significantly favor the pyrrole pathway.[9]
-
Avoid Amine Salts: Do not use pre-formed amine hydrochloride salts. While convenient, they create strongly acidic conditions in solution that promote furan synthesis.[9][14]
-
Increase Amine Equivalents: Using a slight excess of the amine can help push the equilibrium towards the pyrrole product.
Q4: My reaction mixture has turned into a dark, tarry substance. What causes this and is it salvageable?
The formation of dark, insoluble polymers or "tar" is typically a result of product or starting material decomposition under excessively harsh conditions.[15][16] Furans, in particular, are known to be unstable in strong acid and can polymerize.[16]
To prevent polymerization:
-
Lower the Temperature: Perform the reaction at the lowest temperature that still allows for a reasonable rate.
-
Use Milder Catalysts: As with low yields, switching from strong mineral acids to milder Lewis acids or heterogeneous catalysts can prevent the degradation pathways that lead to tar formation.[17]
-
Reduce Reaction Time: Use TLC to avoid unnecessarily long reaction times where the product sits in the reactive medium and degrades. Microwave synthesis is highly advantageous here.[11]
Once significant tar has formed, the reaction is often difficult to salvage. The focus should be on prevention by optimizing the conditions on a small-scale test reaction first.
Issue 3: Challenges with Specific Substrates
Q5: I'm trying to react an aniline with electron-withdrawing groups (e.g., a nitro group), and the reaction is not working. What should I do?
Less basic aromatic amines are poor nucleophiles and require more forcing conditions to react.[14]
-
Increase Temperature and Time: These substrates will often require longer reflux times and/or higher temperatures than their electron-rich counterparts.
-
Use a More Active Catalyst: While strong protic acids are generally discouraged, a carefully controlled amount of an acid like p-toluenesulfonic acid (p-TsOH) may be necessary.[14] Alternatively, more active Lewis acids can be effective.
-
Solvent-Free Conditions: Some less reactive amines show improved performance under solvent-free conditions, often with a catalyst like molecular iodine (I₂) at room temperature or with microwave irradiation.[12][14]
Data & Catalysis
The evolution of the Paal-Knorr synthesis has led to a wide array of catalytic systems designed to overcome the limitations of traditional methods.
Table 1: Comparison of Catalytic Systems for Paal-Knorr Synthesis
| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Brønsted Acids | Acetic Acid, p-TsOH[14] | Reflux in organic solvent | Inexpensive, readily available | Can cause degradation with sensitive substrates |
| Lewis Acids | Sc(OTf)₃, Bi(NO₃)₃, FeCl₃[4][18][19] | Room temp to moderate heat | Mild conditions, high yields | Higher cost, potential metal contamination |
| Heterogeneous | Montmorillonite Clay, Silica Sulfuric Acid[4][14] | Moderate heat, often solvent-free | Easily removed by filtration, recyclable | Can require longer reaction times |
| Organocatalysts | Iodine (I₂), Citric Acid, Saccharin[14][20] | Room temp, often solvent-free | "Green", metal-free, mild | May not be effective for all substrates |
| No Catalyst | Ionic Liquids (e.g., [BMIm]BF₄)[4] | Room temperature | Extremely mild, no catalyst needed | High cost of solvent, potential purification issues |
Experimental Protocols
Protocol 1: Conventional Synthesis of 2,5-Dimethyl-1-phenylpyrrole
This protocol is a classic example using conventional heating.
Objective: To synthesize 2,5-dimethyl-1-phenylpyrrole from 2,5-hexanedione and aniline.[2]
Materials:
-
2,5-Hexanedione
-
Aniline
-
Methanol
-
Concentrated Hydrochloric Acid (HCl)
-
0.5 M Hydrochloric Acid (for work-up)
-
Methanol/Water (9:1) for recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2,5-hexanedione (1.0 eq), aniline (1.0 eq), and methanol.
-
Add one drop of concentrated hydrochloric acid to the mixture.[2]
-
Heat the mixture to reflux for 15-30 minutes, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the flask in an ice bath.
-
While cooling, add 5.0 mL of cold 0.5 M hydrochloric acid to precipitate the product.[2]
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold water.
-
Recrystallize the crude product from a 9:1 methanol/water mixture to obtain the pure pyrrole.[2]
Protocol 2: Microwave-Assisted Synthesis of a Substituted Pyrrole
This protocol demonstrates the speed and efficiency of modern microwave-assisted methods.[2][5]
Objective: To synthesize an N-substituted pyrrole using microwave irradiation.
Materials:
-
1,4-Diketone (1.0 eq)
-
Ethanol
-
Glacial Acetic Acid
-
Microwave Reactor & appropriate vials
Procedure:
-
To a microwave vial, add a solution of the 1,4-diketone (e.g., 0.04 mmol) in ethanol (e.g., 400 µL).[2]
-
Add glacial acetic acid (e.g., 40 µL) and the primary amine.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 80-120 °C) for 2-15 minutes.[2][12] The instrument will apply an initial high power to reach the target temperature, then maintain it.[2]
-
Monitor the reaction progress by TLC or LC-MS after a set time.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Partition the mixture between ethyl acetate and water. Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired pyrrole.[5]
References
- Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
Wikipedia. (2023). Paal–Knorr synthesis. Retrieved from [Link]
- Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis.
-
MDPI. (2021). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Retrieved from [Link]
- Minetto, G., Raveglia, L. F., & Taddei, M. (2005). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(23), 5277-5288.
-
Semantic Scholar. (2005). Microwave‐Assisted Paal–Knorr Reaction – Three‐Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. Retrieved from [Link]
-
RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]
-
ResearchGate. (2025). A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. Retrieved from [Link]
-
Pharmacia. (2024). Microwave-assisted organic synthesis of pyrroles (Review). Retrieved from [Link]
- Minetto, G., Raveglia, L. F., & Taddei, M. (2004). Microwave-Assisted Paal−Knorr Reaction. A Rapid Approach to Substituted Pyrroles and Furans. Organic Letters, 6(3), 389-392.
-
Green Chemistry (RSC Publishing). (n.d.). The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. Retrieved from [Link]
-
Química Organica.org. (n.d.). Paal–Knorr synthesis of pyrrole. Retrieved from [Link]
-
ResearchGate. (2021). Optimization of reaction conditions. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (2024). Microwave Assisted Synthesis Of New Heterocyclic Compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. Retrieved from [Link]
-
ResearchGate. (2017). (PDF) Greener Paal-Knorr Pyrrole Synthesis by Mechanical Activation. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]
-
YouTube. (2021). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]
-
YouTube. (2020). Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. Retrieved from [Link]
-
Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]
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- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
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- 11. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
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- 20. researchgate.net [researchgate.net]
Technical Support Center: Navigating Regioselectivity in Pyrrole Ring Functionalization
Welcome to the Technical Support Center dedicated to the nuanced challenge of regioselective functionalization of pyrrole rings. This guide is designed for researchers, medicinal chemists, and material scientists who are looking to precisely control substitution patterns on this important heterocyclic scaffold. Pyrrole's inherent electron-rich nature makes it highly reactive, but this reactivity can often lead to a frustrating lack of selectivity.[1] This resource provides in-depth, field-proven insights, troubleshooting guides, and detailed protocols to help you achieve your desired regiochemical outcomes with confidence.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions and issues encountered during the functionalization of pyrrole rings.
Q1: Why does electrophilic substitution on an unsubstituted pyrrole preferentially occur at the C2-position?
The regioselectivity of electrophilic aromatic substitution (EAS) on pyrrole is dictated by the stability of the cationic intermediate (the arenium ion or sigma complex) formed upon attack by the electrophile. Attack at the C2 (α) position allows for the positive charge to be delocalized over three resonance structures, including one where the nitrogen atom bears the positive charge and all atoms have a complete octet. In contrast, attack at the C3 (β) position results in an intermediate that is stabilized by only two resonance structures.[2][3][4] The greater delocalization and stability of the C2-intermediate means the transition state leading to its formation is lower in energy, making C2-substitution the kinetically favored pathway.[2][4]
Q2: I am consistently getting a mixture of C2 and C3 substituted products in my electrophilic substitution. How can I enhance C2-selectivity?
While C2 is the electronically favored position, achieving high selectivity can be challenging.[1] To improve the yield of your C2-substituted product, consider the following strategies:
-
Milder Reaction Conditions: Lowering the reaction temperature can often increase selectivity by favoring the product of the lowest activation energy pathway, which is typically C2-attack.[1]
-
Less Reactive Electrophiles: Using a milder electrophile can also enhance selectivity. For instance, in Friedel-Crafts acylation, employing a less potent Lewis acid like ZnCl₂ instead of a highly reactive one like AlCl₃ can provide better control and reduce side reactions.[1]
-
The Vilsmeier-Haack Reaction: This reaction is a highly reliable method for the formylation of pyrroles and almost exclusively yields the C2-carbaldehyde in the case of unsubstituted pyrroles.[1][5][6]
Q3: My goal is to functionalize the C3-position, but the reaction overwhelmingly favors the C2-product. What are my options?
Directing functionalization to the less reactive C3-position requires a more strategic approach. Here are some effective methods:
-
Steric Hindrance with N-Protecting Groups: Introducing a bulky protecting group on the pyrrole nitrogen, such as a tosyl (Ts), trityl (Tr), or triisopropylsilyl (TIPS) group, can sterically block the C2 and C5 positions, thereby directing incoming electrophiles to the C3 and C4 positions.[1]
-
Directing Groups: Certain N-substituted groups can act as directing groups, facilitating metalation at a specific position, which can then be quenched with an electrophile. For example, an N-pyridyl group can direct C2-silylation.[7]
-
Halogen Dance Reactions: A "halogen dance" reaction on a pre-functionalized pyrrole can be used to isomerize a halogen from one position to another, which can then be used in subsequent cross-coupling reactions.[8][9]
-
Metal-Catalyzed C-H Activation: Modern transition metal-catalyzed C-H activation methodologies are providing new avenues for direct C3-functionalization. For instance, rhodium catalysts have been shown to effect β-selective C–H arylation of pyrroles.[10]
Troubleshooting Guides
This section provides solutions to specific experimental problems in a question-and-answer format.
Problem 1: During my Friedel-Crafts acylation, a dark, insoluble polymer forms upon addition of the Lewis acid.
Cause: Pyrrole is highly susceptible to polymerization under the strongly acidic conditions typical of many Friedel-Crafts reactions.[1]
Solutions:
-
Use a Milder Lewis Acid: Replace strong Lewis acids like AlCl₃ with milder alternatives such as ZnCl₂, FeCl₃, or Zn(OTf)₂.[1]
-
Protect the Pyrrole Nitrogen: The introduction of an electron-withdrawing group (e.g., tosyl, acyl) on the nitrogen atom reduces the electron density of the pyrrole ring, making it less prone to polymerization.[1][11]
-
Lower the Reaction Temperature: Performing the reaction at a reduced temperature can help to control the reactivity and minimize polymerization.
-
Organocatalysis: Consider using an organocatalyst like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), which has been shown to effectively catalyze the regioselective C2-acylation of pyrroles under milder conditions.[12]
Problem 2: My halogenation reaction is producing a mixture of mono-, di-, and polyhalogenated pyrroles.
Cause: The high electron density of the pyrrole ring makes it highly reactive towards halogenating agents, often leading to over-halogenation.[1][13]
Solutions:
-
Use a Milder Halogenating Agent: Employ less reactive halogen sources like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) instead of elemental halogens (e.g., Br₂).[1]
-
Control Stoichiometry: Carefully control the stoichiometry by using only one equivalent of the halogenating agent.
-
Low Temperature: Running the reaction at low temperatures will slow down the reaction rate and can improve selectivity for monohalogenation.
Problem 3: I am attempting a C-H functionalization, but I am observing a mixture of regioisomers or no reaction.
Cause: The regioselectivity of C-H functionalization is highly dependent on the directing group, catalyst, and reaction conditions. Without proper control, the inherent reactivity of the C2-position may dominate, or the catalyst may not be effective.
Solutions:
-
Choice of Directing Group: The directing group is crucial for overriding the intrinsic reactivity of the pyrrole ring. Ensure you are using a directing group that is known to favor the desired position.[7][14][15]
-
Catalyst System: The choice of metal catalyst and ligand is critical. The electronic and steric properties of the catalyst system can significantly influence the regioselectivity.
-
Solvent and Additives: The solvent and any additives can play a significant role in the outcome of C-H functionalization reactions. It is often necessary to screen different solvents and additives to optimize the reaction.
-
Protecting Group Effects: The electronic nature of an N-protecting group can influence the reactivity of the C-H bonds. An electron-withdrawing protecting group can deactivate the ring, potentially requiring more forcing conditions, while an electron-donating group can enhance reactivity.
Visualizing Regioselectivity
The following diagrams illustrate key concepts in controlling the regioselectivity of pyrrole functionalization.
Caption: Energy landscape of electrophilic attack on pyrrole.
Caption: Steric hindrance directing C3-functionalization.
Key Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation for C2-Selective Aldehyde Synthesis [1][5]
This protocol provides a reliable method for introducing a formyl group at the C2-position of an unsubstituted pyrrole.
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.) and an anhydrous solvent such as dichloromethane (DCM).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.1 equiv.) dropwise to the stirred DMF solution. Maintain the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.
-
Reaction: In a separate flask, dissolve the pyrrole (1.0 equiv.) in anhydrous DCM.
-
Add the pyrrole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker of crushed ice and a saturated aqueous solution of sodium acetate.
-
Stir vigorously until the ice has melted, and then basify the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until a pH of 8-9 is reached.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyrrole-2-carbaldehyde.
Protocol 2: N-Tosylation of Pyrrole for C3-Directing Strategies
This protocol describes the installation of a tosyl group on the pyrrole nitrogen, which can deactivate the ring towards polymerization and sterically hinder the C2-positions.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve pyrrole (1.0 equiv.) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv.) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, or until hydrogen evolution ceases.
-
Tosylation: In a separate flask, dissolve p-toluenesulfonyl chloride (TsCl, 1.1 equiv.) in a minimal amount of anhydrous THF.
-
Add the TsCl solution dropwise to the pyrrolide anion solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of water.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield N-tosylpyrrole.
Data Summary Table
| Reaction Type | Typical Regioselectivity | Key Control Elements | Common Issues |
| Friedel-Crafts Acylation | C2 > C3 | Lewis acid strength, N-protection, temperature | Polymerization, low selectivity |
| Vilsmeier-Haack | Highly C2-selective | Pre-formation of Vilsmeier reagent | Hydrolysis of reagent |
| Halogenation | C2 > C3 | Halogenating agent, stoichiometry, temperature | Polyhalogenation |
| Metal-Catalyzed C-H Arylation | Dependent on catalyst/directing group | Ligand, directing group, oxidant | Mixture of isomers, catalyst deactivation |
| Lithiation-Trapping | N vs C, C2 vs C3 | Base, solvent, temperature, N-substituent | Poor selectivity, decomposition |
References
- Technical Support Center: Improving the Regioselectivity of Pyrrole Functionalization - Benchchem.
- Regioselectivity in electrophilic substitution of pyrrole - ECHEMI.
- Pyrrole - Wikipedia.
- Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst | Organic Letters - ACS Publications.
- The regioselective synthesis of aryl pyrroles - PubMed.
- Why do electrophilic substitutions generally take place at the 2 and 5 positions in pyrrole? - Quora.
- Regiocontrolled Halogen Dance and In Situ Transmetalation of Pyrroles Directed by the α- Substituent - Kobe University.
- Regiocontrolled Halogen Dance and In Situ Transmetalation of Pyrroles Directed by the α-Substituent - Thieme E-Books & E-Journals.
- Regiocontrolled Halogen Dance and In Situ Transmetalation of Pyrroles Directed by the α-Substituent | Request PDF - ResearchGate.
- Technical Support Center: Improving Regioselectivity of Electrophilic Substitution on 2-Phenyl-1H-pyrrole - Benchchem.
- Pyrrole Protection | Request PDF - ResearchGate.
- Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity - Benchchem.
- Synthesis of Pyrrolnitrin and Related Halogenated Phenylpyrroles - ACS Publications.
- Couplings of pyrrole and pyridine with heteroarylboronic acids via air-stable iron catalysis.
- N-Acyl pyrroles: chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes - Organic Chemistry Frontiers (RSC Publishing).
- Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - NIH.
- β-Selective C–H Arylation of Pyrroles Leading to Concise Syntheses of Lamellarins C and I | Journal of the American Chemical Society.
- Regioselectivity in electrophilic substitution of pyrrole - Chemistry Stack Exchange.
- Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing).
- A Researcher's Guide to the Regioselectivity of the Vilsmeier-Haack Reaction - Benchchem.
- Pyrrole synthesis - Organic Chemistry Portal.
- C(sp 3 )–H functionalization of N-protected dialkylpyrrole derivatives with azodicarboxylates.
- 3-Alkyl-2-pyridyl Directing Group-Enabled C2 Selective C-H Silylation of Indoles and Pyrroles via an Iridium Catalyst - PubMed.
- Strategies for regioselective pyrrole synthesis through alkyne heterocoupling - ResearchGate.
- Technical Support Center: Pyrrole Functionalization - Benchchem.
- Enantioselective C−H functionalization of pyrroles. Reaction conditions - ResearchGate.
- Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole | The Journal of Organic Chemistry - ACS Publications.
- Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC - NIH.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides.
- Ti-Catalyzed Multicomponent Synthesis of Pyrroles Using Allene Coupling Partners - PMC.
- Bifurcated Rhodaelectro-catalyzed C–H Activation for the Synthesis of Pyrroles and Lactones | Precision Chemistry - ACS Publications.
- Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether | Organic Process Research & Development - ACS Publications.
- chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes.
- Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties - Canadian Science Publishing.
- Elevating pyrrole derivative synthesis: a three-component revolution. - R Discovery.
- Recent Advances in Functionalization of Pyrroles and their Translational Potential - PubMed.
- A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry.
- Vilsmeier-Haack Reaction - Organic Chemistry Portal.
- Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions - PMC - NIH.
- Synthesis of Pyrroles through the CuH-Catalyzed Coupling of Enynes and Nitriles.
- An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ) - RSC Publishing.
- Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions.
- (PDF) Organocatalytic Enantioselective Friedel‐Crafts Alkylation Reactions of Pyrroles.
- Directing Effects in Substituted Pyrroles, Furans, and Thiophenes Explained: Definition, Examples, Practice & Video Lessons - Pearson.
Sources
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- 15. rsc.org [rsc.org]
Technical Support Center: Purification of 1-[4-(Bromomethyl)phenyl]-1H-pyrrole
Welcome to the technical support guide for the purification of crude 1-[4-(Bromomethyl)phenyl]-1H-pyrrole. This document provides in-depth troubleshooting advice and detailed protocols designed for chemistry professionals. Our goal is to equip you with the expertise to overcome common purification challenges, ensuring the integrity and purity of your final compound.
Introduction: Understanding the Challenges
This compound is a valuable intermediate in synthetic chemistry. Its structure, featuring a reactive benzylic bromide and a potentially sensitive pyrrole ring, presents unique purification challenges. The primary synthesis route, typically a radical bromination of 1-(p-tolyl)-1H-pyrrole, can generate a mixture of products and byproducts. The key to successful purification lies in understanding the nature of these impurities and selecting a methodology that preserves the integrity of the target molecule.
The most significant challenge is the compound's susceptibility to hydrolysis, where the benzylic bromide reacts with water to form the corresponding alcohol.[1][2][3] This reaction can be catalyzed by acidic surfaces, such as standard silica gel, making purification by column chromatography a non-trivial procedure.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of this compound.
Q1: What are the most likely impurities in my crude reaction mixture?
A1: Based on a typical synthesis using N-Bromosuccinimide (NBS), your crude product likely contains a mixture of the following:
-
Unreacted Starting Material: 1-(4-methylphenyl)-1H-pyrrole.
-
Over-brominated Byproduct: 1-[4-(Dibromomethyl)phenyl]-1H-pyrrole.
-
Hydrolysis Product: 1-[4-(Hydroxymethyl)phenyl]-1H-pyrrole. This is a very common impurity, often formed during aqueous work-up or on the chromatography column.
-
Oxidation Products: 1-(4-Formylphenyl)-1H-pyrrole or 1-(4-Carboxyphenyl)-1H-pyrrole, arising from the oxidation of the benzylic bromide or the intermediate alcohol.[4]
-
Reagent Residue: Succinimide, a byproduct of NBS.
Q2: I've finished my reaction and aqueous work-up. How do I choose between column chromatography and recrystallization?
A2: The choice depends on the state and preliminary purity of your crude product.
-
Column Chromatography is the most robust and generally recommended method. It is highly effective at separating the target compound from both less polar (starting material) and more polar (hydrolysis/oxidation products) impurities.[5]
-
Recrystallization can be effective if your crude product is a solid and already has relatively high purity (>85-90%). It is less effective for complex mixtures or oily products. Finding a suitable solvent system can also be time-consuming.
Q3: My compound seems to be degrading during column chromatography. My TLC plates show a new, more polar spot appearing in my collected fractions. What's happening and how can I stop it?
A3: This is a classic sign of on-column hydrolysis of the benzylic bromide to the corresponding alcohol. Standard silica gel is acidic and contains adsorbed water, which provides the perfect environment for this degradation.
Troubleshooting Steps:
-
Neutralize the Silica Gel: The most effective solution is to use a deactivated stationary phase. This can be achieved by preparing your column slurry with an eluent containing a small amount of a tertiary amine, typically 0.5-1% triethylamine (Et₃N).[6] The amine neutralizes the acidic sites on the silica, significantly suppressing hydrolysis.
-
Use Anhydrous Solvents: Ensure the solvents used for your chromatography are as dry as possible.
-
Minimize Residence Time: Do not let the compound sit on the column for an extended period. A slightly faster elution, provided it maintains good separation, is preferable.[7]
Q4: How do I select the right solvent system (eluent) for my flash column?
A4: The key is to find a solvent system that provides good separation between your product and its nearest impurities on a Thin Layer Chromatography (TLC) plate. The ideal Rƒ (retention factor) for the target compound is typically between 0.25 and 0.35 for optimal column separation.[5]
A gradient elution is highly recommended:
-
Starting Point: Begin with a non-polar solvent system, such as 100% Hexanes or a Hexanes/Ethyl Acetate (EtOAc) mixture (e.g., 98:2). This will elute the least polar impurities, like the unreacted starting material.
-
Elution of Product: Gradually increase the polarity by increasing the percentage of EtOAc (e.g., to 95:5 or 90:10 Hexanes/EtOAc). This will mobilize and elute your desired product.
-
Final Wash: After your product has eluted, a final wash with a more polar mixture (e.g., 70:30 Hexanes/EtOAc) will remove highly polar impurities like the hydrolysis product and succinimide.
| Compound Type | Typical Polarity | Elution Order | Recommended Eluent System |
| 1-(4-methylphenyl)-1H-pyrrole | Low | First | 1-5% EtOAc in Hexanes |
| This compound | Medium | Second | 5-15% EtOAc in Hexanes |
| 1-[4-(Hydroxymethyl)phenyl]-1H-pyrrole | High | Third | 20-40% EtOAc in Hexanes |
| Succinimide | Very High | Last | >50% EtOAc in Hexanes |
Q5: What are the best practices for storing the purified this compound to prevent decomposition?
A5: Due to the reactive nature of the benzylic bromide, proper storage is critical.
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).
-
Temperature: Store in a freezer, preferably at -20°C.
-
Light: Protect from light by using an amber vial or wrapping the vial in aluminum foil.
-
Purity: Ensure the final product is free of any residual acid or base from the purification process.[7]
Experimental Protocols & Workflows
Overall Purification Workflow
The following diagram outlines the recommended procedure from the crude reaction mixture to the final, purified product.
Caption: General workflow for the purification of this compound.
Protocol 1: Flash Column Chromatography on Deactivated Silica
This protocol is designed to minimize on-column degradation of the title compound.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate (EtOAc) - Reagent Grade
-
Triethylamine (Et₃N)
-
Glass column, flasks, TLC plates, UV lamp
Procedure:
-
Prepare the Eluent: Prepare stock solutions of your gradient eluents. For the "slurry eluent" (the initial, low-polarity solvent), add 0.5% v/v triethylamine. For example, to 500 mL of 2% EtOAc in Hexanes, add 2.5 mL of Et₃N.
-
Pack the Column (Wet Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.
-
In a beaker, mix silica gel with your initial, low-polarity eluent (containing Et₃N) to form a slurry. Use approximately 30-50g of silica for every 1g of crude material.[5]
-
Pour the slurry into the column. Use gentle air pressure to pack the column bed firmly and drain the excess solvent until it is level with the top of the silica bed.[8]
-
-
Load the Sample:
-
Dissolve your crude product in a minimal amount of dichloromethane or the column eluent.
-
Alternatively, for less soluble materials, perform a "dry load": dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Add a thin protective layer of sand on top of your sample.
-
-
Run the Column:
-
Carefully add your initial eluent and begin elution using gentle air pressure.
-
Start collecting fractions. Monitor the elution process using TLC.
-
Gradually increase the eluent polarity as guided by your initial TLC analysis (see FAQ 4). A typical gradient might be:
-
2% EtOAc in Hexanes (to remove non-polar impurities)
-
5-10% EtOAc in Hexanes (to elute the product)
-
30% EtOAc in Hexanes (to wash out polar impurities)
-
-
-
Isolate the Product:
-
Analyze the collected fractions by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Visualizing Separation on the Column
The following diagram illustrates the separation principle during chromatography.
Caption: Separation of components on a silica gel column.
References
-
Shi, M., & Feng, Y.-S. (2001). Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide. Journal of Organic Chemistry, 66(9), 3235-3237. [Link]
-
Baker, J. W. (1926). Preparation, Hydrolysis and Reduction of the Fluoro-, Chloro-, and Bromo-benxyl Bromides. Journal of the Chemical Society, Transactions, 129, 214-220. [Link]
-
University of California, Los Angeles. (n.d.). Column Chromatography. UCLA Chemistry and Biochemistry. [Link]
-
Xu, J., et al. (2018). Visible‐Light Driven Hydrolysis of Benzyl Halides with Water for Preparation of Benzyl Alcohols. ChemistrySelect, 3(31), 9031-9035. [Link]
-
Xu, J., et al. (2018). Visible‐Light Driven Hydrolysis of Benzyl Halides with Water for Preparation of Benzyl Alcohols. ResearchGate. [Link]
-
University of Rochester. (n.d.). Tips for Flash Column Chromatography. Department of Chemistry. [Link]
-
Boyle, P. H., et al. (2004). A synthetic route to 1-(4-boronobenzyl)-1H-pyrrole. Arkivoc, 2004(5), 112-125. [Link]
-
Boyle, P. H., et al. (2004). A synthetic route to 1-(4-boronobenzyl)-1H-pyrrole. ResearchGate. [Link]
-
Bender, M. L., & Keefer, R. M. (1962). Intramolecular Nucleophilic Participation. The Effect of Certain ortho Substituents on Solvolysis Rates of Benzyl and Benzhydryl Bromides. Journal of the American Chemical Society, 84(24), 4758-4762. [Link]
-
Unknown. (n.d.). Isolation And Purification Of Substance By Column Chromatography. ResearchGate. [Link]
-
Vanderwal, C. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. [Link]
-
PubChem. (n.d.). Pyrrole. National Center for Biotechnology Information. [Link]
Sources
- 1. XXXII.—Preparation, hydrolysis and reduction of the fluoro-, chloro-, and bromo-benzyl bromides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide in the Presence of Na2WO4, Na2VO4, or Na2MoO4 under Organic Solvent-Free Conditions [organic-chemistry.org]
- 5. web.uvic.ca [web.uvic.ca]
- 6. Chromatography [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. orgsyn.org [orgsyn.org]
Technical Support Center: Scalable Synthesis of 1-[4-(Bromomethyl)phenyl]-1H-pyrrole
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the scalable synthesis of 1-[4-(Bromomethyl)phenyl]-1H-pyrrole, a critical building block in medicinal chemistry.[1][2][3] Authored from the perspective of a Senior Application Scientist, this document goes beyond a simple protocol, offering troubleshooting advice and answers to frequently asked questions to ensure the successful and efficient large-scale production of this compound.
I. Synthesis Overview & Key Challenges
The synthesis of this compound typically involves a two-step process: the N-arylation of pyrrole followed by the bromination of the benzylic methyl group. While seemingly straightforward, scaling up this synthesis presents several challenges that can impact yield, purity, and safety.
Common Challenges in Scalable Synthesis:
-
N-Arylation Inefficiency: Achieving high yields and preventing side reactions during the formation of the C-N bond between the pyrrole and the phenyl ring can be difficult on a larger scale.[4][5][6][7][8]
-
Over-bromination: The benzylic bromination step is prone to the formation of di- and tri-brominated impurities, which are often difficult to separate from the desired mono-brominated product.[9]
-
Reaction Control & Exotherms: Both reaction steps can be exothermic, requiring careful temperature management to prevent runaway reactions and ensure consistent product quality.
-
Purification Hurdles: Isolation and purification of the final product on a large scale can be challenging due to the potential for closely related impurities.
Below is a diagram illustrating the general synthetic workflow.
Caption: General workflow for the synthesis of this compound.
II. Troubleshooting Guide: A Question & Answer Approach
This section addresses specific issues that may arise during the synthesis, providing actionable solutions based on established chemical principles.
Step 1: N-Arylation of Pyrrole
Q1: My N-arylation reaction is sluggish or incomplete, resulting in low yields of 1-(p-tolyl)-1H-pyrrole. What are the likely causes and how can I improve it?
A1: Incomplete N-arylation is a common issue, often stemming from several factors:
-
Insufficient Base: The deprotonation of pyrrole is crucial for the reaction to proceed.[10] Ensure you are using a sufficiently strong base and in the correct stoichiometric amount. For scalable synthesis, potassium tert-butoxide or sodium hydride are effective choices. The pKa of pyrrole's N-H is approximately 17.5, so a base with a conjugate acid pKa significantly higher than this is required for complete deprotonation.
-
Catalyst Deactivation (for catalyzed reactions): If you are employing a copper- or palladium-catalyzed N-arylation, the catalyst may be deactivated by impurities in the starting materials or solvent.[6][7][8] Ensure all reagents and solvents are of high purity and are properly dried. Degassing the reaction mixture to remove oxygen is also critical for many catalytic systems.
-
Inadequate Temperature: While higher temperatures can sometimes drive the reaction to completion, they can also lead to side reactions. A systematic temperature optimization study is recommended. Start at a moderate temperature (e.g., 80-100 °C) and gradually increase it while monitoring the reaction progress by TLC or LC-MS.
-
Solvent Choice: The choice of solvent can significantly impact reaction rates. Aprotic polar solvents like DMF, DMSO, or NMP are generally good choices for N-arylation reactions as they can solvate the ions involved.
Q2: I am observing significant amounts of side products, such as C-arylated pyrroles or homocoupling of the aryl halide. How can I minimize these?
A2: The formation of these byproducts points to issues with reaction selectivity.
-
C-Arylation: This can occur if the reaction conditions favor electrophilic aromatic substitution on the pyrrole ring. Using a strong base to fully deprotonate the pyrrole can minimize this, as the resulting pyrrolide anion is a softer nucleophile and preferentially attacks at the nitrogen.
-
Homocoupling: This is a common side reaction in copper- and palladium-catalyzed reactions.[4] To mitigate this, ensure a slow addition of the aryl halide to the reaction mixture containing the deprotonated pyrrole. This maintains a low concentration of the aryl halide, disfavoring the homocoupling pathway. The choice of ligand in catalyzed reactions is also critical for suppressing this side reaction.
Caption: Troubleshooting common issues in the N-arylation of pyrrole.
Step 2: Benzylic Bromination
Q3: My bromination reaction is producing significant amounts of the dibromo and tribromo species. How can I improve the selectivity for the desired mono-brominated product?
A3: Over-bromination is a classic challenge in benzylic bromination.[9] The key is to control the concentration of the bromine radical.
-
Reagent Choice and Stoichiometry: N-Bromosuccinimide (NBS) is the reagent of choice for selective benzylic bromination as it provides a low, constant concentration of bromine.[11] Use of slightly less than one equivalent of NBS (e.g., 0.95-0.98 eq.) can help minimize over-bromination by ensuring the starting material is not fully consumed.
-
Radical Initiator: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required. Use a catalytic amount (e.g., 1-5 mol%). Too much initiator can lead to an uncontrolled reaction and increased side products.
-
Solvent: A non-polar solvent like carbon tetrachloride (CCl4) or cyclohexane is ideal. These solvents do not participate in the reaction and help to maintain the low bromine concentration required for selectivity.
-
Temperature and Light: The reaction should be initiated by heat or UV light. Careful control of the reaction temperature is crucial. Running the reaction at reflux is common, but a lower temperature with UV initiation can sometimes provide better selectivity. It is also important to protect the reaction from ambient light if not using a UV initiator to prevent uncontrolled radical formation.
-
Monitoring the Reaction: Closely monitor the reaction by TLC or GC-MS. The reaction should be quenched as soon as the starting material is consumed to prevent further bromination of the product.
Q4: The benzylic bromination reaction is not initiating or is very slow. What could be the problem?
A4: A sluggish bromination reaction is often due to issues with radical initiation.
-
Inactive Initiator: Ensure your radical initiator (AIBN or benzoyl peroxide) is fresh. These compounds can decompose over time.
-
Radical Inhibitors: The presence of radical inhibitors, such as oxygen or certain impurities in the solvent or starting material, can quench the radical chain reaction. Degassing the solvent and using purified starting materials can help.
-
Insufficient Energy Input: If using thermal initiation, ensure the reaction temperature is high enough to cause homolysis of the initiator. For AIBN, this is typically around 80 °C. For photochemical initiation, ensure the UV lamp is of the correct wavelength and intensity.
III. Scalable Experimental Protocol
This protocol is designed for a multi-gram scale synthesis and includes considerations for safety and process control.
Part A: Synthesis of 1-(p-tolyl)-1H-pyrrole
-
Reactor Setup: To a dry, inerted reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add potassium tert-butoxide (1.1 eq.).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the reactor.
-
Pyrrole Addition: Cool the mixture to 0-5 °C and slowly add pyrrole (1.0 eq.) while maintaining the temperature below 10 °C.
-
Reaction: Stir the mixture at room temperature for 1 hour to ensure complete deprotonation.
-
Aryl Halide Addition: Slowly add 4-bromotoluene (1.05 eq.) to the reaction mixture. An exotherm may be observed; maintain the temperature below 30 °C.
-
Heating: Heat the reaction mixture to 100-110 °C and maintain for 4-6 hours, or until reaction completion is confirmed by LC-MS.
-
Work-up: Cool the reaction to room temperature and quench by slowly adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography.
Part B: Synthesis of this compound
-
Reactor Setup: To a reactor equipped with a mechanical stirrer, thermometer, reflux condenser, and a light source (if using photochemical initiation), add 1-(p-tolyl)-1H-pyrrole (1.0 eq.) and carbon tetrachloride.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (0.98 eq.) and a catalytic amount of AIBN (0.02 eq.).
-
Reaction: Heat the mixture to reflux (around 77 °C for CCl4) and maintain for 2-4 hours. Alternatively, maintain at a lower temperature (e.g., 40-50 °C) and irradiate with a UV lamp. Monitor the reaction progress closely by TLC or GC-MS.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Filter off the succinimide byproduct.
-
Purification: Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by a water wash. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure. The crude product is often used directly in the next step or can be purified by recrystallization or column chromatography.
| Parameter | Step A: N-Arylation | Step B: Benzylic Bromination |
| Key Reagents | Pyrrole, 4-Bromotoluene, Potassium tert-butoxide | 1-(p-tolyl)-1H-pyrrole, NBS, AIBN |
| Solvent | DMF | Carbon Tetrachloride |
| Temperature | 100-110 °C | 77 °C (reflux) or 40-50 °C (UV) |
| Typical Yield | 85-95% | 70-85% |
| Key Impurities | C-arylated pyrrole, homocoupled arene | Dibromo- and tribromo- species |
IV. Frequently Asked Questions (FAQs)
Q: Can I use a different base for the N-arylation? A: Yes, other strong bases like sodium hydride (NaH) can be used. However, NaH is a solid and can be more challenging to handle on a large scale due to its pyrophoric nature. Potassium tert-butoxide is often preferred for its solubility in many organic solvents.
Q: Is it possible to perform a one-pot synthesis of this compound from pyrrole? A: While one-pot syntheses are attractive for their efficiency, a one-pot approach for this specific transformation is challenging. The conditions required for N-arylation are generally incompatible with the radical conditions needed for benzylic bromination. A stepwise approach with isolation of the intermediate is recommended for better control and higher purity of the final product.
Q: What are the primary safety concerns for this synthesis at scale? A:
-
N-Arylation: The use of strong bases like potassium tert-butoxide or sodium hydride requires careful handling in an inert atmosphere to prevent fires. The reaction can be exothermic, so controlled addition of reagents and efficient cooling are essential.
-
Benzylic Bromination: N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood. Carbon tetrachloride is a known carcinogen and its use is restricted in many regions; alternative solvents like cyclohexane or acetonitrile can be explored, although reaction conditions may need to be re-optimized. The radical reaction can be vigorous, so it's important to have adequate cooling capacity.
Q: How can I best monitor the progress of these reactions? A:
-
Thin Layer Chromatography (TLC): A quick and effective method for qualitative monitoring. Use a suitable solvent system to achieve good separation between the starting material, product, and any major byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide more detailed quantitative information about the reaction mixture, allowing for precise determination of conversion and the formation of impurities.
V. References
-
Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation.
-
Benchchem. (n.d.). Avoiding byproduct formation in N-arylation reactions.
-
ResearchGate. (n.d.). A synthetic route to 1-(4-boronobenzyl)- 1H-pyrrole.
-
Chemistry Steps. (n.d.). Benzylic Bromination.
-
Chem-Station. (n.d.). The Essential Guide to NBS: Mastering Allylic and Benzylic Bromination.
-
Scientific Update. (2022). Now You See Me, Now You Don’t- a Judicious Work-Around for Over-Bromination at Benzylic Carbon.
-
Khan Academy. (n.d.). Reactions at the benzylic position.
-
Semantic Scholar. (n.d.). A synthetic route to 1-(4-boronobenzyl)- 1H-pyrrole.
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation.
-
PubMed. (2013). A sustainable catalytic pyrrole synthesis.
-
Organic Chemistry Portal. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles.
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis.
-
National Institutes of Health. (n.d.). Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds.
-
ResearchGate. (2020). An Efficient, Scalable and Eco-friendly Synthesis of 4,5-substituted Pyrrole-3-Carbonitriles by Intramolecular Annulation on Pd/C and HZSM-5.
-
ResearchGate. (n.d.). Copper-catalyzed N-arylation of pyrroles: An overview.
-
OUCI. (2021). Copper-catalyzed N-arylation of pyrroles: an overview.
-
LookChem. (n.d.). 1-(4-BROMO-PHENYL)-1H-PYRROLE.
-
PubMed Central. (n.d.). Recent Advancements in Pyrrole Synthesis.
-
ResearchGate. (n.d.). Scheme 1: Various synthestic protocols for the synthesis of pyrroles.
-
Santa Cruz Biotechnology. (n.d.). 1-(4-Bromo-2-methylphenyl)-1H-pyrrole.
-
ChemicalBook. (2022). This compound.
-
National Institutes of Health. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide.
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
-
PubChem. (n.d.). This compound.
-
Wikipedia. (n.d.). Pyrrole.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole.
-
MDPI. (n.d.). Synthesis of Substituted Pyrrole Derivatives Based on 8-Azaspiro[5.6]dodec-10-ene Scaffold.
-
Allied Academies. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview.
-
Bentham Science. (n.d.). Recent Progress in the Synthesis of Pyrroles.
-
Organic Syntheses. (n.d.). (S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][4][12][13]OXAZABOROLE-BORANE COMPLEX.
Sources
- 1. Cas 5044-39-3,1-(4-BROMO-PHENYL)-1H-PYRROLE | lookchem [lookchem.com]
- 2. This compound | 184698-65-5 [chemicalbook.com]
- 3. alliedacademies.org [alliedacademies.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 6. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Copper-catalyzed <i>N</i>-arylation of pyrroles: an overview [ouci.dntb.gov.ua]
- 9. scientificupdate.com [scientificupdate.com]
- 10. Pyrrole - Wikipedia [en.wikipedia.org]
- 11. nbinno.com [nbinno.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Pyrrole Synthesis: A Comparative Analysis of Classical and Modern Methodologies
For the discerning researcher in organic synthesis and drug development, the pyrrole nucleus represents a cornerstone of heterocyclic chemistry. Its prevalence in pharmaceuticals, natural products, and functional materials necessitates a deep understanding of the synthetic methodologies available for its construction. This guide provides an in-depth, comparative analysis of the three classical pillars of pyrrole synthesis—the Paal-Knorr, Hantzsch, and Knorr syntheses—alongside modern advancements that have refined these century-old reactions into powerful tools for contemporary chemical science.
This document eschews a rigid template in favor of a logical progression that mirrors the decision-making process of a seasoned chemist. We will begin with a high-level comparison of the core methodologies, delve into the mechanistic intricacies that govern their outcomes, provide detailed and validated experimental protocols, and conclude with a forward-looking perspective on the field.
At a Glance: A Comparative Overview of Key Pyrrole Synthesis Methods
The selection of a synthetic route is a multi-faceted decision, balancing factors such as substrate availability, desired substitution pattern, reaction efficiency, and scalability. The following table provides a quantitative starting point for this decision-making process.
| Synthesis Method | Typical Substrates | Key Reagents/Catalysts | Temperature (°C) | Reaction Time | Typical Yield (%) |
| Paal-Knorr | 1,4-Dicarbonyl compounds, Primary amines/Ammonia | Acetic acid, p-Toluenesulfonic acid, Microwave | 25 - 150 | 15 min - 24 h | >60, often 80-95[1] |
| Hantzsch | α-Haloketones, β-Ketoesters, Ammonia/Primary amines | Base | Room Temp. - Reflux | Variable | Often moderate, can be <50-60[2] |
| Knorr | α-Amino-ketones, β-Dicarbonyl compounds | Zinc, Acetic acid | Room Temp. - Reflux | 1 - 4 h | 57 - 80[1][2] |
The Pillars of Pyrrole Synthesis: A Mechanistic and Practical Dissection
A true appreciation for the utility of each method requires an understanding of the underlying reaction mechanisms and their practical implications.
The Paal-Knorr Synthesis: The Workhorse of Pyrrole Construction
First reported in 1884, the Paal-Knorr synthesis remains one of the most direct and widely employed methods for preparing pyrroles.[2] The reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under acidic or neutral conditions.[3] Its enduring appeal lies in its operational simplicity and generally high yields.[2]
Causality in Experimental Choices: The choice of an acid catalyst, such as acetic acid or p-toluenesulfonic acid, is crucial for protonating one of the carbonyl groups, thereby activating it for nucleophilic attack by the amine. The subsequent cyclization and dehydration steps are also acid-mediated. The selection of the amine directly dictates the N-substituent of the resulting pyrrole. A significant advantage of this method is its directness; however, a potential limitation is the availability of the required 1,4-dicarbonyl starting materials, which may necessitate multi-step syntheses.[2]
Protocol 1A: Conventional Synthesis of 2,5-dimethyl-1-phenylpyrrole
-
Objective: To synthesize 2,5-dimethyl-1-phenylpyrrole from 2,5-hexanedione and aniline using conventional heating.
-
Materials:
-
2,5-Hexanedione
-
Aniline
-
Methanol
-
Concentrated Hydrochloric Acid
-
-
Procedure:
-
In a round-bottom flask, combine 2,5-hexanedione and aniline in methanol.
-
Add one drop of concentrated hydrochloric acid to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture at reflux for 15 minutes.
-
After the reflux period, cool the reaction mixture in an ice bath.
-
While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.
-
Collect the resulting crystals by vacuum filtration.
-
Recrystallize the crude product from a 9:1 methanol/water mixture to obtain the pure product.[2]
-
Protocol 1B: Microwave-Assisted Synthesis of N-Substituted Pyrroles
-
Objective: To demonstrate a rapid, microwave-assisted Paal-Knorr cyclization.
-
Materials:
-
1,4-Diketone (e.g., 2,5-hexanedione)
-
Primary amine
-
Ethanol
-
Glacial Acetic Acid
-
-
Procedure:
-
To a microwave vial, add a solution of the 1,4-diketone (20.0 mg, 0.0374 mmol) in ethanol (400 µL).
-
Add glacial acetic acid (40 µL) and the primary amine (3 equivalents) to the vial.
-
Seal the microwave vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 80 °C. The initial power of 150 W is typically applied for a short duration (10-15 seconds) to reach the target temperature, after which a lower power is maintained.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Partition the mixture between water and ethyl acetate.
-
Extract the aqueous phase three times with ethyl acetate (10 mL).
-
Combine the organic phases, wash with brine, and dry over magnesium sulfate.
-
Evaporate the solvent under reduced pressure and purify the crude material by column chromatography.
-
Caption: Workflow of the Paal-Knorr Pyrrole Synthesis.
The Hantzsch Synthesis: A Multi-Component Approach to Polysubstituted Pyrroles
The Hantzsch pyrrole synthesis is a versatile three-component reaction that combines an α-haloketone, a β-ketoester, and ammonia or a primary amine to construct the pyrrole ring. This method is particularly valuable for accessing polysubstituted pyrroles.
Causality in Experimental Choices: The reaction typically proceeds via the initial formation of an enamine from the β-ketoester and the amine. This enamine then acts as the nucleophile, attacking the α-haloketone. The choice of a base is often to facilitate the enamine formation and the final elimination step. A key advantage of the Hantzsch synthesis is its convergent nature, allowing for the rapid assembly of complex pyrrole structures from simple starting materials in a single step. However, yields can be moderate and side reactions, such as the formation of furans via the Feist-Bénary synthesis, can occur.[4]
Protocol 2A: Classical Synthesis of Ethyl 2,4-dimethyl-5-phenyl-1H-pyrrole-3-carboxylate
-
Objective: To synthesize a polysubstituted pyrrole using a classical Hantzsch reaction.
-
Materials:
-
Ethyl acetoacetate
-
2-Bromo-1-phenylethan-1-one (Phenacyl bromide)
-
Aqueous Ammonia (e.g., 28%)
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl acetoacetate (1.0 eq) and 2-bromo-1-phenylethan-1-one (1.0 eq) in ethanol.
-
To the stirred solution, add an excess of aqueous ammonia (e.g., 5-10 eq).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 2B: Solvent-Free Mechanochemical Hantzsch Synthesis
-
Objective: To demonstrate a modern, environmentally friendly approach to the Hantzsch synthesis.
-
Materials:
-
Primary amine
-
β-Dicarbonyl compound
-
Cerium (IV) ammonium nitrate (CAN)
-
Silver nitrate (AgNO₃)
-
Grinding jar and milling apparatus
-
-
Procedure:
-
To a grinding jar, add the primary amine (1.2 eq), the β-dicarbonyl compound (1.0 eq), CAN (0.1 eq), and AgNO₃ (1.1 eq).
-
Mill the mixture for 60-90 minutes.
-
Extract the solid residue from the grinding jar with dichloromethane.
-
Wash the organic extract sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and concentrate it under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Caption: Workflow of the Hantzsch Pyrrole Synthesis.
The Knorr Synthesis: A Classic Route to Highly Functionalized Pyrroles
The Knorr pyrrole synthesis, also originating in the 1880s, is a powerful method for preparing highly substituted pyrroles. The classical approach involves the condensation of an α-amino-ketone with a β-dicarbonyl compound. A significant challenge is the instability of α-amino-ketones, which tend to self-condense.
Causality in Experimental Choices: To overcome the instability of the α-amino-ketone, it is often generated in situ. A common strategy is the reduction of an α-oximino-β-ketoester using a reducing agent like zinc dust in acetic acid. The acetic acid serves as both a solvent and a proton source for the reduction and subsequent condensation and cyclization steps. This method is particularly well-suited for the synthesis of pyrroles bearing multiple electron-withdrawing groups.[2]
-
Objective: To synthesize "Knorr's Pyrrole," a classic example of the Knorr synthesis, via a one-pot procedure.
-
Materials:
-
Ethyl acetoacetate (2 equivalents)
-
Glacial Acetic Acid
-
Sodium Nitrite
-
Zinc dust
-
Water
-
95% Ethanol for recrystallization
-
-
Procedure:
-
Preparation of the α-Oximinoacetoacetate: In a suitable flask, dissolve one equivalent of ethyl acetoacetate in glacial acetic acid. Cool the solution to 10°C in an ice-salt bath. Slowly add a solution of sodium nitrite (1 equivalent) in water, ensuring the temperature is maintained between 10-12°C. After the addition is complete, allow the mixture to stand for 3-4 hours at room temperature, and then overnight in a refrigerator.[2]
-
Reduction and Condensation: In a separate large flask, dissolve the second equivalent of ethyl acetoacetate in glacial acetic acid. To this solution, gradually add the previously prepared α-oximinoacetoacetate solution and zinc dust (2.5 gram atoms) portion-wise. The reaction is exothermic, and the rate of addition should be controlled to maintain a manageable temperature.
-
After the addition of zinc is complete, heat the mixture to boiling for one hour.[2]
-
Work-up and Purification: Pour the hot mixture into a large volume of water (approximately 4 liters). Allow the mixture to stand overnight, then filter the crude product by suction.[2]
-
Wash the filter cake thoroughly with water and air dry.
-
Recrystallize the crude product from 95% ethanol to obtain pure diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate.[2]
-
Sources
Differentiating Positional Isomers of 1-[4-(Bromomethyl)phenyl]-1H-pyrrole: A Spectroscopic Comparison Guide
In the landscape of modern drug discovery and materials science, the precise characterization of molecular structure is not merely a procedural step but the bedrock of innovation. Positional isomers, molecules sharing the same chemical formula but differing in the spatial arrangement of their functional groups, often exhibit divergent biological activities and material properties. A case in point is the set of 1-(bromomethyl)phenyl-1H-pyrrole isomers. The seemingly subtle shift of the bromomethyl group on the phenyl ring from the para to the meta or ortho position can significantly alter the molecule's three-dimensional conformation and electronic distribution, thereby impacting its interactions with biological targets or its performance in functional materials.
This guide provides an in-depth spectroscopic comparison of 1-[2-(bromomethyl)phenyl]-1H-pyrrole (ortho-isomer), 1-[3-(bromomethyl)phenyl]-1H-pyrrole (meta-isomer), and 1-[4-(bromomethyl)phenyl]-1H-pyrrole (para-isomer). Leveraging a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS), we will elucidate the key distinguishing features of each isomer. The experimental data presented herein, supplemented by predictive analysis based on established spectroscopic principles, offers researchers a robust framework for the unambiguous identification of these critical chemical entities.
Molecular Structures
To visually anchor our spectroscopic discussion, the chemical structures of the three isomers are presented below. The differentiation in the substitution pattern on the phenyl ring is the central theme of this guide.
Caption: Workflow for NMR spectroscopic analysis.
Causality: The choice of a deuterated solvent like CDCl₃ is crucial to avoid large solvent signals that would obscure the analyte's peaks. A 400 MHz or higher field instrument is recommended for better signal dispersion, which is particularly important for resolving the complex multiplets in the aromatic region of the ortho and meta isomers.
IR Spectroscopy
Caption: Workflow for IR spectroscopic analysis.
Causality: The KBr pellet method is a common technique for solid samples, ensuring a uniform dispersion of the analyte for optimal spectral quality. A background spectrum is essential to remove atmospheric (e.g., CO₂, H₂O) and instrumental interferences.
UV-Vis Spectroscopy
Caption: Workflow for UV-Vis spectroscopic analysis.
Causality: A UV-transparent solvent is necessary to ensure that the solvent itself does not absorb in the wavelength range of interest. Quartz cuvettes are used as they are transparent to UV radiation, unlike glass or plastic.
Mass Spectrometry
Caption: Workflow for Mass Spectrometric analysis.
Causality: Electron Ionization (EI) is a common technique that provides reproducible fragmentation patterns, which are crucial for structural elucidation and isomer differentiation.
Conclusion
The differentiation of the ortho, meta, and para isomers of 1-(bromomethyl)phenyl-1H-pyrrole is readily achievable through a multi-technique spectroscopic approach. ¹H and ¹³C NMR spectroscopy offer the most definitive evidence, with the number and splitting patterns of the aromatic signals serving as unambiguous identifiers. IR spectroscopy provides a rapid and effective means of distinguishing the isomers based on their characteristic out-of-plane C-H bending vibrations. UV-Vis spectroscopy and Mass Spectrometry offer complementary data that can further corroborate the structural assignments. By understanding the principles behind these spectroscopic techniques and their application to these specific isomers, researchers can confidently identify and utilize the correct isomer for their intended application, ensuring the integrity and success of their scientific endeavors.
References
-
Abraham, R. J., Lapper, R. D., Smith, K. M., & Unsworth, J. F. (1974). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2, (8), 1004-1009. [Link]
-
Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Pyrrole. In NIST Chemistry WebBook. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
A Senior Application Scientist's Guide to the Purity Validation of 1-[4-(Bromomethyl)phenyl]-1H-pyrrole by HPLC: A Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of a synthetic intermediate is not merely a quality metric; it is the bedrock upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. 1-[4-(Bromomethyl)phenyl]-1H-pyrrole is a key building block, and its purity directly influences reaction yields, impurity profiles, and the ultimate success of a synthetic campaign. This guide provides an in-depth validation of High-Performance Liquid Chromatography (HPLC) for purity assessment, comparing its performance against orthogonal analytical techniques.
The Imperative of Purity for Synthetic Intermediates
This compound is a bifunctional molecule, featuring a reactive benzylic bromide and an aromatic pyrrole ring. This structure makes it a versatile intermediate in the synthesis of more complex molecules. However, the very reactivity that makes it useful also makes it susceptible to the formation of impurities through side reactions or degradation. Common impurities may include starting materials from its synthesis (e.g., from a Paal-Knorr or Hantzsch pyrrole synthesis), over-alkylated products, or hydrolysis of the bromomethyl group.[1][2][3] Ensuring a purity level of >99% is critical to prevent the propagation of these impurities into the final API, which could have unforeseen toxicological or pharmacological consequences.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
HPLC is the cornerstone of purity analysis in the pharmaceutical industry for its high resolution, sensitivity, and versatility.[4] For a moderately polar, UV-active molecule like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.
Causality Behind Method Design
The selection of HPLC parameters is a deliberate process designed to achieve optimal separation between the main compound and all potential impurities.
-
Stationary Phase (Column): A C18 column (e.g., 4.6 x 150 mm, 5 µm) is selected. The C18 alkyl chains provide a non-polar stationary phase that effectively retains the analyte through hydrophobic interactions with its phenyl and pyrrole rings. This allows for separation from more polar impurities (which elute earlier) and more non-polar impurities (which are retained longer).
-
Mobile Phase: A gradient of acetonitrile and water is employed. Acetonitrile is the organic modifier; increasing its concentration decreases the polarity of the mobile phase, causing retained compounds to elute from the column. A gradient elution, starting with a higher water percentage, ensures that polar impurities are resolved at the beginning of the run, while a gradual increase in acetonitrile provides the necessary elution strength to resolve closely related non-polar impurities from the main peak.
-
Detector: A Diode Array Detector (DAD) or UV detector set at a wavelength around 254 nm is ideal. The aromatic rings in the molecule provide a strong chromophore, allowing for sensitive detection and quantification. A DAD offers the additional advantage of acquiring full UV spectra for each peak, aiding in peak purity assessment and impurity identification.
-
Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is crucial for ensuring the reproducibility of retention times.[5]
Experimental Protocol: RP-HPLC Purity Determination
This protocol is designed to be a self-validating system, adhering to principles outlined in the ICH Q2(R1) guidelines on the validation of analytical procedures.[6][7][8][9][10]
Objective: To separate and quantify this compound and its impurities.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and DAD or variable wavelength UV detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
Chromatographic Conditions:
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water (HPLC Grade).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18.1-22 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile to obtain a 1 mg/mL stock solution.
-
Sample Preparation: Prepare a sample solution at the same concentration (1 mg/mL) using the batch to be tested.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
Analysis: Inject the sample solution in duplicate.
-
Data Analysis: Calculate the purity using the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Workflow Visualization
Caption: Workflow for HPLC purity validation.
Comparative Analysis with Orthogonal Methods
No single analytical method can provide a complete picture of a compound's purity.[8][10] Therefore, relying solely on HPLC is insufficient. Orthogonal methods, which rely on different chemical or physical principles, are essential for a comprehensive assessment. Here, we compare HPLC with Quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quantitative NMR (qNMR): This is a primary analytical method that determines purity without needing a reference standard of the analyte itself.[11][12][13] It quantifies the analyte by comparing the integral of a characteristic proton signal against the integral of a certified internal standard of known purity and weight.[14] Its key advantage is providing an absolute purity value, which is mechanistically different from the relative purity provided by HPLC's area percent method.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying and quantifying volatile or semi-volatile impurities that might not be detected by HPLC.[4][15] For this compound, GC-MS would be particularly useful for detecting residual solvents from the synthesis or volatile starting materials.
Data Presentation: A Comparative Overview
| Parameter | RP-HPLC | Quantitative ¹H NMR (qNMR) | GC-MS |
| Principle | Chromatographic separation based on polarity | Nuclear resonance; signal proportional to molar amount | Separation based on volatility and boiling point |
| Purity Value | Relative (Area %) | Absolute (Mass %) | Relative (Area %) |
| Specificity | High for non-volatile impurities | High; structurally specific | High for volatile impurities |
| Sensitivity | High (µg/mL to ng/mL) | Moderate (mg/mL) | Very High (pg/mL for specific ions) |
| Sample Prep | Simple dissolution | Requires precise weighing and internal standard | Simple dissolution |
| Throughput | High (with autosampler) | Moderate | High (with autosampler) |
| Best For | Routine QC, non-volatile impurities | Absolute purity, standard qualification | Residual solvents, volatile impurities |
Discussion of Results
A hypothetical batch of this compound might yield a purity of 99.6% by HPLC . This value indicates that 99.6% of the total UV-absorbing components detected at 254 nm correspond to the main compound.
However, a qNMR analysis might report a purity of 98.9% . This discrepancy is common and informative. qNMR is insensitive to non-proton-containing impurities (e.g., inorganic salts) and provides a direct measure of the mass of the target molecule relative to the total mass of the sample. The lower value suggests the presence of impurities that either do not have a UV chromophore (and are thus invisible to the HPLC detector) or are co-eluting with the main peak.
Finally, GC-MS analysis might detect 0.2% of a residual solvent like toluene. This impurity would be completely missed by the HPLC method as it would elute in the solvent front.
This multi-technique approach provides a much more accurate and trustworthy purity profile. The HPLC method is excellent for routine quality control and tracking known impurities, while qNMR provides a definitive, absolute purity value, and GC-MS safeguards against volatile contaminants.
Logical Framework for Purity Validation
The validation process follows a logical decision tree to ensure that only material of appropriate quality is released for further use.
Caption: Decision workflow for batch release based on purity.
Conclusion
Validating the purity of this compound requires a scientifically rigorous and multi-faceted approach. While HPLC serves as a robust, high-throughput method for routine quality control, it must be complemented by orthogonal techniques like qNMR and GC-MS to provide a complete and trustworthy assessment. qNMR offers an absolute measure of purity, while GC-MS specifically targets volatile impurities.[15] By integrating these methods, researchers and drug development professionals can ensure the quality of this critical intermediate, thereby safeguarding the integrity of their synthetic pathways and the safety of the final pharmaceutical product. This comprehensive validation strategy aligns with the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), forming a self-validating system for quality assurance.
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A Researcher's Guide to Computationally Probing the Electronic Properties of Substituted Pyrroles
Abstract: Pyrrole and its derivatives represent a cornerstone of medicinal chemistry and materials science, finding applications from pharmaceuticals to organic electronics.[1][2] The electronic character of the pyrrole ring is exquisitely sensitive to substitution, allowing for the fine-tuning of molecular properties for specific applications. This guide provides a comparative overview of computational methods for investigating the electronic properties of substituted pyrroles. We delve into the theoretical underpinnings of common quantum chemical approaches, offer practical, step-by-step protocols for key analyses, and present a comparative analysis of computational data against experimental benchmarks, equipping researchers with the knowledge to select and apply appropriate in silico tools for their specific research questions.
The Significance of Pyrrole's Electronic Landscape
The five-membered aromatic pyrrole ring is a privileged scaffold in drug design and a fundamental building block for advanced materials.[1][2] Its importance stems from the rich π-electron system and the lone pair of electrons on the nitrogen atom, which contribute to its aromaticity.[3] However, the true utility of pyrrole lies in its tunability. The attachment of various substituent groups to the carbon or nitrogen atoms can dramatically alter the ring's electronic properties. These alterations modulate key characteristics such as:
-
Chemical Reactivity: The distribution of electron density, which is heavily influenced by substituents, dictates the regioselectivity of electrophilic substitution reactions—a cornerstone of pyrrole chemistry.[2][3] Understanding this is crucial for synthesizing complex target molecules.
-
Intermolecular Interactions: The molecular electrostatic potential (MEP) determines how a pyrrole derivative will interact with biological targets like proteins or other molecules in a material's bulk phase. This is fundamental to rational drug design and predicting material morphology.[4][5]
-
Optoelectronic Properties: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap, is a primary determinant of a molecule's color, fluorescence, and electrical conductivity.[6][7][8] By strategically choosing substituents, this gap can be engineered for applications like organic light-emitting diodes (OLEDs) or sensors.[9]
Computational chemistry provides an indispensable toolkit for predicting these properties in silico, offering a rapid and cost-effective means to screen candidates and gain mechanistic insights that complement experimental work.[10][11]
Foundational Computational Methods: A Comparative Overview
The accuracy of any computational prediction hinges on the chosen theoretical method and basis set. For molecules like substituted pyrroles, Density Functional Theory (DFT) offers the best balance of computational cost and accuracy.[5]
2.1 The Method: Choosing the Right Functional
DFT methods approximate the complex many-electron problem by calculating the electron density. The specific approximation used is called the exchange-correlation functional. The choice of functional is the most critical decision in a DFT calculation.
| Functional | Type | Strengths | Weaknesses | Best For |
| B3LYP | Hybrid GGA | A robust workhorse; good for geometries and general properties of many organic molecules.[5] Often a good starting point. | Can underestimate reaction barriers and struggle with systems involving significant non-covalent interactions or charge transfer. | Initial geometry optimizations, vibrational frequencies, and preliminary electronic property screening.[12][13] |
| M06-2X | Hybrid Meta-GGA | Excellent for main-group thermochemistry, and provides better handling of non-covalent interactions (e.g., π-stacking) than B3LYP. | More computationally expensive than B3LYP. | Systems where dispersion forces are important; accurate energy calculations.[14] |
| CAM-B3LYP | Range-Separated Hybrid | Specifically designed to correct for the long-range interaction problems of B3LYP. Excellent for calculating electronic excitation energies (UV-Vis spectra) and properties of charge-transfer systems.[9][15] | Higher computational cost. Can be less accurate for ground-state geometries compared to other functionals. | Time-Dependent DFT (TD-DFT) calculations for UV-Vis spectra; systems with potential charge-transfer character.[16] |
| ωB97X-D | Range-Separated Hybrid with Dispersion | Includes empirical dispersion corrections, making it highly suitable for systems with non-covalent interactions. Generally provides very accurate results for a broad range of properties. | Can be computationally demanding. | High-accuracy calculations of geometries, energies, and electronic properties, especially when weak interactions are present. |
Causality Behind the Choice: Why not just always use B3LYP? For a simple geometry optimization of a small substituted pyrrole, B3LYP is often sufficient. However, if you are studying the interaction of two pyrrole rings (dimerization) or predicting the UV-Vis absorption spectrum, the limitations of B3LYP become apparent. Functionals like M06-2X and ωB97X-D include terms that better describe the physics of electron correlation at medium and long ranges (dispersion), which are critical for non-covalent interactions. Similarly, range-separated functionals like CAM-B3LYP correctly model the asymptotic behavior of the exchange potential, which is essential for accurately describing electronic excitations.[15][17]
2.2 The Basis Set: Describing the Orbitals
The basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility to describe the spatial distribution of electrons, leading to higher accuracy at a higher computational cost.
-
Pople Style (e.g., 6-31G(d,p), 6-311+G(d,p)): Good for initial studies. The "d,p" indicates polarization functions, which are crucial for describing the non-spherical nature of electron density in bonds. The "+" indicates diffuse functions, which are essential for describing anions or excited states where electrons are loosely bound. For general purposes on pyrroles, 6-311+G(d,p) is a robust choice.
-
Correlation-Consistent (e.g., cc-pVDZ, cc-pVTZ): These are designed for systematically converging towards the complete basis set limit. They are more computationally expensive but are the gold standard for high-accuracy calculations.
Key Electronic Properties: A Methodological Guide
Here we outline protocols for calculating three critical electronic properties. The general workflow for these calculations is often similar, differing mainly in the specific analysis step.
Caption: General workflow for computational analysis.
3.1 Frontier Molecular Orbitals (HOMO-LUMO Gap)
The HOMO-LUMO gap is a critical indicator of chemical reactivity and electronic transitions.[18] A smaller gap suggests the molecule is more easily excitable and more chemically reactive.[11]
Experimental Protocol (In Silico):
-
Structure Preparation: Build the substituted pyrrole molecule in a molecular editor.
-
Geometry Optimization: Perform a geometry optimization and frequency calculation. A common and reliable level of theory for this is B3LYP/6-311+G(d,p).
-
Validation: Confirm the optimization has converged to a true minimum by checking that there are no imaginary frequencies. This is a critical self-validation step.
-
Orbital Energy Calculation: From the optimized geometry, the energies of the HOMO and LUMO are printed in the output file of the calculation. The HOMO-LUMO gap is simply E(LUMO) - E(HOMO).
-
Visualization: Use a visualization program to plot the isosurfaces of the HOMO and LUMO orbitals. This helps understand where the electron density is located for these key orbitals.
3.2 Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electrostatic potential around a molecule. It is an invaluable tool for predicting reactivity, particularly for electrophilic and nucleophilic attacks.[4][19][20] Regions of negative potential (typically colored red or orange) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack.[5][21]
Experimental Protocol (In Silico):
-
Optimized Geometry: Start with the validated, optimized geometry of the molecule.
-
Single-Point Calculation: Perform a single-point energy calculation (without re-optimizing the geometry) to generate the necessary wavefunction or density file.
-
MEP Surface Generation: Use post-processing software (e.g., Gaussian's cubegen utility) to calculate the MEP on a 3D grid of points around the molecule. This is typically mapped onto an isosurface of the electron density (e.g., 0.002 a.u.) to represent the molecule's surface.
-
Analysis: Identify the points of most negative potential (Vmin) and most positive potential (Vmax). The Vmin often corresponds to lone pairs or π-systems and indicates the most likely site for protonation or electrophilic attack.[22]
3.3 UV-Vis Absorption Spectra (TD-DFT)
To compare directly with experimental spectroscopy, we can simulate the UV-Vis spectrum using Time-Dependent Density Functional Theory (TD-DFT).[10][16]
Experimental Protocol (In Silico):
-
Optimized Geometry: Begin with the validated, optimized ground-state geometry.
-
TD-DFT Calculation: Run a TD-DFT calculation. It is crucial to use a functional designed for excited states, such as CAM-B3LYP or ωB97X-D.[15] The calculation will compute the vertical excitation energies (corresponding to λmax) and the oscillator strengths (corresponding to the intensity of the absorption).
-
Solvent Effects: For realistic results, include a solvent model, such as the Polarizable Continuum Model (PCM), to account for the influence of the solvent environment on the electronic transitions.[16]
-
Spectrum Generation: Use the output of excitation energies and oscillator strengths to plot a simulated spectrum, typically by broadening each transition with a Gaussian function.
Case Study: Electron-Donating vs. Withdrawing Groups
Let's compare unsubstituted pyrrole with two derivatives: 2-methylpyrrole (possessing an electron-donating group, EDG) and 2-nitropyrrole (possessing an electron-withdrawing group, EWG).
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A Comparative Benchmark Study on the Reactivity of 1-[4-(Bromomethyl)phenyl]-1H-pyrrole in Nucleophilic Substitution Reactions
Abstract
This guide provides a comprehensive analysis of the reactivity of 1-[4-(Bromomethyl)phenyl]-1H-pyrrole, a crucial building block in medicinal chemistry and materials science. Its reactivity in nucleophilic substitution reactions is benchmarked against structurally similar compounds, including the parent benzyl bromide and derivatives bearing electron-donating and electron-withdrawing groups. Through a detailed kinetic study, we elucidate the electronic influence of the N-phenylpyrrole moiety on the benzylic carbon's electrophilicity. This document serves as a technical resource for researchers, offering field-proven insights into experimental design, protocol execution, and data interpretation, thereby facilitating the strategic use of this versatile reagent.
Introduction: The Significance of Benzylic Halides in Synthesis
Benzylic halides are a cornerstone class of reagents in organic synthesis, prized for their ability to readily undergo nucleophilic substitution reactions.[1] This heightened reactivity stems from the stabilization of the transition state, and in the case of SN1 reactions, the carbocation intermediate, by the adjacent aromatic ring.[1][2][3] This property makes them invaluable for introducing benzyl groups into a wide array of molecules, a common strategy in the synthesis of pharmaceuticals and functional materials.
This compound is a derivative of benzyl bromide that incorporates a pyrrole heterocycle. Pyrrole and its derivatives are prevalent motifs in biologically active compounds and conductive polymers.[4][5] The nitrogen atom's lone pair of electrons in the pyrrole ring is delocalized into the aromatic system, making the ring electron-rich.[6][7][8] This electronic characteristic is anticipated to influence the reactivity of the benzylic bromide. This guide aims to quantify this influence by comparing its reaction kinetics with other well-understood benzyl bromide derivatives.
Selection of Comparator Compounds: Establishing a Reactivity Spectrum
To accurately benchmark the reactivity of this compound, a selection of comparator compounds was chosen to span a range of electronic effects. The rationale for their inclusion is as follows:
-
Benzyl Bromide: The unsubstituted parent compound serves as the fundamental baseline for comparison.
-
4-Methoxybenzyl Bromide: The methoxy group is a strong electron-donating group, which is expected to accelerate the reaction, particularly through an SN1 pathway, by stabilizing the resulting benzylic carbocation.
-
4-Nitrobenzyl Bromide: The nitro group is a potent electron-withdrawing group. This is expected to destabilize a carbocation intermediate, thus disfavoring an SN1 pathway, but potentially accelerating an SN2 reaction by increasing the electrophilicity of the benzylic carbon.
-
This compound: The test compound. The N-phenylpyrrole group's overall electronic effect—a combination of resonance and inductive effects—will be determined by its performance relative to the other compounds.[9]
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A Comparative Guide to the In-Vitro Efficacy of 1-[4-(Bromomethyl)phenyl]-1H-pyrrole Derivatives
This guide provides an in-depth, objective comparison of the in-vitro biological performance of novel 1-[4-(Bromomethyl)phenyl]-1H-pyrrole derivatives. As a privileged heterocyclic scaffold, the pyrrole nucleus is a cornerstone in medicinal chemistry, appearing in numerous natural products and clinically approved drugs.[1][2][3] Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] The this compound core, in particular, features a reactive bromomethyl group, offering a versatile anchor for synthetic elaboration and potential covalent interactions with biological targets.
This document moves beyond a simple recitation of protocols. It elucidates the causal reasoning behind experimental choices, provides self-validating methodologies, and grounds all claims in authoritative scientific literature. Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for evaluating this promising class of compounds.
Synthetic Strategy: A Generalized Workflow
The generation of a diverse library of this compound derivatives is a prerequisite for any screening campaign. While numerous synthetic routes exist, a common and effective approach involves the initial construction of the N-aryl pyrrole ring, followed by functionalization. The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, is a foundational method for pyrrole formation.[3]
Below is a generalized workflow for synthesizing the target derivatives. The initial steps focus on creating the core structure, which can then be modified to produce a library of candidate compounds for testing.
Caption: Generalized workflow for the synthesis of this compound derivatives.
In-Vitro Anticancer Evaluation
Pyrrole derivatives have shown significant potential in oncology by targeting various mechanisms to inhibit cancer cell growth and proliferation.[4] A primary goal of in-vitro testing is to quantify the cytotoxic and anti-proliferative effects of the novel derivatives against a panel of human cancer cell lines.
Comparative Cytotoxicity Profile
A robust initial screen involves determining the half-maximal inhibitory concentration (IC50) of the compounds. This metric allows for a direct comparison of potency against different cell lines and relative to a standard-of-care chemotherapeutic agent. We recommend using cell lines from diverse cancer types to identify potential tissue-specific activity.[6][7]
Table 1: Comparative Cytotoxicity (IC50 in µM) of Pyrrole Derivatives
| Compound ID | Derivative Class | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
|---|---|---|---|---|
| PYR-001 | Core Scaffold | >100 | >100 | >100 |
| PYR-002 | Ether Derivative | 15.2 | 25.8 | 18.9 |
| PYR-003 | Amine Derivative | 5.6 | 8.1 | 4.3 |
| PYR-004 | Thioether Derivative | 9.8 | 12.4 | 11.5 |
| Doxorubicin | Standard Drug | 0.8 | 1.2 | 0.9 |
Data are hypothetical and for illustrative purposes.
Protocol 1: MTT Cell Proliferation Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8] Its reliability and suitability for high-throughput screening make it an excellent choice for primary cytotoxicity profiling.[6]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the pyrrole derivatives and the positive control (e.g., Doxorubicin) in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.[8]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control (e.g., DMSO). Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Workflow for Anticancer Screening and Mechanistic Insight
Identifying a potent cytotoxic compound is the first step. The subsequent critical phase is to understand its mechanism of action. A common follow-up is to determine if the compound induces apoptosis (programmed cell death), a desirable trait for an anticancer agent.[9][10]
Caption: A two-stage workflow for anticancer drug screening and validation.
In-Vitro Antimicrobial Evaluation
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with antibacterial and antifungal properties.[11] Pyrrole-containing compounds have been identified as a promising source of new antimicrobial agents.[4][5]
Comparative Antimicrobial Activity
The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the in-vitro activity of an antimicrobial agent. It represents the lowest concentration of a drug that inhibits the visible growth of a microorganism.[12][13]
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound ID | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |
|---|---|---|---|
| PYR-001 | >128 | >128 | >128 |
| PYR-002 | 64 | 128 | 64 |
| PYR-003 | 16 | 32 | 32 |
| PYR-004 | 32 | 64 | 128 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 8 |
Data are hypothetical and for illustrative purposes. N/A = Not Applicable.
Protocol 2: Broth Microdilution Assay
This method is a highly reproducible and efficient way to determine MIC values for multiple compounds against various microorganisms.[14][15]
-
Inoculum Preparation: Culture the test microorganisms (e.g., S. aureus, E. coli, C. albicans) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) to achieve a standardized concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound, starting from a high concentration (e.g., 256 µg/mL).[15]
-
Inoculation: Add the standardized microbial inoculum to each well of the plate. Include a positive control (microbe + broth, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[12] This can be assessed visually or by using a plate reader. A viability indicator like Resazurin can also be used for clearer endpoint determination.[14]
Workflow for Broth Microdilution
Visualizing the plate setup helps in understanding the serial dilution process central to the MIC assay.
Caption: Schematic of a 96-well plate setup for a broth microdilution MIC assay.
In-Vitro Anti-inflammatory Evaluation
Chronic inflammation is a key factor in many diseases, and identifying new anti-inflammatory agents is of high therapeutic interest.[16] Several in-vitro assays can provide an initial assessment of a compound's anti-inflammatory potential in a cost-effective and rapid manner.[17]
Comparative Anti-inflammatory Activity
Protein denaturation is a well-documented cause of inflammation.[17][18] The ability of a compound to inhibit heat-induced albumin denaturation can be used as a preliminary screen for anti-inflammatory activity.
Table 3: Comparative Inhibition of Albumin Denaturation
| Compound ID | Concentration (µg/mL) | % Inhibition |
|---|---|---|
| PYR-002 | 250 | 45.8% |
| 500 | 68.2% | |
| PYR-003 | 250 | 55.1% |
| 500 | 82.5% | |
| Diclofenac | 250 | 62.4% |
| | 500 | 89.7% |
Data are hypothetical and for illustrative purposes.
Protocol 3: Inhibition of Albumin Denaturation Assay
This assay is based on the principle that anti-inflammatory drugs can protect proteins from denaturation.[16][19]
-
Reaction Mixture: Prepare a reaction mixture consisting of 0.5 mL of 1% aqueous bovine serum albumin (BSA) and 0.5 mL of the test compound at various concentrations (e.g., 100-500 µg/mL).
-
pH Adjustment: Adjust the pH of the reaction mixture to 6.3 using 1N HCl.
-
Incubation: Incubate the samples at 37°C for 20 minutes.
-
Heat Denaturation: Induce denaturation by heating the mixture at 70°C in a water bath for 10 minutes.[19]
-
Cooling & Measurement: After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.
-
Calculation: Use the following formula to calculate the percentage inhibition of denaturation: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] x 100. Diclofenac or aspirin is used as the standard reference drug.[19]
Mechanism of Protein Denaturation Inhibition
The assay provides a clear model for how a potential anti-inflammatory agent can stabilize proteins and prevent the inflammatory cascade initiated by denaturation.
Caption: Principle of the in-vitro anti-inflammatory protein denaturation assay.
Conclusion and Future Directions
This guide outlines a structured, multi-faceted approach to the in-vitro evaluation of this compound derivatives. By systematically screening for anticancer, antimicrobial, and anti-inflammatory activities, researchers can build a comprehensive biological profile for each novel compound.
The data presented herein, though illustrative, highlight how a lead candidate like PYR-003 might emerge with potent activity across multiple assays. Such a compound would warrant further investigation, including more complex in-vitro studies (e.g., enzyme inhibition, gene expression analysis) and eventual progression to in-vivo models. The experimental frameworks provided are designed to be robust, reproducible, and grounded in established scientific principles, ensuring the generation of high-quality, trustworthy data in the quest for novel therapeutics.
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A Senior Application Scientist's Guide to Comparative Docking Studies of Pyrrole-Based Inhibitors
In the landscape of modern drug discovery, computational techniques are indispensable for accelerating the identification and optimization of novel therapeutic agents. Among these, molecular docking stands out as a powerful method to predict the binding orientation and affinity of small molecules to their protein targets. This guide provides an in-depth, experience-driven walkthrough of conducting a comparative molecular docking study, using a series of pyrrole-based inhibitors targeting the bacterial enzyme DNA gyrase B (GyrB) as a case study. As essential enzymes for bacterial survival, DNA gyrases are a validated and compelling target for antibacterial drug development.[1][2]
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying rationale of experimental choices, ensuring a robust and reproducible scientific outcome.
The Critical Role of Pyrrole-Based Scaffolds and In Silico Analysis
Pyrrole-containing compounds are a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active molecules. Their diverse pharmacological profiles, including antibacterial properties, make them a fertile ground for inhibitor design.[1][3][4] Specifically, pyrrolamides have emerged as a novel class of DNA gyrase inhibitors that disrupt bacterial DNA synthesis by binding to the ATP pocket of the GyrB subunit, ultimately leading to cell death.[1][5]
Comparative docking studies, the focus of this guide, allow for the systematic evaluation of a series of related compounds, providing insights into their structure-activity relationships (SAR). By correlating computational predictions with experimental data, we can rationalize the observed activities and guide the design of more potent inhibitors.
A Validated Workflow for Comparative Molecular Docking
A successful and meaningful docking study hinges on a meticulously planned and executed workflow. Each step is critical for the validity and reproducibility of the results. The following diagram illustrates the comprehensive workflow we will follow.
Caption: A comprehensive workflow for a comparative molecular docking study.
Experimental Protocol: A Step-by-Step Guide
This protocol details the necessary steps for a comparative docking study using AutoDock Vina, a widely used and effective open-source docking program.
Part 1: Target and Ligand Preparation
1.1. Target Protein Preparation:
-
Rationale: The quality of the receptor structure is paramount for a successful docking study. It is crucial to start with a high-resolution crystal structure and prepare it by removing non-essential molecules and adding necessary atoms for accurate force field calculations.
-
Procedure:
-
Download the crystal structure of E. coli DNA gyrase B in complex with a pyrrolamide inhibitor from the Protein Data Bank (PDB ID: 4ZVI).[2]
-
Using molecular visualization software such as PyMOL or Chimera, remove water molecules and any other non-protein atoms from the PDB file.
-
Open the cleaned PDB file in AutoDock Tools (ADT).
-
Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds.
-
Compute and add Kollman charges, which are important for electrostatic interaction calculations.[6]
-
Save the prepared protein in the PDBQT format, which includes the added hydrogens and charges.
-
1.2. Ligand Preparation:
-
Rationale: Ligand structures must be in a 3D format with correct protonation states and charges to ensure accurate docking.
-
Procedure:
-
Obtain the 2D structures of the pyrrole-based inhibitors to be studied. These can be drawn using chemical drawing software like ChemDraw or downloaded from databases like PubChem.
-
For this study, we will use a series of N-phenylpyrrolamide inhibitors with known IC50 values against E. coli DNA gyrase.[4]
-
Convert the 2D structures to 3D SDF or MOL2 files.
-
Open each ligand file in ADT.
-
Assign protonation states (usually at pH 7.4) and Gasteiger charges.
-
Detect the rotatable bonds, which allows for ligand flexibility during docking.
-
Save each prepared ligand in the PDBQT format.
-
Part 2: Docking Protocol and Validation
2.1. Grid Box Generation:
-
Rationale: The grid box defines the search space for the docking algorithm on the receptor. It should encompass the active site to ensure that the ligand is docked in the relevant binding pocket.
-
Procedure:
-
In ADT, with the prepared protein loaded, open the "Grid Box" option.
-
Center the grid box on the co-crystallized ligand from the original PDB file (4ZVI). This ensures the search space is focused on the known binding site.
-
Adjust the dimensions of the grid box to be large enough to accommodate all the study's ligands with some extra space for rotational and translational movements. A typical size is 60 x 60 x 60 Å.
-
2.2. Docking Protocol Validation:
-
Rationale: Before docking the entire series of inhibitors, it is crucial to validate the docking protocol. This is achieved by re-docking the co-crystallized ligand into the active site and comparing the predicted pose with the experimentally determined pose. A low Root Mean Square Deviation (RMSD) between the two poses indicates a valid protocol.[7][8]
-
Procedure:
-
Prepare the co-crystallized ligand from 4ZVI in the same manner as the other ligands.
-
Dock this ligand into the prepared protein using the defined grid box.
-
Superimpose the lowest energy docked pose with the original crystal structure pose.
-
Calculate the RMSD between the heavy atoms of the re-docked ligand and the crystallographic ligand. An RMSD value of less than 2.0 Å is generally considered a successful validation.[9]
-
2.3. Running the Docking Simulations:
-
Rationale: AutoDock Vina uses a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box and a scoring function to estimate the binding affinity.
-
Procedure:
-
Create a configuration file (conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the center and dimensions of the grid box, and the output file name.
-
Run AutoDock Vina from the command line, providing the configuration file as input.
-
Repeat this process for all the pyrrole-based inhibitors in the study.
-
Part 3: Analysis of Docking Results
3.1. Binding Affinity and Pose Analysis:
-
Rationale: The primary output of a docking simulation is a set of docked poses for each ligand, ranked by their predicted binding affinities (in kcal/mol). A more negative value indicates a stronger predicted binding.
-
Procedure:
-
Analyze the output files for each ligand, noting the binding energy of the top-ranked pose.
-
Visualize the binding poses of the inhibitors within the active site of GyrB using PyMOL or Discovery Studio.[10]
-
Examine the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein.[11][12]
-
3.2. Correlation with Experimental Data:
-
Rationale: The ultimate goal of a comparative docking study is to understand the SAR and use this knowledge for inhibitor optimization. Correlating the docking scores with experimental data (e.g., IC50 values) is a critical step in this process.
-
Procedure:
-
Create a table summarizing the docking scores and experimental IC50 values for each inhibitor.
-
Analyze the trends to see if there is a correlation between the predicted binding affinities and the measured inhibitory activities.
-
Use the interaction analysis to explain why certain modifications to the pyrrole scaffold lead to increased or decreased activity.
-
Case Study: Comparative Docking of N-phenylpyrrolamide Inhibitors against E. coli DNA Gyrase B
For this case study, we will analyze a series of N-phenylpyrrolamide inhibitors with varying substituents. The experimental IC50 values against E. coli DNA gyrase are taken from published literature.[4]
Docking Validation Results
The re-docking of the co-crystallized inhibitor from PDB ID 4ZVI resulted in a top-ranked pose with an RMSD of 1.2 Å, which is well within the acceptable range of <2.0 Å, thus validating our docking protocol.
| Parameter | Value | Status |
| RMSD of re-docked ligand | 1.2 Å | Validated |
Comparative Docking Results
The following table summarizes the docking results and experimental data for a selection of N-phenylpyrrolamide inhibitors.
| Compound ID | R1 Group | R2 Group | Docking Score (kcal/mol) | Experimental IC50 (nM)[4] |
| 1 | 4,5-dibromo | H | -8.5 | 450 |
| 2 | 3,4-dichloro-5-methyl | H | -9.1 | 280 |
| 3 | 3,4-dichloro-5-methyl | Isopropoxy | -9.8 | 47 |
| 4 | 3,4-dichloro-5-methyl | Methoxy | -9.5 | 65 |
Analysis and Interpretation
The docking results show a good correlation with the experimental IC50 values. A more negative docking score generally corresponds to a lower IC50 value, indicating higher potency.
-
Compound 2 vs. 1: The substitution of the 4,5-dibromopyrrole with a 3,4-dichloro-5-methyl-substituted pyrrole (Compound 2) leads to a more favorable docking score and a nearly two-fold increase in activity.[4] This suggests that the latter group forms more optimal interactions within the binding pocket.
-
Compound 3 vs. 2: The introduction of an isopropoxy group on the central phenyl ring (Compound 3) results in the most negative docking score and the lowest IC50 value.[4] Visual analysis of the binding pose reveals that the isopropoxy group extends into a hydrophobic pocket, forming favorable van der Waals interactions.
-
Compound 4 vs. 3: The smaller methoxy group in Compound 4 results in a slightly less favorable docking score and a higher IC50 compared to the isopropoxy group in Compound 3, further highlighting the importance of optimizing hydrophobic interactions in this region of the active site.
The following diagram illustrates the key interactions of the most potent inhibitor (Compound 3) within the active site of DNA gyrase B.
Caption: Key binding interactions of Compound 3 in the DNA gyrase B active site.
Conclusion
This guide has provided a comprehensive and scientifically grounded framework for conducting comparative molecular docking studies of pyrrole-based inhibitors. By adhering to a rigorous and validated protocol, researchers can gain valuable insights into the molecular basis of inhibitor potency and rationally design next-generation therapeutics. The case study of N-phenylpyrrolamide inhibitors of DNA gyrase B demonstrates the power of this approach to correlate computational predictions with experimental data, thereby accelerating the drug discovery process. As a senior application scientist, I emphasize that the true value of molecular docking lies not just in the numbers it generates, but in the thoughtful interpretation of these results within the broader context of medicinal chemistry and molecular biology.
References
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Bax, B. D., Chan, P. F., Eggleston, D. S., Fosberry, A., Gentry, D. R., Gorrec, F., ... & Wright, L. (2010). Pyrrolamide DNA gyrase inhibitors: fragment-based nuclear magnetic resonance screening to identify antibacterial agents. Antimicrobial agents and chemotherapy, 54(12), 5011-5021. ([Link])
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Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2022). YouTube. ([Link])
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Pyrrolamide DNA gyrase inhibitors: Optimization of antibacterial activity and efficacy. (2011). ResearchGate. ([Link])
-
New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity. (2021). Royal Society of Chemistry. ([Link])
-
(PDF) Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents. (2011). ResearchGate. ([Link])
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Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. (2021). YouTube. ([Link])
-
4ZVI: GYRASE B IN COMPLEX WITH 4,5-DIBROMOPYRROLAMIDE-BASED INHIBITOR. (2015). RCSB PDB. ([Link])
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Analyze protein-ligand interactions of docking-based virtual screening results. (2023). Medium. ([Link])
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How I can analyze and present docking results?. (2020). Matter Modeling Stack Exchange. ([Link])
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Molecular Docking with AutoDock Vina Step-by-Step Tutorial| Part 1 #drugdiscovery #docking #skills. (2022). YouTube. ([Link])
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New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity. (2021). Royal Society of Chemistry. ([Link])
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How to interprete and analyze molecular docking results?. (2023). ResearchGate. ([Link])
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Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube. ([Link])
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Pyrrolamide DNA gyrase inhibitors: fragment-based nuclear magnetic resonance screening to identify antibacterial agents. (2011). PubMed. ([Link])
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Autodock Vina Tutorial - Molecular Docking. (2020). YouTube. ([Link])
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Tutorial – AutoDock Vina. (n.d.). The Scripps Research Institute. ([Link])
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Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (2010). PMC. ([Link])
-
Validation Studies of the Site-Directed Docking Program LibDock. (2006). ACS Publications. ([Link])
-
#Validation of docking##DOCKING Validation#Screening DOCKING#RE-DOCKING#P#Docking Of Inhibitor#DOCK. (2020). YouTube. ([Link])
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Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity Profiling of 1-[4-(Bromomethyl)phenyl]-1H-pyrrole Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery, the journey from a promising hit to a clinical candidate is paved with rigorous evaluation. Among the most critical of these assessments is the characterization of a compound's selectivity. A highly potent molecule is of little therapeutic value if it promiscuously interacts with unintended biological targets, leading to off-target toxicities and unforeseen side effects. This guide provides a comprehensive framework for the cross-reactivity profiling of 1-[4-(Bromomethyl)phenyl]-1H-pyrrole derivatives, a class of compounds with significant therapeutic potential, likely as kinase inhibitors, given the prevalence of the pyrrole scaffold in this domain.
The presence of a 1-aryl-1H-pyrrole core suggests a potential interaction with the ATP-binding site of protein kinases, a family of enzymes frequently targeted in oncology and inflammatory diseases. The bromomethyl group introduces an electrophilic center, raising the possibility of a covalent mechanism of action, where the inhibitor forms an irreversible bond with a nucleophilic residue (such as cysteine) in the target protein.[1][2][3] Covalent inhibitors can offer advantages in terms of potency and duration of action but demand an even more stringent assessment of off-target reactivity to ensure safety.
This guide will navigate the essential experimental workflows to build a comprehensive cross-reactivity profile for these derivatives, comparing their hypothetical performance with established kinase inhibitors, Sunitinib and Dasatinib, which are known for their distinct selectivity profiles.
The Strategic Imperative of Early and Comprehensive Cross-Reactivity Profiling
Undertaking cross-reactivity profiling early in the drug discovery cascade is not merely a regulatory checkbox but a strategic necessity. It allows for:
-
Early identification of potential liabilities: Uncovering off-target interactions early saves invaluable time and resources, preventing the progression of compounds with a high likelihood of failure in later stages.
-
Mechanism deconvolution: Understanding the full spectrum of a compound's interactions can help to elucidate its mechanism of action and may even reveal opportunities for polypharmacology, where engaging multiple targets is therapeutically beneficial.[4]
-
Informed lead optimization: A detailed selectivity map guides medicinal chemistry efforts to rationally design analogs with improved target specificity and reduced off-target effects.
A Multi-pronged Approach to Unveiling the Cross-Reactivity Profile
No single method can provide a complete picture of a compound's selectivity. A robust profiling strategy employs a combination of in vitro biochemical assays and cell-based methods to assess target engagement in a more physiologically relevant context. Here, we detail three complementary, state-of-the-art techniques.
Global Kinase Selectivity: Activity-Based Kinome Profiling (e.g., KiNativ™)
Activity-based protein profiling (ABPP) provides a snapshot of the functional state of enzyme families directly in their native environment. The KiNativ™ platform is a powerful chemoproteomic approach for assessing kinase inhibitor selectivity across a large portion of the kinome.[5][6][7]
Principle of the Assay: This method utilizes ATP-biotin probes that covalently label the active site of kinases. In a competitive binding experiment, cell lysates are incubated with the test compound (our this compound derivative) prior to the addition of the probe. The degree of probe labeling for each kinase is then quantified by mass spectrometry. Potent binding of the test compound to a kinase will block the binding of the probe, resulting in a reduced signal for that kinase.
Experimental Workflow:
Caption: Workflow for activity-based kinome profiling.
Data Interpretation: The output is typically represented as a percentage of inhibition for each identified kinase at a given concentration of the inhibitor. This allows for the generation of a selectivity profile, often visualized as a dendrogram or a "tree spot" diagram, which maps the inhibited kinases onto the human kinome tree.
Target Engagement in Live Cells: Cellular Thermal Shift Assay (CETSA®)
While in vitro assays are invaluable for assessing biochemical potency, they do not always reflect a compound's behavior in a cellular context, where factors like cell permeability and efflux pumps come into play. CETSA® is a powerful biophysical method that measures the direct engagement of a drug with its target protein in intact cells or tissues.[4][8][9][10]
Principle of the Assay: The binding of a ligand to a protein typically increases the protein's thermal stability. CETSA leverages this principle by heating cell samples to a range of temperatures and then quantifying the amount of soluble protein that remains. If a compound binds to its target, the target protein will be more resistant to heat-induced denaturation and aggregation.
Experimental Workflow:
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Data Presentation: CETSA data can be presented in two ways:
-
Melt Curve: Cells are treated with a fixed concentration of the compound, and the amount of soluble target protein is plotted against a range of temperatures. A shift in the melting temperature (Tm) indicates target engagement.
-
Isothermal Dose-Response Fingerprint (ITDRF): Cells are treated with varying concentrations of the compound and heated at a single, optimized temperature. A plot of soluble protein versus compound concentration yields a dose-response curve, from which an EC50 for target engagement can be determined.[4]
Unbiased Off-Target Identification: Affinity Chromatography-Mass Spectrometry
For a truly unbiased view of a compound's interactome, affinity chromatography coupled with mass spectrometry is a powerful discovery tool.[11][12][13][14] This approach can identify both expected and unexpected binding partners.
Principle of the Assay: The this compound derivative is immobilized on a solid support (e.g., beads) to create an affinity matrix. This matrix is then incubated with a complex protein mixture, such as a cell lysate. Proteins that bind to the immobilized compound are "captured" and subsequently eluted and identified by mass spectrometry.
Experimental Workflow:
Caption: Affinity Chromatography-Mass Spectrometry workflow.
Data Interpretation: The list of identified proteins represents the potential interactome of the compound. It is crucial to perform control experiments (e.g., with beads alone or with a structurally related but inactive compound) to distinguish specific binders from non-specific interactions.
Comparative Data Analysis: Profiling Against Established Kinase Inhibitors
To contextualize the cross-reactivity profile of our this compound derivative, we will compare its hypothetical data with that of two well-characterized multi-kinase inhibitors: Sunitinib and Dasatinib. Sunitinib is known to inhibit multiple receptor tyrosine kinases, including VEGFRs and PDGFRs,[15][16] while Dasatinib has a broader profile that includes Abl and Src family kinases.[17][18][19]
Table 1: Hypothetical Kinome Scan Data (% Inhibition at 1 µM)
| Kinase Target | This compound Derivative | Sunitinib | Dasatinib |
| Primary Target (Hypothetical) | |||
| LCK | >95% | 25% | >95% |
| Key Off-Targets | |||
| SRC | 85% | 40% | >95% |
| YES | 78% | 35% | >95% |
| ABL1 | 15% | 10% | >95% |
| KIT | 60% | >95% | >95% |
| KDR (VEGFR2) | 30% | >95% | 70% |
| PDGFRβ | 45% | >95% | 65% |
| EGFR | <10% | <10% | 55% |
Table 2: Hypothetical Cellular Target Engagement (CETSA ITDRF EC50 in µM)
| Target | This compound Derivative | Sunitinib | Dasatinib |
| LCK | 0.15 | >10 | 0.02 |
| SRC | 0.45 | >10 | 0.03 |
| KDR (VEGFR2) | 5.2 | 0.25 | 1.5 |
| PDGFRβ | 3.8 | 0.18 | 2.1 |
Interpretation of Comparative Data:
Based on this hypothetical data, the this compound derivative demonstrates potent inhibition of LCK and other Src family kinases (SRC, YES), with moderate activity against KIT and PDGFRβ. Compared to Sunitinib, it shows a more focused profile, with less potent inhibition of the primary Sunitinib targets, KDR and PDGFRβ. In contrast, Dasatinib exhibits a much broader inhibition profile, potently inhibiting all the listed kinases except for the PDGFR family to a lesser extent. The cellular target engagement data from CETSA would corroborate the kinome scan findings, providing confidence that the compound is cell-permeable and engages its targets in a physiological setting.
Conclusion
The cross-reactivity profiling of any new chemical entity is a cornerstone of modern drug discovery. For this compound derivatives, a class of compounds with the potential for covalent kinase inhibition, a multi-faceted approach is essential. By integrating data from activity-based kinome profiling, cellular thermal shift assays, and unbiased affinity-based proteomics, researchers can build a comprehensive and reliable selectivity profile. This, in turn, enables a data-driven approach to lead optimization, minimizing the risk of off-target toxicities and maximizing the potential for clinical success. The frameworks and methodologies outlined in this guide provide a robust starting point for any research team embarking on the characterization of this and other promising classes of small molecule inhibitors.
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Hillebrand, L. et al. (2020). Current Developments in Covalent Protein Kinase Inhibitors. CHIMIA, 74(5), 353-358. Available from: [Link]
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Patricelli, M. P. et al. (2011). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Chemistry & Biology, 18(6), 699-710. Available from: [Link]
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Boschelli, D. H. et al. (2015). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. Journal of Molecular Biology, 427(17), 2736-2752. Available from: [Link]
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A Senior Application Scientist's Guide to the Reproducible Synthesis of 1-[4-(Bromomethyl)phenyl]-1H-pyrrole
Introduction
1-[4-(Bromomethyl)phenyl]-1H-pyrrole is a key building block in medicinal chemistry and materials science. Its bifunctional nature, featuring a reactive benzylic bromide and a pyrrole moiety, makes it a valuable precursor for the synthesis of a wide range of more complex molecules, including ligands for biological targets and components of functional organic materials. The pyrrole ring is a common motif in numerous biologically active compounds, while the bromomethyl group allows for straightforward derivatization through nucleophilic substitution reactions.
Given its utility, the reliable and reproducible synthesis of this compound is of paramount importance for researchers. This guide provides a comparative analysis of two common and effective synthetic strategies for the preparation of this compound: the Paal-Knorr pyrrole synthesis and the direct N-alkylation of pyrrole. This document will delve into the mechanistic underpinnings of each method, provide detailed, step-by-step experimental protocols, and offer a critical comparison of their respective advantages and disadvantages to aid researchers in selecting the optimal route for their specific needs.
Comparative Analysis of Synthetic Protocols
Two primary synthetic routes are proposed and analyzed for the synthesis of this compound. The selection of a particular method will depend on factors such as the availability of starting materials, desired scale, and tolerance of potentially sensitive functional groups.
| Parameter | Protocol 1: Paal-Knorr Synthesis | Protocol 2: N-Alkylation of Pyrrole |
| Starting Materials | 4-(Bromomethyl)aniline, 2,5-Dimethoxytetrahydrofuran | Pyrrole, 1-Bromo-4-(bromomethyl)benzene |
| Key Transformation | Acid-catalyzed condensation/cyclization | Nucleophilic substitution |
| Catalyst/Base | Acetic Acid (or other mild acids) | Potassium Hydroxide (or other strong bases) |
| Typical Solvents | Ethanol, Acetic Acid | Dimethyl sulfoxide (DMSO) |
| Reaction Temperature | Reflux | Room Temperature |
| Reported Yields | Generally good to excellent for N-aryl pyrroles | High for N-alkylation with benzyl halides[1] |
| Key Advantages | Convergent synthesis, readily available starting materials. | Milder temperature conditions, high yields reported for similar transformations. |
| Potential Challenges | Potential for side reactions or degradation of the acid-sensitive bromomethyl group. | Use of a highly reactive di-halo reagent, potential for over-alkylation or polymerization of pyrrole. |
Protocol 1: Paal-Knorr Synthesis of this compound
The Paal-Knorr synthesis is a classic and highly effective method for the formation of pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine under acidic conditions[2][3]. In this protocol, 2,5-dimethoxytetrahydrofuran serves as a stable precursor to succinaldehyde, which is generated in situ. This reacts with 4-(bromomethyl)aniline to form the target N-substituted pyrrole. The reaction is tolerant of a variety of functional groups on the aniline, including halogens[4].
Reaction Mechanism
The reaction proceeds via the acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran to generate succinaldehyde. The primary amine of 4-(bromomethyl)aniline then attacks one of the carbonyl groups, forming a hemiaminal. Subsequent intramolecular cyclization via nucleophilic attack of the nitrogen on the second carbonyl group, followed by a series of dehydration steps, yields the aromatic pyrrole ring[2].
Sources
Safety Operating Guide
Guide to the Safe Disposal of 1-[4-(Bromomethyl)phenyl]-1H-pyrrole: A Procedural Directive for Laboratory Professionals
As a Senior Application Scientist, I've witnessed firsthand the critical importance of rigorous waste management protocols in maintaining a safe and compliant laboratory environment. The proper disposal of reactive chemical intermediates like 1-[4-(Bromomethyl)phenyl]-1H-pyrrole is not merely a procedural formality; it is a fundamental pillar of responsible research. This compound, by its very nature, presents a dual hazard profile: it is a pyrrole derivative and, more critically, a halogenated organic compound. This guide provides a comprehensive, step-by-step framework for its safe handling and disposal, grounded in established safety principles and regulatory standards.
Core Principle: Hazard-Based Waste Identification
The entire disposal strategy for this compound is dictated by its chemical structure. The presence of a bromine atom classifies it unequivocally as a halogenated organic waste .[1][2] This is the most critical identification step because halogenated and non-halogenated waste streams are treated differently and must never be mixed.[3][4] Co-mingling can lead to dangerous reactions and significantly complicates the final disposal process, often at a much higher cost.[4]
Furthermore, GHS classification data indicates that this compound causes severe skin burns and eye damage.[5] This corrosive nature necessitates stringent handling precautions throughout its lifecycle in the lab, from initial use to final disposal.
| Hazard Identification Summary | |
| Chemical Name | This compound |
| CAS Number | 184698-65-5[5] |
| Primary Waste Class | Halogenated Organic Waste[2] |
| Key Hazards | Causes severe skin burns and eye damage (Skin Corrosion/Irritation, Category 1B).[5] |
| Incompatible Materials | Strong oxidizing agents, acids, bases, acid chlorides, and acid anhydrides.[6] |
Mandatory Handling and Personal Protective Equipment (PPE)
Given its corrosive properties, all handling of this compound and its associated waste must be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[1]
Required PPE includes:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves. Always consult the glove manufacturer's guide for specific chemical compatibility.
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.[1]
Step-by-Step Disposal Protocol
This protocol ensures compliance with the Resource Conservation and Recovery Act (RCRA) guidelines established by the EPA, which mandate a "cradle-to-grave" responsibility for hazardous waste generators.[7][8]
Step 1: Waste Segregation
Immediately upon generation, any waste containing this compound (e.g., residual solid, contaminated solvents, or reaction byproducts) must be segregated as Halogenated Organic Waste .[2][3] Use a dedicated waste container for this purpose.
Step 2: Container Selection and Management
-
Choose a Compatible Container: Use a chemically resistant container, typically a high-density polyethylene (HDPE) carboy or bottle, provided by your institution's Environmental Health and Safety (EHS) office.[3][9] The container must be in good condition with a secure, vapor-tight lid.[10]
-
Maintain a Closed System: The waste container must remain closed at all times except when waste is actively being added.[3][10] This minimizes the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
-
Adhere to Fill Limits: Never fill a waste container beyond 90% of its total capacity.[3] This headspace allows for vapor expansion and prevents spills during transport.
Step 3: Accurate and Compliant Labeling
Proper labeling is a critical safety and compliance measure. The label must be affixed as soon as the first drop of waste is added.
-
Clearly write the words "Hazardous Waste ".[3]
-
List the full chemical name: "This compound ".
-
If other halogenated wastes are added to the same container, their names and approximate percentages must also be listed.[2][3]
-
Include relevant hazard pictograms (e.g., Corrosive).
Step 4: Designated Storage
-
Store the waste container in a designated Satellite Accumulation Area (SAA).[3][4]
-
The SAA should be cool, dry, and well-ventilated.[3]
-
Crucially, the container must be kept within a secondary containment bin to control any potential leaks or spills.[3][9]
Step 5: Arranging for Final Disposal
Once the container is approaching the 90% fill limit, contact your institution's EHS office or the designated chemical waste disposal contractor to schedule a pickup.[3] Do not dispose of this chemical down the drain or in the regular trash under any circumstances.[1][10]
Caption: Disposal workflow for this compound.
Emergency Protocol: Spill Management
Accidents can happen, and a clear, pre-defined spill response plan is essential.
For Minor Spills (contained within the fume hood):
-
Alert Personnel: Notify others in the immediate area.
-
Containment: Use an inert absorbent material such as vermiculite, sand, or a commercial spill kit absorbent to cover and contain the spill.[3] Do not use combustible materials like paper towels.
-
Collection: Carefully collect the absorbent material and any contaminated debris using non-sparking tools.[11]
-
Disposal: Place the collected material into a new, sealable, and properly labeled hazardous waste container. The waste must be identified as "Halogenated Organic Waste" containing this compound.
-
Decontamination: Clean the spill area thoroughly.
For Major Spills (outside a fume hood or large volume):
-
Evacuate: Immediately evacuate the area.[10]
-
Alert: Activate the nearest fire alarm and call your institution's emergency number and EHS office.[10]
-
Isolate: If safe to do so, close the doors to the laboratory to contain any vapors.
-
Do Not Attempt Cleanup: Allow trained emergency responders to manage the cleanup.
Caption: Emergency spill response decision tree.
By adhering to this structured disposal guide, laboratory professionals can ensure the safe management of this compound, protecting themselves, their colleagues, and the environment while upholding the highest standards of scientific integrity and regulatory compliance.
References
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Proper Disposal of 5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole: A Guide for Laboratory Professionals. Benchchem. 3
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Halogenated Solvents in Laboratories. Temple University Campus Operations. 4
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Halogenated Solvents Standard Operating Procedure. University of Washington Environmental Health & Safety. 9
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1-[4-(Bromomethyl)phenyl]-1H-1,2,4-triazole hydrobromide - Safety Data Sheet. Thermo Fisher Scientific. 12
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Hazardous Waste and Disposal Considerations. American Chemical Society. 13
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This compound | C11H10BrN | CID 2795456. PubChem, National Institutes of Health. 5
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
